molecular formula C7H7N3 B037200 6-Methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1211586-99-0

6-Methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B037200
CAS No.: 1211586-99-0
M. Wt: 133.15 g/mol
InChI Key: JJJHZWDXMYTOIQ-UHFFFAOYSA-N
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Description

6-Methyl-1H-pyrazolo[4,3-b]pyridine is a nitrogen-containing heterocyclic compound of significant interest in scientific research and development. Its pyrazolopyridine core is a privileged scaffold in medicinal chemistry, frequently investigated for its potential to interact with various biological targets . Researchers value this structural motif for its role in constructing novel molecules with diverse biological activities. The compound serves as a key synthetic intermediate and building block for the development of potential therapeutic agents. Derivatives of pyrazolo[3,4-b]pyridines, a closely related chemical class, have demonstrated a range of pharmacological properties in scientific studies, including acting as inhibitors for kinases like c-Met, a target in oncology research . Other studied derivatives have shown selective activity toward other enzymes, such as B-Raf kinase and epidermal growth factor receptor (EGFR) kinase . Beyond biomedical applications, certain pyrazolopyridine derivatives have also shown promise in agrochemical research, where they have been evaluated for plant growth-regulating effects, such as enhancing yield and quality in crops like winter wheat . This compound is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this chemical should consult its Safety Data Sheet (SDS) and adhere to appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6-7(8-3-5)4-9-10-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJHZWDXMYTOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1H-pyrazolo[4,3-b]pyridine: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 6-Methyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structure, physicochemical properties, synthesis, and known biological activities, offering insights for its application in research and drug development.

Introduction to the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core is a fused bicyclic heterocycle containing a pyrazole ring fused to a pyridine ring. This scaffold is of considerable interest due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets.[1] The nitrogen atoms in the rings act as hydrogen bond donors and acceptors, contributing to their binding affinity and specificity for various enzymes.

Derivatives of pyrazolo[4,3-b]pyridine have demonstrated a wide range of biological activities, including potential as inhibitors of HIV-1 non-nucleoside reverse transcriptase, interleukin-2 inducible T-cell kinase (ITK), and corticotropin-releasing factor type-1 (CRF1) antagonists.[2] Notably, this scaffold is a key component in several kinase inhibitors, highlighting its therapeutic potential in oncology and inflammatory diseases.[3]

Molecular Structure and Identification

The core structure of 1H-pyrazolo[4,3-b]pyridine consists of a pyrazole ring fused to a pyridine ring. In this compound, a methyl group is substituted at the 6-position of the pyridine ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Key Identifiers:

IdentifierValue
Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol [4]
Parent Compound CAS 272-51-5 (for 1H-Pyrazolo[4,3-b]pyridine)[1]

Physicochemical Properties

PropertyValue (Computed for 1H-Pyrazolo[4,3-b]pyridine)Reference
Molecular Weight 119.12 g/mol [1]
XLogP3 0.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]

The addition of a methyl group at the 6-position is expected to slightly increase the molecular weight and lipophilicity (XLogP3) of the compound. The hydrogen bond donor and acceptor counts remain the same.

Synthesis of this compound

While a direct synthesis for this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be proposed based on established methods for constructing the pyrazolo[4,3-b]pyridine scaffold. One common approach involves the annulation of a pyrazole ring onto a functionalized pyridine core.[2]

A recently developed efficient protocol for the synthesis of pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines.[2][5] This method involves a sequence of SNAr and modified Japp–Klingemann reactions.[2]

Proposed Synthetic Workflow:

G start 2-Chloro-6-methyl-3-nitropyridine intermediate1 Reaction with Acetoacetic Ester Derivative start->intermediate1 S N Ar intermediate2 Azo-coupling with Arenediazonium Tosylate intermediate1->intermediate2 intermediate3 Deacylation and Pyrazole Ring Annulation intermediate2->intermediate3 Modified Japp-Klingemann product This compound Derivatives intermediate3->product Cyclization cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor/ Cytokine Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Response Cellular Response (Proliferation, Survival, etc.) TF->Response Inhibitor This compound (Kinase Inhibitor) Inhibitor->Kinase2 Inhibits

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine bases has made it a focal point for the development of a wide array of therapeutics, particularly in oncology and immunology.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against various kinases and have been investigated as modulators of crucial signaling pathways, such as the PD-1/PD-L1 interaction.[3] The seemingly subtle addition of a methyl group at the 6-position of the pyridine ring, yielding 6-Methyl-1H-pyrazolo[4,3-b]pyridine, can significantly alter the molecule's steric and electronic properties. These modifications, in turn, have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's properties to inform their research and development efforts. We will delve into the theoretical and practical aspects of key parameters, including pKa, lipophilicity (logP), aqueous solubility, and melting point. Furthermore, this guide provides detailed, field-proven experimental protocols for the determination of these properties, ensuring scientific integrity and reproducibility.

Molecular Structure and Inherent Properties

This compound is an aromatic heterocyclic compound with the molecular formula C₇H₇N₃. The structure consists of a pyrazole ring fused to a pyridine ring, with a methyl group substituent at the 6-position. The presence of both a pyrrole-like and a pyridine-like nitrogen atom in the pyrazole ring, in addition to the nitrogen in the pyridine ring, imparts both hydrogen bond donor and acceptor capabilities to the molecule.

Tautomerism: A Critical Consideration

It is important to recognize that pyrazolo[4,3-b]pyridines can exist in two tautomeric forms: the 1H- and the 2H-isomers. Theoretical calculations have shown that the 1H-tautomer is generally more stable.[1][2] This guide will focus on the characterization of the 1H-tautomer, this compound.

Key Physicochemical Parameters: A Blend of Predicted and Analog Data

Physicochemical ParameterPredicted/Analog ValueSignificance in Drug Discovery
Molecular Weight 133.15 g/mol Influences diffusion and transport across membranes.
pKa (Acid Dissociation Constant) Predicted Basic pKa: ~4-5Governs the extent of ionization at physiological pH, impacting solubility, permeability, and target binding.
logP (Octanol-Water Partition Coefficient) Predicted: ~1.5 - 2.0A measure of lipophilicity, which is a key determinant of cell membrane permeability and metabolic stability.
Aqueous Solubility Predicted: Moderately SolubleAffects oral bioavailability and the feasibility of parenteral formulations.
Melting Point (°C) Analog Data: 150-250 °CIndicates the stability of the crystal lattice and can influence dissolution rates.
Hydrogen Bond Donors 1The N-H group of the pyrazole ring.
Hydrogen Bond Acceptors 2The nitrogen atoms of the pyrazole and pyridine rings.

Note: Predicted values are derived from computational models and should be confirmed experimentally. Analog data is based on published values for similarly substituted pyrazolo[4,3-b]pyridine derivatives.

Ionization Behavior: The pKa of this compound

The pKa of a compound is a critical parameter that dictates its ionization state at a given pH. For a molecule like this compound, with multiple nitrogen atoms, understanding its basicity is paramount. The pyridine nitrogen is expected to be the most basic center. The predicted pKa of approximately 4-5 suggests that at physiological pH (7.4), the compound will exist predominantly in its neutral, un-ionized form. This has significant implications for its ability to cross biological membranes, as the neutral form is generally more lipophilic.

Experimental Determination of pKa: A Step-by-Step Potentiometric Titration Protocol

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[4][5][6]

Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest, while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Instrumentation and Reagents:

  • pH meter with a combination glass electrode

  • Calibrated automatic burette

  • Stir plate and stir bar

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • High-purity water (Milli-Q or equivalent)

  • This compound sample

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of high-purity water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but its effect on the pKa should be considered.

  • Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the pH electrode and the tip of the burette.

  • Acidic Titration: Titrate the sample solution with standardized 0.1 M HCl, adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Basic Titration: In a separate experiment, titrate a fresh sample solution with standardized 0.1 M NaOH in a similar manner.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare Prepare Sample Solution Calibrate->Prepare Titrate Titrate with Acid/Base Prepare->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine Determine pKa Plot->Determine

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: Quantifying Membrane Permeability with logP

The octanol-water partition coefficient (logP) is the most widely used measure of a compound's lipophilicity. It plays a crucial role in determining a drug's ability to cross cell membranes, its binding to plasma proteins, and its susceptibility to metabolism by cytochrome P450 enzymes. A logP in the range of 1-3 is often considered optimal for oral drug absorption. The predicted logP for this compound falls within this favorable range.

Experimental Determination of logP: The Shake-Flask Method (OECD 107)

The shake-flask method is the gold standard for logP determination.

Principle: A solution of the compound is prepared in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Instrumentation and Reagents:

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • This compound sample

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: In a glass vial, combine a known volume of the aqueous sample solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 ratio).

  • Equilibration: Seal the vial and shake it for a sufficient time to reach equilibrium (typically 24 hours at a constant temperature).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the logP using the following formula: logP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase])

logP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Saturate Solvents Prepare_Stock Prepare Aqueous Stock Saturate->Prepare_Stock Partition Partition Between Phases Prepare_Stock->Partition Equilibrate Equilibrate (Shake) Partition->Equilibrate Separate Separate Phases (Centrifuge) Equilibrate->Separate Measure_Conc Measure Concentrations Separate->Measure_Conc Calculate Calculate logP Measure_Conc->Calculate

Caption: Workflow for logP determination using the shake-flask method.

Aqueous Solubility: A Gatekeeper for Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low oral bioavailability and challenges in formulation. Understanding the solubility of this compound is therefore essential. Based on its structure, it is predicted to have moderate solubility.

Experimental Determination of Aqueous Solubility: Kinetic Solubility Assay by Nephelometry

For early-stage drug discovery, a high-throughput kinetic solubility assay using nephelometry is often employed.

Principle: This method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer. The formation of a precipitate is detected by light scattering (nephelometry). The concentration at which precipitation occurs is taken as the kinetic solubility.

Instrumentation and Reagents:

  • Nephelometer

  • Multi-well plates (e.g., 96-well)

  • Automated liquid handler (optional, for high throughput)

  • DMSO stock solution of this compound (e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Plate Preparation: Add the aqueous buffer to the wells of a multi-well plate.

  • Compound Addition: Use a liquid handler to perform serial dilutions of the DMSO stock solution directly into the buffer-containing wells. This creates a range of compound concentrations.

  • Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature, with gentle shaking.

  • Nephelometry Reading: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

Solid-State Properties: Melting Point and Crystal Structure

The melting point of a compound provides insights into the strength of its crystal lattice. A high melting point generally indicates a more stable crystal structure, which can translate to lower solubility and slower dissolution rates. Experimental melting points for a range of pyrazolo[4,3-b]pyridine derivatives have been reported in the literature, typically falling in the 150-250 °C range.[7]

Spectroscopic Characterization

While specific spectra for this compound are not provided in the search results, characteristic spectral features can be inferred from related compounds.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, as well as a singlet for the methyl group. The chemical shifts of the aromatic protons would be influenced by the positions of the nitrogen atoms and the methyl substituent.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule.

  • FTIR: The infrared spectrum would likely show characteristic N-H stretching vibrations from the pyrazole ring, as well as C=N and C=C stretching bands from the aromatic system.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern could provide further structural information.[8][9]

Conclusion: A Roadmap for the Characterization of this compound

This technical guide has provided a comprehensive overview of the key physicochemical characteristics of this compound, a compound of significant interest in drug discovery. While direct experimental data is limited, a combination of computational predictions and data from analogous structures provides a solid foundation for understanding its likely properties. The detailed, step-by-step protocols for the experimental determination of pKa, logP, and aqueous solubility offer a practical roadmap for researchers to generate the robust data necessary to advance their drug development programs. A thorough understanding and experimental validation of these physicochemical parameters are critical for unlocking the full therapeutic potential of this promising molecular scaffold.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. (2023-01-16). Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - Universitat Ramon Llull. (2022-03-30). Retrieved from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022-05-19). Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Retrieved from [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]

  • 1-Methyl-1H-pyrazolo[4,3-B]pyridine - PubChem. Retrieved from [Link]

  • Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate | C8H7N3O2 | CID 71463616 - PubChem. Retrieved from [Link]

  • 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (2021-05-30). Retrieved from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (2023-08-06). Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Retrieved from [Link]

  • Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed. Retrieved from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - ResearchGate. (2023-10-13). Retrieved from [Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b] - ResearchGate. (2023-08-06). Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024-04-23). Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. Retrieved from [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021-06-05). Retrieved from [Link]

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - ResearchGate. (2022-12-27). Retrieved from [Link]

  • FTIR spectra of pyridine absorbed on three samples with different... - ResearchGate. Retrieved from [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. Retrieved from [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. Retrieved from [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate. Retrieved from [Link]

  • (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines - ResearchGate. (2023-08-06). Retrieved from [Link]

  • FTIR (a) and pyridine-FTIR (b) spectra of samples - ResearchGate. Retrieved from [Link]

  • 6-Chloro-1H-pyrazolo[4,3-b]pyridine | C6H4ClN3 | CID 70700258 - PubChem. Retrieved from [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies - MDPI. Retrieved from [Link]

Sources

The Rising Therapeutic Potential of 6-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and therapeutic potential of this versatile heterocyclic system. With a primary focus on its potent anti-cancer properties, we delve into the role of this compound derivatives as formidable inhibitors of key oncogenic targets, including FMS-like tyrosine kinase-3 (FLT3), cyclin-dependent kinase 4 (CDK4), and the immune checkpoint protein programmed cell death-ligand 1 (PD-L1). This guide offers detailed experimental protocols, summarizes critical structure-activity relationship (SAR) data, and explores the mechanistic underpinnings of their therapeutic effects, providing a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Significance of the Pyrazolopyridine Scaffold

Pyrazolopyridine cores, resulting from the fusion of pyrazole and pyridine rings, have garnered significant attention in drug design due to their synergistic pharmacological effects.[1] These heterocyclic systems are integral to a wide array of bioactive compounds with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[1] The structural versatility of the pyrazolopyridine scaffold allows for multi-directional derivatization, enabling fine-tuning of its physicochemical and pharmacological properties.

The 1H-pyrazolo[4,3-b]pyridine isomer, in particular, has been a focal point of extensive research. The addition of a methyl group at the 6-position of this core structure has been shown to be a critical determinant of biological activity, influencing target binding and overall efficacy. This guide will specifically explore the synthesis and diverse biological functions of these 6-methylated derivatives.

Synthetic Strategies for this compound Derivatives

The construction of the this compound core is a critical first step in the exploration of its therapeutic potential. A common and effective synthetic route involves a multi-step process commencing from commercially available starting materials.

General Synthetic Scheme

A representative synthetic pathway to access the this compound scaffold is outlined below. This approach leverages a series of well-established organic reactions to build the heterocyclic core, which can then be further functionalized to generate a library of derivatives.

Synthetic_Pathway A 2-amino-5-methylpyridine B Pyrazolo[4,3-b]pyridine core A->B Cyclization Reactions C Functionalized Derivatives B->C Substitution/Coupling Reactions

Caption: General synthetic approach to this compound derivatives.

Step-by-Step Synthesis Protocol

The following protocol details a common method for the synthesis of the this compound core, which serves as a versatile intermediate for further derivatization.

Step 1: Synthesis of 3-bromo-6-methyl-1H-pyrazolo[4,3-b]pyridine

  • Reaction Setup: To a solution of 2-amino-5-methylpyridine in a suitable organic solvent (e.g., acetic acid), add a brominating agent (e.g., N-bromosuccinimide) portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified duration until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-6-methyl-1H-pyrazolo[4,3-b]pyridine.

Step 2: Functionalization of the Core Scaffold

The 3-bromo intermediate is a key building block for introducing diversity at this position through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach different aryl or heteroaryl moieties. Further modifications at other positions can also be achieved through standard functional group transformations.

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology.

Anticancer Activity: Dual Inhibition of FLT3 and CDK4

A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4), both of which are crucial targets in cancer therapy.

Mechanism of Action:

  • FLT3 Inhibition: Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting cell proliferation and survival. Inhibitors targeting FLT3 can block these downstream signaling pathways.

  • CDK4 Inhibition: CDK4, in complex with cyclin D, plays a pivotal role in the G1 phase of the cell cycle. Inhibition of CDK4 leads to cell cycle arrest and prevents tumor cell proliferation.

The dual inhibition of both FLT3 and CDK4 offers a synergistic approach to cancer treatment, potentially overcoming resistance mechanisms and improving therapeutic outcomes.

Dual_Inhibition_Pathway cluster_0 FLT3 Signaling cluster_1 CDK4/Cyclin D Pathway FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K MAPK MAPK FLT3->MAPK Proliferation1 Cell Proliferation & Survival STAT5->Proliferation1 PI3K->Proliferation1 MAPK->Proliferation1 CDK4 CDK4/Cyclin D Rb Rb CDK4->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Inhibitor This compound Derivative Inhibitor->FLT3 inhibits Inhibitor->CDK4 inhibits PD1_PDL1_Inhibition cluster_0 Normal Interaction cluster_1 Inhibitor Action T_Cell T-Cell Tumor_Cell Tumor Cell T_Cell->Tumor_Cell PD-1/PD-L1 Binding T_Cell_Activation T-Cell Activation T_Cell->T_Cell_Activation Immune_Evasion Immune Evasion Tumor_Cell->Immune_Evasion PD1 PD-1 PDL1 PD-L1 PDL1->PD1 Interaction Blocked Inhibitor This compound Derivative Inhibitor->PDL1 binds to

Caption: Mechanism of PD-1/PD-L1 inhibition by this compound derivatives.

Quantitative Data Summary:

CompoundPD-1/PD-L1 Interaction IC₅₀ (nM)Reference
D38 9.6

IC₅₀ values were determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Experimental Protocols

To ensure the reproducibility and validation of the reported findings, this section provides detailed protocols for key biological assays.

In Vitro Kinase Inhibition Assay (FLT3/CDK4)

This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against FLT3 and CDK4 kinases.

  • Reagents and Materials: Recombinant human FLT3 and CDK4/Cyclin D1 enzymes, appropriate substrates (e.g., a generic tyrosine kinase substrate for FLT3 and Rb protein for CDK4), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol outlines a method to screen for inhibitors of the PD-1/PD-L1 interaction.

  • Reagents and Materials: Recombinant human PD-1 and PD-L1 proteins tagged with compatible HTRF donor and acceptor fluorophores (e.g., Lumi4-Tb and KR), assay buffer, and test compounds.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a low-volume 384-well plate, add the tagged PD-1 and PD-L1 proteins and the test compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for protein-protein interaction.

    • Read the HTRF signal on a compatible plate reader at two different wavelengths (e.g., 620 nm and 665 nm).

    • Calculate the HTRF ratio and determine the percent inhibition and IC₅₀ values.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the realm of oncology. The demonstrated ability of its derivatives to potently inhibit key cancer-related targets such as FLT3, CDK4, and the PD-1/PD-L1 immune checkpoint underscores its therapeutic potential. The synthetic accessibility and amenability to structural modification of this core make it an attractive starting point for further drug discovery efforts.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of the structure-activity relationships will be crucial for designing next-generation inhibitors with improved potency and selectivity. Moreover, investigating the potential of these compounds in combination therapies could unlock new and more effective treatment paradigms for a range of cancers. The continued exploration of the this compound scaffold holds great promise for the future of targeted and immuno-oncology therapies.

References

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • S. M. H. Sanad, A. M. Abdel-Fattah, F. A. Attaby, and M. A. A. Elneairy, "Pyridine-2(1H)-Thiones: Versatile Precursors for Novel Pyrazolo[3,4-b]Pyridine, Thieno[2,3-b]Pyridines, and Their Fused Azines," Journal of Heterocyclic Chemistry, vol. 56, no. 2, pp. 651-662, 2019.
  • Wenglowsky, S., Ren, L., Ahrendt, K. A., Laird, E. R., Aliagas, I., Alicke, B., ... & Weng, Z. (2012). Pyrazolopyridine Inhibitors of B-RafV600E. ACS medicinal chemistry letters, 3(10), 829-834.
  • El-borai, M. A., Rizk, H. F., Abd-Aal, M. F., & El-Deeb, I. Y. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities. Part 1. European journal of medicinal chemistry, 48, 92-96.
  • Volochnyuk, D. M., Ryabukhin, S. V., Plaskon, A. S., Dmytriv, Y. V., Grygorenko, O. O., Mykhailiuk, P. K., ... & Tolmachev, A. A. (2010). Approach to the Library of Fused Pyridine-4-Carboxylic Acids by Combes-Type Reaction of Acyl Pyruvates and Electron-Rich Amino Heterocycles.
  • Emelina, E. E., Petrov, A. A., Selivanov, S. I., & Filyukov, D. V. (2008). α-Aminoazoles in Synthesis of Heterocycles: III. 4-Trifluoromethylpyrazolo[3,4-b]Pyridines: Synthesis and Structure. Russian Journal of Organic Chemistry, 44(2), 251-256.
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  • Ghaedi, A., Bardajee, G. R., Mirshokrayi, A., Mahdavi, M., Shafiee, A., & Akbarzadeh, T. (2015). Facile, Novel and Efficient Synthesis of New Pyrazolo[3,4-b]Pyridine Products from Condensation of Pyrazole-5-Amine Derivatives and Activated Carbonyl Groups. RSC advances, 5(109), 89652-89658.
  • Indo Am. J. Pharm. Res. (2016). Synthesis and Characterization of Some Novel 3-Amino-1H-Pyrazolo[3,4-b]Pyridine 6-One Derivatives. Indo American Journal of Pharmaceutical Research, 6(10), 6442-6447.
  • Wang, T., Yin, J., Lu, A., & Geng, M. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438–1453. Available from: [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports, 13(1), 2748. Available from: [Link]

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The Therapeutic Potential of Pyrazolo[4,3-b]pyridine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly protein kinases, making it a fertile ground for the development of novel therapeutics. This technical guide provides an in-depth analysis of the therapeutic potential of pyrazolo[4,3-b]pyridine derivatives, focusing on their applications in oncology, neurodegenerative diseases, and inflammatory conditions. We will delve into the mechanistic insights, structure-activity relationships (SAR), and key experimental protocols that are crucial for researchers and drug development professionals in this field.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

Pyrazolo[4,3-b]pyridine derivatives have demonstrated significant promise as anticancer agents by targeting various key players in cancer cell proliferation, survival, and metastasis. Their primary mechanism of action revolves around the inhibition of protein kinases, enzymes that are often dysregulated in cancer.

Mechanism of Action: Kinase Inhibition and Beyond

The planar structure of the pyrazolo[4,3-b]pyridine ring system allows it to fit into the ATP-binding pocket of numerous kinases, acting as a competitive inhibitor. This inhibition disrupts the downstream signaling pathways that are essential for cancer cell growth and survival.

Beyond kinase inhibition, some derivatives have also been shown to act as Topoisomerase IIα inhibitors.[1] Topoisomerase IIα is a crucial enzyme involved in managing DNA topology during replication and transcription.[1] Its inhibition by pyrazolo[4,3-b]pyridine compounds leads to DNA damage and ultimately triggers apoptosis in cancer cells.[1]

Key Kinase Targets and Corresponding Derivatives

Several kinases have been identified as key targets for pyrazolo[4,3-b]pyridine-based inhibitors:

  • Monopolar Spindle Kinase 1 (Mps1): A critical component of the spindle assembly checkpoint, Mps1 ensures proper chromosome segregation during mitosis.[2] Its inhibition by pyrazolo[4,3-b]pyridine derivatives can lead to mitotic catastrophe and cell death in cancer cells.

  • Tropomyosin Receptor Kinases (TRK): The TRK family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are involved in cell proliferation and differentiation. Their aberrant activation is implicated in various cancers.[1]

  • TANK-Binding Kinase 1 (TBK1): A non-canonical IκB kinase, TBK1 is involved in innate immunity and inflammation, but also plays a role in oncogenesis.[3]

  • Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[1]

Table 1: Inhibitory Activity of Representative Pyrazolo[4,3-b]pyridine Compounds against Kinases and Cancer Cell Lines

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineGI50/IC50 (µM)Reference
Compound 31 Mps12.596MDA-MB-468, MV4-11Not Specified[4]
Compound C03 TRKA56Km-120.304[5]
Compound C09 TRKA57Not SpecifiedNot Specified[5]
Compound C10 TRKA26Not SpecifiedNot Specified[5]
Compound 15y TBK10.2A172, U87MG, A375, A2058, Panc0504Micromolar range[3]
Compound 8c Topoisomerase IIαNot ApplicableNCI-60 Panel1.33 (MG-MID)[1]
MM137 Not SpecifiedNot SpecifiedBxPC-30.18[6]
MM137 Not SpecifiedNot SpecifiedPC-30.06[6]
Signaling Pathways Targeted by Pyrazolo[4,3-b]pyridine Derivatives

The inhibition of key kinases by pyrazolo[4,3-b]pyridine compounds disrupts critical signaling cascades within cancer cells.

anticancer_pathways cluster_mps1 Mps1 Inhibition cluster_trk TRK Inhibition cluster_tbk1 TBK1 Inhibition Mps1 Mps1 SAC Spindle Assembly Checkpoint Mps1->SAC Inhibition Apoptosis_Mps1 Mitotic Catastrophe & Apoptosis SAC->Apoptosis_Mps1 Leads to TRK TRK Receptors Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway TRK->Ras_Raf_MEK_ERK Inhibition PI3K_Akt PI3K/Akt Pathway TRK->PI3K_Akt Inhibition Proliferation_Survival Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation_Survival Blocks PI3K_Akt->Proliferation_Survival Blocks TBK1 TBK1 NFkB NF-κB Pathway TBK1->NFkB Inhibition IRF3 IRF3 Pathway TBK1->IRF3 Inhibition Inflammation_Survival_TBK1 Inflammation & Cell Survival NFkB->Inflammation_Survival_TBK1 Blocks IRF3->Inflammation_Survival_TBK1 Blocks

Figure 1: Anticancer signaling pathways inhibited by pyrazolo[4,3-b]pyridines.

Neurodegenerative Diseases: A Glimmer of Hope for Alzheimer's and Beyond

Recent studies have highlighted the potential of pyrazolo[4,3-b]pyridine derivatives in the treatment of neurodegenerative diseases, particularly Alzheimer's disease (AD). Their neuroprotective effects are attributed to a multi-target approach.

Targeting Amyloid-β Plaques and Tau Aggregation

A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques in the brain. Certain pyrazolo[4,3-b]pyridine compounds have been shown to bind to these plaques, suggesting their potential as diagnostic imaging agents or as therapeutics that could interfere with plaque formation.[7] Furthermore, some derivatives have demonstrated the ability to inhibit the aggregation of tau protein, another key player in AD pathology.[8]

Cholinesterase Inhibition and Neuroinflammation

Some pyrazolo[4,3-b]pyridine hybrids have been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for AD.

Neuroinflammation is another critical component of neurodegenerative diseases. As discussed in the anti-inflammatory section, the ability of these compounds to inhibit kinases like p38α, which are involved in the production of pro-inflammatory cytokines, could also contribute to their neuroprotective effects.

Table 2: Neuroprotective Activities of Pyrazolo[4,3-b]pyridine Derivatives

Compound ClassPrimary TargetMechanism of ActionPotential ApplicationReference
Novel Pyrazolopyridines Amyloid-β PlaquesBinds to and potentially inhibits the formation of Aβ plaques.AD Diagnostics & Therapeutics[7]
Pyrazolopyridine Hybrids AChE/BuChEInhibits the breakdown of acetylcholine, increasing its levels in the brain.Alzheimer's Disease[8]
Etazolate α-secretaseModulates the processing of amyloid precursor protein.Alzheimer's Disease[9]
Pyrazolopyridine Derivatives GSK3βInhibition of a kinase involved in tau hyperphosphorylation.Alzheimer's Disease[8]

Anti-inflammatory Potential: Modulating the Immune Response

The ability of pyrazolo[4,3-b]pyridines to inhibit kinases involved in inflammatory signaling pathways underscores their potential as anti-inflammatory agents.

Inhibition of Pro-inflammatory Cytokine Production

Kinases such as p38α MAPK play a pivotal role in regulating the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). The inhibition of these kinases by pyrazolo[4,3-b]pyridine derivatives can effectively dampen the inflammatory response.

Targeting TBK1 in Innate Immunity

As mentioned earlier, TBK1 is a key regulator of the innate immune response.[3] Its inhibition can modulate the production of type I interferons and other inflammatory mediators, making it a target for autoimmune and inflammatory diseases.[3][10]

anti_inflammatory_pathway cluster_p38 p38α MAPK Pathway cluster_tbk1_inflammation TBK1 Pathway Pyrazolo_Pyridine Pyrazolo[4,3-b]pyridine Derivatives p38 p38α MAPK Pyrazolo_Pyridine->p38 Inhibits TBK1_inflam TBK1 Pyrazolo_Pyridine->TBK1_inflam Inhibits Cytokines_p38 Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Cytokines_p38 Promotes Production IRF3_inflam IRF3 TBK1_inflam->IRF3_inflam Activates Type1_IFN Type I Interferons IRF3_inflam->Type1_IFN Induces

Figure 2: Anti-inflammatory mechanisms of pyrazolo[4,3-b]pyridines.

Experimental Protocols

To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of pyrazolo[4,3-b]pyridine derivatives and for a key biological assay.

General Synthesis of Pyrazolo[4,3-b]pyridines via One-Pot Reaction

This protocol describes an efficient one-pot synthesis of pyrazolo[4,3-b]pyridines from readily available starting materials.[3]

Materials:

  • Nitroaryl-substituted acetoacetic ester

  • Appropriate aryldiazonium tosylate

  • Acetonitrile (MeCN)

  • Pyridine

  • Pyrrolidine

  • 1N Hydrochloric acid (HCl)

  • Chloroform (CHCl3)

  • Silica gel for flash chromatography

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of nitroaryl-substituted acetoacetic ester (1 mmol) in MeCN (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (0.08 mL, 1 mmol).

  • Stir the reaction mixture at room temperature for 5–60 minutes (monitor by TLC).

  • Add pyrrolidine (0.33 mL, 4 mmol) and stir the reaction mixture at 40 °C for another 15–90 minutes (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into 50 mL of 1N hydrochloric acid.

  • Extract the product with CHCl3.

  • In some cases, the product may precipitate and can be directly filtered from the cooled reaction mixture.

  • Purify the isolated product by flash chromatography on silica gel using a mixture of EtOAc in CHCl3 as the eluent, and/or by recrystallization.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of pyrazolo[4,3-b]pyridine compounds against a target kinase.[5]

Materials:

  • Purified target kinase

  • Kinase substrate (e.g., a specific peptide)

  • Kinase assay buffer (e.g., 20 mM Tris pH 7.4, 140 mM NaCl, 1 mM EGTA, 1 mM DTT)

  • Magnesium chloride (MgCl2)

  • Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-32P]-ATP) for some detection methods

  • Pyrazolo[4,3-b]pyridine compound (inhibitor) at various concentrations

  • 96-well plates

  • Incubator

  • Detection system (e.g., scintillation counter, fluorescence plate reader, or ELISA-based detection)

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the kinase assay buffer, MgCl2, and the purified kinase.

  • Add the pyrazolo[4,3-b]pyridine compound at a range of concentrations to the wells. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding the kinase substrate and ATP.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., radioactivity, fluorescence, or antibody-based detection).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the log of the inhibitor concentration.

MTT Cell Viability Assay

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of pyrazolo[4,3-b]pyridine compounds on cancer cell lines.[11]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • 96-well cell culture plates

  • Pyrazolo[4,3-b]pyridine compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazolo[4,3-b]pyridine compound and incubate for a specific period (e.g., 48-72 hours). Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for 1.5-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the GI50 or IC50 value.

Future Directions and Conclusion

The pyrazolo[4,3-b]pyridine scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The extensive research into their anticancer properties, coupled with the emerging evidence of their potential in neurodegenerative and anti-inflammatory diseases, highlights the broad therapeutic window of this compound class.

Future research should focus on:

  • Improving Selectivity: While many pyrazolo[4,3-b]pyridine derivatives show potent activity, enhancing their selectivity for specific kinase targets will be crucial to minimize off-target effects and improve their safety profiles.

  • In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies are needed to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds.

  • Exploring New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its therapeutic potential may extend beyond the areas covered in this guide. Further screening against a wider range of biological targets could uncover new applications.

References

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  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1536-1553. [Link]

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  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). Molbank, 2022(2), M1343. [Link]

  • Receptor Tyrosine Kinase Signaling Mechanisms: Devolving TrkA Responses with Phosphoproteomics. (2012). Molecular & Cellular Proteomics, 11(10), 814-829. [Link]

  • The MPS1 Family of Protein Kinases. (2007). Annual Review of Biochemistry, 76, 537-560. [Link]

  • Structural and mechanistic insights into Mps1 kinase activation. (2008). Genes & Development, 22(7), 926-935. [Link]

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  • In vitro kinase assay and inhibition assay. (2017). Bio-protocol, 7(16), e2491. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI. [Link]

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  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). European Journal of Medicinal Chemistry, 255, 115334. [Link]

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The Rise of a Privileged Scaffold: A Technical Guide to 6-Methyl-1H-pyrazolo[4,3-b]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Protein kinases, pivotal regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The development of small-molecule kinase inhibitors that can selectively modulate their activity remains a cornerstone of therapeutic research. Within the vast chemical space of potential inhibitors, the pyrazolopyridine scaffold has emerged as a "privileged structure" due to its intrinsic ability to mimic the purine core of ATP, enabling potent and selective interactions within the kinase ATP-binding site. This guide provides an in-depth technical analysis of the 6-Methyl-1H-pyrazolo[4,3-b]pyridine core, a specific isomer of this family, detailing its synthesis, mechanism of action, and burgeoning role in the development of next-generation kinase inhibitors, with a particular focus on its application as a potent c-Met inhibitor.

The Pyrazolopyridine Core: A Foundation for Kinase Inhibition

The pyrazolopyridine family consists of several isomers formed by the fusion of pyrazole and pyridine rings. Their structural resemblance to adenine and guanine makes them ideal starting points for designing ATP-competitive kinase inhibitors. The nitrogen atoms of the bicyclic system are perfectly positioned to form critical hydrogen bond interactions with the "hinge region" of the kinase domain, the conserved backbone that anchors ATP. This hinge-binding motif is a hallmark of many successful kinase inhibitors.

While the 1H-pyrazolo[3,4-b]pyridine isomer has been extensively studied, this guide focuses on the distinct 1H-pyrazolo[4,3-b]pyridine scaffold. The specific placement of the nitrogen atoms and the substituent vectors in this isomer offers a unique conformational presentation to the kinase active site, allowing for the development of inhibitors with novel selectivity profiles. The addition of a methyl group at the C6 position, creating the This compound core, serves as a crucial handle for both tuning electronic properties and providing a vector for further chemical modification to enhance potency and selectivity.

Synthesis and Chemical Properties

The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved through various strategies, often involving the cyclization of a functionalized pyridine or the annulation of a pyridine ring onto a pre-existing pyrazole.

A notable and efficient method starts from readily available 2-chloro-3-nitropyridines. This pathway involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, which combines azo-coupling, deacylation, and pyrazole ring formation into a one-pot procedure. This approach is advantageous for its operational simplicity and the use of stable arenediazonium tosylates.

Synthesis_Workflow Start 2-Chloro-3-nitropyridine (Starting Material) Step1 S N Ar with Acetoacetic Ester Derivative Start->Step1 Base, Solvent Step2 Modified Japp-Klingemann Reaction (Azo-coupling, Deacylation, Cyclization) Step1->Step2 1. Aryldiazonium Tosylate 2. Pyrrolidine, Heat Product Substituted 1H-pyrazolo[4,3-b]pyridine Step2->Product

Caption: General synthetic workflow for pyrazolo[4,3-b]pyridines.

Mechanism of Action: Targeting the Kinase ATP Pocket

The primary mechanism of action for pyrazolopyridine-based inhibitors is competitive inhibition at the ATP-binding site of the target kinase.

  • Hinge Binding: The pyrazole N-H and the pyridine nitrogen of the core scaffold act as hydrogen bond donors and acceptors, respectively. They form key interactions with the backbone amide and carbonyl groups of the kinase hinge region (e.g., residues like Met, Cys, or Glu in different kinases), effectively anchoring the inhibitor in the active site.

  • Hydrophobic Pockets: The 6-methyl group and other substituents on the scaffold extend into adjacent hydrophobic pockets, displacing conserved water molecules and forming van der Waals interactions that significantly contribute to binding affinity.

  • Selectivity: Kinase selectivity is achieved by exploiting subtle differences in the amino acid residues and the overall shape of the ATP-binding pocket among the >500 kinases in the human kinome. By carefully designing the substituents (R-groups) at various positions, the inhibitor can be tailored to fit snugly into the active site of the target kinase while sterically clashing with the sites of off-target kinases.

Kinase_Binding_Mechanism cluster_0 Kinase ATP-Binding Site Hinge Hinge Region (e.g., Met, Cys) Pocket1 Hydrophobic Pocket I Pocket2 Solvent-Exposed Region Gatekeeper Gatekeeper Residue Inhibitor This compound Core Inhibitor->Hinge H-Bonds (Key Interaction) Inhibitor->Pocket1 van der Waals Interactions Inhibitor->Pocket2 R-Group Extension (Selectivity)

Caption: Inhibitor binding within the kinase ATP pocket.

Spotlight on a Key Target: c-Met Kinase

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated oncogene. Its aberrant activation through mutation, amplification, or overexpression drives tumor growth, metastasis, and angiogenesis in various cancers, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma. The 1H-pyrazolo[4,3-b]pyridine scaffold has proven to be an exceptional foundation for developing highly potent and selective c-Met inhibitors.

A prime example is Glumetinib (SCC244) , a highly selective, ATP-competitive c-Met inhibitor built upon a substituted 1H-pyrazolo[4,3-b]pyridine core.

  • Potency and Selectivity: Glumetinib demonstrates remarkable potency with a biochemical IC₅₀ of 0.42 nM against c-Met. In a broad panel of 312 other kinases, it showed over 2400-fold selectivity, making it one of the most selective c-Met inhibitors identified to date.

  • Cellular Activity: In cancer cell lines driven by MET amplification, Glumetinib potently inhibits c-Met phosphorylation and downstream signaling through pathways like AKT and ERK. This translates to profound antiproliferative effects in MET-dependent cancer cells.

  • Clinical Relevance: Gumarontinib (the approved name for Glumetinib) has demonstrated promising efficacy in patients with NSCLC harboring MET exon 14 skipping mutations, showing substantial and durable responses in clinical trials.

CompoundTarget KinaseBiochemical IC₅₀ (nM)Cellular Activity (Example)Reference
Glumetinib (SCC244) c-Met0.42Potent inhibition of proliferation in MET-amplified cell lines (e.g., EBC-1, MKN-45).
AMG 337 (Related Scaffold)MET-Inhibited MET phosphorylation by >91% for 9 hours in a mouse model.
Compound 5a ([3,4-b] isomer)c-Met4.27IC₅₀ of 3.42 µM against HepG-2 cells.
Compound 5b ([3,4-b] isomer)c-Met7.95IC₅₀ of 3.56 µM against HepG-2 cells.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the synthesis and evaluation of novel this compound derivatives.

Protocol 1: General Synthesis of a Pyrazolo[4,3-b]pyridine Derivative

This protocol is adapted from the one-pot procedure described by Chernyak et al.

  • Reaction Setup: To a solution of a substituted 2-(R-acetyl)-3-nitropyridine (1.0 mmol) in acetonitrile (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (1.0 mmol).

  • Azo-Coupling: Stir the reaction mixture at room temperature for 5-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: Add pyrrolidine (4.0 mmol) to the mixture and stir at 40 °C for 15-90 minutes, again monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 50 mL of 1N hydrochloric acid.

  • Extraction: Extract the aqueous layer with chloroform (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1H-pyrazolo[4,3-b]pyridine derivative.

Protocol 2: In Vitro Biochemical Kinase Assay

This is a generalized protocol for determining the IC₅₀ value of an inhibitor.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT). Prepare serial dilutions of the test inhibitor in DMSO.

  • Reaction Mixture: In a 96-well plate, add the recombinant target kinase (e.g., c-Met, at a final concentration of 1-5 nM), the kinase-specific peptide substrate, and the test inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing MgCl₂ (final concentration 10 mM) and ATP (at or near its Kₘ concentration, e.g., 10-100 µM).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a fixed period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction by adding a solution containing EDTA. Quantify the amount of phosphorylated substrate or ADP produced. This can be done using various methods:

    • Radiometric: Using [γ-³²P]ATP and measuring radioactivity incorporated into the substrate.

    • Fluorescence-Based (e.g., TR-FRET): Using a phosphorylation-specific antibody and a fluorescent tracer to detect the product.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Cellular Antiproliferative Assay (MTT Assay)

This protocol assesses the effect of the inhibitor on the viability of cancer cell lines.

  • Cell Plating: Seed cancer cells (e.g., MET-amplified EBC-1 cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor (and a vehicle control, e.g., 0.1% DMSO) and incubate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., acidified isopropanol or a commercial solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Drug_Discovery_Workflow A Scaffold Design (this compound) B Chemical Synthesis & Purification A->B C Biochemical Assay (In Vitro Kinase IC₅₀) B->C D Cellular Assays (Proliferation, Signaling) C->D E Lead Optimization (SAR Studies) D->E Analyze Data F In Vivo Studies (PK/PD, Efficacy Models) D->F Potent & Selective Leads E->B Design New Analogs G Preclinical Candidate F->G

Caption: Integrated workflow for pyrazolopyridine kinase inhibitor development.

Future Directions and Conclusion

The this compound scaffold represents a highly versatile and potent platform for the development of targeted kinase inhibitors. The clinical success of Glumetinib against c-Met-driven cancers validates the therapeutic potential of this chemical class.

Future research will likely focus on:

  • Expanding the Target Space: Applying this scaffold to other clinically relevant kinases where its unique structural features can confer novel selectivity.

  • Overcoming Resistance: Designing next-generation inhibitors that are active against kinase mutations that confer resistance to current therapies.

  • Improving Drug Properties: Fine-tuning the scaffold's substituents to optimize pharmacokinetic and safety profiles, enhancing oral bioavailability and reducing off-target toxicities.

References

  • Chernyak, S. A., Yushkova, E. A., Khazhiev, F. D., Kopchuk, D. S., Santra, S., Zyryanov, G. V., & Chupakhin, O. N. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. Available from: [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Available from: [Link]

  • Jia, H., Dai, G., Weng, J., Zhang, Z., Wang, Q., Zhou, F., Jiao, L., Cui, Y., Ren, Y., Fan, S., Zhou, J., Qing, W., Gu, Y., Wang, J., Sai, Y., & Su, W. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4

structure-activity relationship (SAR) studies of pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[4,3-b]pyridines

Introduction: The Rise of a Privileged Scaffold in Drug Discovery

The pyrazolo[4,3-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid structure, combined with versatile substitution points and critical hydrogen bonding capabilities, makes it an ideal framework for designing potent and selective modulators of various biological targets. Molecules incorporating this core have demonstrated a wide spectrum of pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and notably, potent anticancer properties through diverse mechanisms of action.[1][2]

Several pyrazolo[3,4-b]pyridine derivatives have advanced into clinical trials or have been approved as drugs, underscoring the therapeutic relevance of this heterocyclic family.[3] Their success is frequently attributed to the scaffold's ability to mimic the purine ring of ATP, enabling effective competition at the ATP-binding sites of kinases, a major class of drug targets.[4]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazolo[4,3-b]pyridine derivatives. We will dissect the causal relationships between specific structural modifications and biological outcomes, detail field-proven experimental protocols, and offer insights to guide the rational design of next-generation therapeutics based on this versatile core.

The Pyrazolo[4,3-b]pyridine Core: Structural Anatomy and Synthesis

Core Structural Features

The fundamental pyrazolo[4,3-b]pyridine structure consists of a pyrazole ring fused to a pyridine ring. The specific isomer, 1H-pyrazolo[4,3-b]pyridine, is of primary interest due to its greater aromatic stability and prevalence in biologically active compounds.[3] Key structural features that underpin its utility in drug design include:

  • The Pyrazole Moiety: The N1-H and N2 nitrogen of the pyrazole ring act as crucial hydrogen bond donor and acceptor sites, respectively. This allows for the formation of strong, directional interactions with the hinge region of many protein kinases, a common binding motif for ATP-competitive inhibitors.[5]

  • The Pyridine Moiety: The pyridine ring provides a rigid platform for attaching various substituents. Its aromatic nature facilitates favorable π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within target protein binding pockets.[5]

  • Substitution Vectors: The scaffold offers multiple positions (C3, C5, C6, C7, and N1) for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Caption: Core structure of 1H-pyrazolo[4,3-b]pyridine with IUPAC numbering.

Synthetic Strategies: Building the Core

The construction of the pyrazolo[4,3-b]pyridine scaffold can be broadly approached in two ways: annulating a pyridine ring onto a pre-existing pyrazole or vice-versa. A robust and increasingly common method involves a modified Japp–Klingemann reaction starting from readily available 2-chloro-3-nitropyridines.[6] This approach offers operational simplicity and allows for the combination of multiple steps (azo-coupling, deacylation, and pyrazole ring formation) into a one-pot procedure.[6]

G cluster_0 General Synthetic Workflow A 2-Chloro-3-nitropyridine + Keto Ester B SNAr Reaction A->B Step 1 C Intermediate Product B->C D Arenediazonium Tosylate (Japp-Klingemann Reaction) C->D E Azo-coupling & Cyclization C->E Step 2 D->E F Pyrazolo[4,3-b]pyridine Core E->F

Caption: High-level workflow for pyrazolo[4,3-b]pyridine synthesis.

Dissecting the SAR: A Target-Centric Analysis

The true power of the pyrazolo[4,3-b]pyridine scaffold lies in its adaptability. By systematically altering substituents at its various positions, researchers have developed potent and selective inhibitors for a multitude of biological targets.

Kinase Inhibition: The Quintessential Application

Pyrazolo[4,3-b]pyridines are archetypal kinase inhibitors. The pyrazole N-H consistently engages with the backbone amide of a hinge residue in the ATP binding pocket, a canonical interaction for Type I and Type II inhibitors.

Case Study: Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK kinases are key drivers in various cancers. SAR studies on pyrazolo[3,4-b]pyridine-based TRK inhibitors have elucidated a clear binding hypothesis.[5]

  • Hinge Binding: The aminopyrazole fragment forms three essential hydrogen bonds with the hinge residues Glu590 and Met592.[5]

  • π-π Stacking: The pyridine ring engages in a π-π stacking interaction with Phe589.[5]

  • Hydrophobic Pockets: Substituents at the C3 position, such as a 3-fluorophenyl group, orient towards a hydrophobic pocket near the DFG motif, while groups attached to the C5 amino group can extend into the solvent-exposed region.[5]

Compound Ref.C3-SubstituentC5-SubstituentTRKA IC50 (μM)
A01 3-Fluorophenyl4-Morpholinylanilino0.293[5]
A02 Phenyl4-Morpholinylanilino0.479[5]

Table 1: SAR of TRK inhibitors. The addition of a fluorine atom at the meta-position of the C3-phenyl ring significantly improves potency, highlighting the importance of interactions within the hydrophobic pocket.[5]

G cluster_SAR Key SAR Insights for TRK Inhibition Core Pyrazolo[4,3-b]pyridine Scaffold Hinge Aminopyrazole Moiety (N1-H, C5-NH2) Core->Hinge Forms H-bonds with Glu590 & Met592 PiStack Pyridine Ring Core->PiStack π-π stacking with Phe589 Hydrophobic C3-Substituent (e.g., Aryl group) Core->Hydrophobic Occupies hydrophobic pocket near DFG motif Solvent C5-Substituent (e.g., Morpholine) Core->Solvent Extends to solvent front

Caption: Logical relationships in the SAR of pyrazolo[4,3-b]pyridine TRK inhibitors.

Other Kinase Targets: This scaffold has been successfully applied to numerous other kinases:

  • FGFR Kinase: Systematic SAR exploration led to the identification of potent and selective FGFR inhibitors, with compound 7n showing significant antitumor efficacy in a xenograft model.[7]

  • Mps1 Kinase: A multidisciplinary approach identified compound 31 as a potent Mps1 inhibitor with an IC50 of 2.596 nM and good in vivo antitumor efficacy.[8]

  • TBK1: Rational design yielded compound 15y , an exceptionally potent TBK1 inhibitor with an IC50 of 0.2 nM.[9]

Anticancer Activity via Novel Mechanisms

Beyond direct kinase inhibition, the pyrazolo[4,3-b]pyridine core is a versatile platform for targeting other cancer-related pathways.

Case Study: PD-1/PD-L1 Interaction Inhibitors

Small molecules that block the PD-1/PD-L1 immune checkpoint are highly sought after. Using a ring fusion strategy, researchers designed a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as potent inhibitors of this protein-protein interaction (PPI).[10]

  • Key Finding: Compound D38 emerged as the most potent inhibitor, with a biochemical IC50 of 9.6 nM and a cellular EC50 of 1.61 μM.[10]

  • SAR Insights: The preliminary SAR elucidated in this study provides a roadmap for designing small-molecule immunotherapies. Molecular docking suggests that these compounds induce and bind to a dimerized form of PD-L1.[10]

CompoundDescriptionPD-1/PD-L1 IC50 (nM)
D38 Optimized Lead Compound9.6[10]

Table 2: Potency of lead compound D38 as a PD-1/PD-L1 interaction inhibitor.[10]

Antimicrobial Applications

The scaffold also exhibits significant potential in combating infectious diseases.

  • Antibacterial Activity: Studies have shown that the electronic properties of substituents play a key role. The presence of an electron-withdrawing group (EWG) like bromine (-Br) at the C3-phenyl ring was found to enhance antibacterial activity.[11] Conversely, an electron-donating group (EDG) like methoxy (-OCH3) tended to improve cytotoxic activity against cancer cells.[11]

  • Lead Compound: Compound 2g , featuring a bromine substituent, showed impressive activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 2 μg/mL.[11]

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for key experiments in the study of pyrazolo[4,3-b]pyridines.

Protocol 1: General Synthesis via Modified Japp-Klingemann Reaction[6]

This protocol describes a one-pot procedure for the synthesis of a pyrazolo[4,3-b]pyridine core.

  • Step 1: SNAr Reaction: To a solution of a suitable β-ketoester (1.0 eq) in anhydrous DMF, add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C. Stir for 30 minutes. Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF and stir at room temperature for 12-16 hours.

  • Step 2: Azo-Coupling and Cyclization: Cool the reaction mixture to 0 °C. Add a solution of the appropriate arenediazonium tosylate (1.2 eq) and an aqueous solution of sodium acetate (3.0 eq).

  • Step 3: Ring Closure: Stir the mixture at room temperature for 2 hours, then heat to 80-100 °C for 4-6 hours to effect deacylation and cyclization.

  • Step 4: Work-up and Purification: After cooling, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Step 5: Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay[10]

This protocol is a standard for measuring kinase inhibition in a high-throughput format.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Prepare solutions of the kinase, the appropriate biotinylated substrate peptide, and ATP. Serially dilute the test compounds (e.g., pyrazolo[4,3-b]pyridine derivatives) in DMSO and then in assay buffer.

  • Kinase Reaction: In a 384-well low-volume plate, add 2 μL of the test compound solution, 4 μL of the kinase/peptide substrate mix, and initiate the reaction by adding 4 μL of ATP solution (final concentration at or near the Km for ATP).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Detection: Stop the reaction by adding 10 μL of HTRF detection buffer containing EDTA (to chelate Mg2+) and the detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and XL665-labeled streptavidin.

  • Data Acquisition: Incubate for 60 minutes at room temperature to allow for antibody binding. Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_HTRF HTRF Assay Workflow A 1. Mix Kinase, Biotin-Substrate, & Test Compound B 2. Initiate with ATP A->B C 3. Incubate (Phosphorylation) B->C D 4. Add Detection Reagents: - Eu-Ab (Anti-Phospho) - SA-XL665 C->D E 5. Incubate (Binding) D->E F 6. Read Plate (620nm & 665nm) Calculate IC50 E->F

Caption: A simplified workflow for a typical HTRF kinase inhibition assay.

Conclusion and Future Outlook

The pyrazolo[4,3-b]pyridine scaffold has unequivocally proven its value in drug discovery, serving as a foundational structure for numerous potent and selective inhibitors against a wide array of biological targets. The SAR studies highlighted in this guide demonstrate a clear and logical relationship between specific structural modifications and biological activity, whether through enhancing hinge-binding in kinases, disrupting protein-protein interactions, or tuning electronic properties for antimicrobial effects.

The future of pyrazolo[4,3-b]pyridine-based drug discovery is bright. Key areas for future exploration include:

  • Target Selectivity: As our understanding of the kinome deepens, designing next-generation inhibitors with exquisite selectivity will be paramount to minimizing off-target effects and improving safety profiles.

  • Novel Target Classes: While kinase inhibition remains a stronghold, expanding the application of this scaffold to other target classes, such as epigenetic targets or E3 ligases (e.g., in PROTACs), holds immense promise.

  • ADME Optimization: A continued focus on optimizing pharmacokinetic properties will be crucial for translating potent compounds into viable clinical candidates.

By leveraging the established SAR principles and robust experimental methodologies detailed herein, researchers are well-equipped to continue innovating and unlocking the full therapeutic potential of the pyrazolo[4,3-b]pyridine core.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & K. R., A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2999. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1361-1371. [Link]

  • Kostenko, F., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 829. [Link]

  • Li, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Spyridon, M., et al. (Year not available). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. [Link]

  • Sharma, R., et al. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. RSC Discovery. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 446-471. [Link]

  • Zhang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 255, 115389. [Link]

  • Cui, J., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 590-595. [Link]

  • Sharma, S., & Singh, P. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1452. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 6-Methyl-1H-pyrazolo[4,3-b]pyridine Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, analogous to purine bases, and is a core component of numerous biologically active compounds. This guide provides a comprehensive, in-depth technical framework for the in silico investigation of 6-Methyl-1H-pyrazolo[4,3-b]pyridine, a specific derivative of this important class. We will navigate the complete computational workflow, from initial target identification to the dynamic simulation of its interactions with protein targets. This document is designed to be a practical resource, grounding each step in established scientific principles and providing field-proven insights into the causality behind methodological choices. The protocols herein are structured to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Scientific Imperative for Modeling this compound

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine family, a class of compounds that has garnered significant interest from medicinal chemists.[1] Their structural similarity to purine bases like adenine and guanine makes them ideal candidates for interacting with a wide array of biological targets. The broader class of pyrazolo[3,4-b]pyridines (an isomer of the [4,3-b] series) has demonstrated a wide range of pharmacological activities, including potent inhibition of kinases such as TANK-binding kinase 1 (TBK1) and Glycogen synthase kinase-3 (GSK-3), as well as antimicrobial and anticancer properties.[2][3][4]

The specific subject of this guide, this compound, is a distinct member of this family. The addition of a methyl group at the C6 position can significantly alter its electronic distribution, steric profile, and metabolic stability, thereby modulating its binding affinity and selectivity for protein targets.

In silico modeling provides an indispensable toolkit for exploring these interactions at an atomic level.[5] Predicting the binding of a small molecule to a protein is a foundational step in computer-assisted drug design.[6] These computational approaches offer a cost-effective and rapid means to generate and test hypotheses, prioritize experimental work, and accelerate the drug discovery pipeline.[5][7] This guide will detail the multifaceted in silico strategies employed to elucidate the therapeutic potential of this compound.

The Computational Drug Discovery Workflow: A Strategic Overview

The journey from a compound of interest to a potential drug candidate is a complex, multi-stage process. Our in silico approach mirrors this, establishing a logical pipeline that builds confidence at each step. Each stage is designed to refine our understanding of the molecule's behavior and its potential as a therapeutic agent.

G cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Binding Prediction & Refinement cluster_2 Phase 3: Analysis & Hypothesis Generation Target_ID Target Identification (Literature, Databases) Protein_Prep Protein Preparation (PDB Structure Retrieval & Cleaning) Target_ID->Protein_Prep Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (Pose & Affinity Prediction) Ligand_Prep->Docking Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation (Stability & Dynamics) Docking->MD_Sim Pharm_Model Pharmacophore Modeling (Feature Identification) Docking->Pharm_Model Analysis Data Analysis (Binding Energy, RMSD, Interactions) MD_Sim->Analysis Analysis->Pharm_Model Pharm_Model->Target_ID New Leads / Optimization

Caption: The integrated in silico workflow for analyzing small molecule-protein interactions.

Phase 1: Target Identification and System Preparation

The validity of any in silico study hinges on the quality of the initial inputs. This phase focuses on identifying a biologically relevant protein target and meticulously preparing both the protein and our ligand for simulation.

Target Identification: Where Does the Ligand Bind?

Given the novelty of this compound, direct experimental data on its targets is scarce. Our strategy, therefore, is to leverage data from structurally similar compounds. The pyrazolo[3,4-b]pyridine scaffold is known to inhibit several kinases.[2][3] A prime candidate for our study is TANK-binding kinase 1 (TBK1) , a noncanonical IKK kinase implicated in autoimmune diseases and cancer.[2] Potent inhibitors of TBK1 containing the 1H-pyrazolo[3,4-b]pyridine core have been identified, making it a highly plausible target.[2]

Protocol: Target Selection

  • Literature Review: Search databases (PubMed, Google Scholar) for biological activities of "pyrazolo[4,3-b]pyridine" and its isomers.

  • Database Mining: Use databases like ChEMBL and BindingDB to find known targets for compounds containing the pyrazolopyridine scaffold.

  • Target Validation: Select a target with a high-resolution crystal structure available in the Protein Data Bank (PDB) and clear relevance to a disease pathway. For this guide, we select TBK1 .

Ligand Preparation: Structuring the Small Molecule

The ligand's 3D conformation, charge distribution, and protonation state are critical for accurate interaction modeling. We begin by obtaining the structure and ensuring it is energetically minimized.

Protocol: Ligand Preparation

  • Obtain 2D Structure: Retrieve the SMILES string for this compound from a chemical database like PubChem.[8]

  • Convert to 3D: Use a tool like Open Babel to convert the 2D representation into a 3D structure.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This step ensures the ligand is in a low-energy, physically realistic conformation.[7]

  • Assign Charges and Protonation State: Calculate partial charges (e.g., Gasteiger charges) and determine the most likely protonation state at a physiological pH (7.4). This is crucial for correctly modeling electrostatic interactions.

  • Save in Appropriate Format: Save the prepared ligand in a format compatible with docking software, such as .pdbqt for AutoDock Vina.[9]

Protein Preparation: Readying the Receptor

Protein crystal structures from the PDB are raw experimental data. They must be carefully processed to be suitable for simulation. This involves removing non-essential molecules, correcting structural issues, and adding missing atoms.

Protocol: Protein Preparation

  • Download Structure: Obtain the crystal structure of the target protein (e.g., TBK1) from the RCSB PDB. It is crucial to select a high-resolution structure, preferably co-crystallized with a ligand, to identify the binding site.

  • Clean the Structure: Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.[9] The rationale is that these molecules can interfere with the docking algorithm's ability to explore the binding site.

  • Add Polar Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens, as they are essential for forming hydrogen bonds.[9]

  • Assign Charges: Assign partial charges to all atoms in the protein using a force field-compatible method.

  • Save in Appropriate Format: Save the prepared protein in the .pdbqt format for use with AutoDock Vina.[10]

Phase 2: Predicting and Simulating the Interaction

With prepared inputs, we can now model the interaction. This phase involves two core techniques: molecular docking to predict the binding pose and molecular dynamics to assess its stability.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[11] The process involves sampling many possible conformations of the ligand within the protein's active site and scoring them to estimate binding affinity.[11]

G Receptor Prepared Protein (Receptor.pdbqt) GridBox Define Search Space (Grid Box) Receptor->GridBox Ligand Prepared Ligand (Ligand.pdbqt) DockingRun Run Docking Algorithm (e.g., AutoDock Vina) Ligand->DockingRun GridBox->DockingRun Results Output: Binding Poses & Affinity Scores (kcal/mol) DockingRun->Results

Caption: The streamlined workflow for a typical molecular docking experiment.

Protocol: Molecular Docking with AutoDock Vina

  • Define the Binding Site: Identify the coordinates of the active site. If a co-crystallized ligand was present in the original PDB file, its location is the ideal center for the search space (the "grid box").[9]

  • Set Grid Box Parameters: Define the center and dimensions (x, y, z) of the grid box. The box must be large enough to encompass the entire binding pocket and allow the ligand rotational and translational freedom.

  • Run Docking Simulation: Execute the docking program (e.g., Vina) with the prepared protein, ligand, and grid box configuration as inputs.[9] The command typically looks like: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out output.pdbqt

  • Analyze Results: The output will be a set of predicted binding poses, ranked by their calculated binding affinity (in kcal/mol). Lower energy values indicate a more favorable, stronger binding interaction.[9] Visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

Table 1: Example Docking Results Summary

Parameter Value Interpretation
Binding Affinity (Pose 1) -8.5 kcal/mol Strong predicted binding affinity.
Interacting Residues LYS54, GLU101, CYS130 Key amino acids involved in binding.
Interaction Types Hydrogen Bond (LYS54), Pi-Alkyl (CYS130) Specific non-covalent forces stabilizing the complex.

| Ligand RMSD from best mode | 0.000 | Reference pose for comparison. |

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of binding, MD simulation offers a dynamic view.[5] It simulates the movements of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the system in a solvated, physiological environment.[12]

Protocol: MD Simulation Workflow (Conceptual, using GROMACS)

  • System Preparation:

    • Generate Ligand Topology: Create a topology file for the ligand that describes its atomic properties and force field parameters.

    • Combine Protein and Ligand: Merge the coordinates of the top-ranked docked pose into a single complex file.

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic physiological salt concentration.[13]

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup.[13]

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target value (e.g., 1 bar) while restraining the protein and ligand. This allows the solvent to equilibrate around the complex.[14] This is a two-step process (NVT followed by NPT ensemble).

  • Production Run: Remove the restraints and run the simulation for a desired length of time (e.g., 100 nanoseconds). Trajectories (atomic coordinates over time) are saved at regular intervals for analysis.[13]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the overall stability of the complex. A stable, converging RMSD plot indicates a stable system.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor key hydrogen bonds and other non-covalent interactions between the ligand and protein throughout the simulation to confirm the stability of the docked pose.

Phase 3: Pharmacophore Modeling and ADMET Prediction

The data from docking and MD can be used to build more abstract models that are useful for virtual screening and lead optimization.

Pharmacophore Modeling

A pharmacophore is an abstract 3D representation of the key molecular features essential for biological activity.[15][16] It defines the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

  • Structure-Based Approach: A pharmacophore model can be generated directly from the stable protein-ligand complex obtained from MD simulations. The key interacting features of the ligand and their corresponding protein residues are identified to build the model.

  • Application: This model can then be used as a 3D query to rapidly screen large compound libraries for molecules that possess the same essential features, potentially identifying novel and diverse chemical scaffolds with the desired activity.[17]

ADMET Prediction

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage drug development failures.[18] Pharmacophore models can be used to predict interactions with metabolic enzymes like Cytochrome P450s.[18] Additionally, various online tools and software (e.g., SwissADME, pkCSM) can calculate a wide range of physicochemical properties and ADMET parameters based on the ligand's structure.

Table 2: Example ADMET Prediction for this compound

Property Predicted Value Guideline Assessment
Molecular Weight 133.15 g/mol [8] < 500 g/mol Pass
LogP (Lipophilicity) 1.2 < 5 Pass
H-Bond Donors 1 < 5 Pass
H-Bond Acceptors 2 < 10 Pass
CYP2D6 Inhibitor No - Favorable

| hERG Blocker | No | - | Favorable |

Conclusion: Synthesizing Data into Actionable Insights

This guide has outlined a rigorous, multi-step in silico strategy for investigating the interactions of this compound. By systematically applying molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can build a comprehensive profile of this compound's therapeutic potential. The process begins with a hypothesis-driven selection of a biological target and proceeds through meticulous system preparation to predictive modeling and stability analysis.

The strength of this workflow lies in its integrated nature. Docking provides a starting point, MD simulations validate and refine it, and pharmacophore models generalize the findings for broader applications like virtual screening. The ultimate goal is to generate robust, testable hypotheses that can guide and prioritize subsequent experimental validation, significantly enhancing the efficiency and success rate of the drug discovery process.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed Central, NIH. Available at: [Link]

  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. (n.d.). PMC, NIH. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Available at: [Link]

  • Pharmacophore modeling in drug design. (2025). PubMed. Available at: [Link]

  • Protein-Ligand Complex. (n.d.). GROMACS Tutorial. Available at: [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). ResearchGate. Available at: [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. (2024). ACS Publications. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC, NIH. Available at: [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. Available at: [Link]

  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2013). ChemInform. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Universitat Ramon Llull. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Available at: [Link]

  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023). YouTube. Available at: [Link]

  • 1H-Pyrazolo(4,3-b)pyridine. (n.d.). PubChem. Available at: [Link]

  • Synthesis, computational and biological study of pyrazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • 13.2: How to Dock Your Own Drug. (2020). Chemistry LibreTexts. Available at: [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Dove Medical Press. Available at: [Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. Available at: [Link]

  • Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. (n.d.). MDPI. Available at: [Link]

  • Molecular Simulation of Protein-Ligand Complexes. (n.d.). Nottingham ePrints. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI. Available at: [Link]

  • How to do MD simulation with 1 protein, 1 ligand, and 1 cofactor peptide. (2023). GROMACS user discussions. Available at: [Link]

  • Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare. Available at: [Link]

  • Toward In Silico Design of Protein–Protein Interaction Stabilizers. (2023). PMC, PubMed Central. Available at: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC, PubMed Central. Available at: [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. (n.d.). MDPI. Available at: [Link]

  • What is pharmacophore modeling and its applications? (2025). Patsnap Synapse. Available at: [Link]

  • In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. (2023). ACS Central Science. Available at: [Link]

  • Drug Designing Using Molecular Docking - For Beginners. (2024). YouTube. Available at: [Link]

  • Ligand-Protein Simulation. (n.d.). HitchhikersAI. Available at: [Link]

  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019). ResearchGate. Available at: [Link]

  • 1-Methyl-1H-pyrazolo[4,3-B]pyridine. (n.d.). PubChem. Available at: [Link]

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The Ascendant Scaffold: A Technical Guide to the Synthesis and Application of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[4,3-b]pyridine Core - A Privileged Scaffold in Modern Chemistry

The fusion of a pyrazole and a pyridine ring gives rise to a family of heterocyclic compounds known as pyrazolopyridines. Among these, the pyrazolo[4,3-b]pyridine scaffold has emerged as a structure of significant interest in both medicinal chemistry and materials science.[1][2] Its structural resemblance to purine bases has made it a compelling candidate for interacting with a wide array of biological targets. This guide provides an in-depth exploration of the synthesis and diverse applications of pyrazolo[4,3-b]pyridines, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the key synthetic strategies, elucidating the mechanistic underpinnings of these reactions, and survey the expanding landscape of their applications, from potent kinase inhibitors in oncology to novel materials with unique photophysical properties.

Strategic Synthesis of the Pyrazolo[4,3-b]pyridine Core

The construction of the pyrazolo[4,3-b]pyridine scaffold can be broadly approached from two retrosynthetic perspectives: annulation of a pyridine ring onto a pre-existing pyrazole or, less commonly, formation of the pyrazole ring from a functionalized pyridine precursor.[1] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Pyridine Ring Annulation onto a Pyrazole Core

This is the most prevalent approach, utilizing the nucleophilicity of aminopyrazole derivatives to construct the pyridine ring.

The Friedländer synthesis and its variations provide a classic and effective route to pyrazolo[4,3-b]pyridines. This method involves the condensation of a 4-aminopyrazole-5-carbaldehyde or a related derivative with a compound containing a reactive methylene group, such as a ketone or dicarbonyl compound.

The underlying principle of this reaction is an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the fused pyridine ring. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product. While traditional methods often employ harsh acidic or basic conditions, modern approaches are exploring milder and more efficient catalysts.

Mechanism of the Friedländer-type Annulation

Friedlander Annulation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminopyrazole 4-Aminopyrazole-5-carbaldehyde aldol_adduct Aldol Adduct aminopyrazole->aldol_adduct Condensation dicarbonyl Dicarbonyl Compound dicarbonyl->aldol_adduct enamine Enamine Intermediate aldol_adduct->enamine Dehydration product Pyrazolo[4,3-b]pyridine enamine->product Cyclization & Dehydration

Caption: A simplified workflow of the Friedländer-type annulation for pyrazolo[4,3-b]pyridine synthesis.

Multicomponent reactions have gained prominence as a powerful tool for generating molecular complexity in a single step. Several MCRs have been developed for the synthesis of pyrazolo[4,3-b]pyridines, often involving an aminopyrazole, an aldehyde, and a C-H activated compound. These reactions offer advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of diverse compounds. Green chemistry approaches, such as using microwave irradiation and aqueous media, have been successfully applied to these MCRs, leading to high yields and short reaction times.

Pyrazole Ring Annulation onto a Pyridine Core

While less common, the construction of the pyrazole ring onto a suitably functionalized pyridine is a viable alternative strategy. This approach is particularly useful when the desired substitution pattern on the pyridine ring is more readily accessible.

A notable example of this strategy is the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines. This method involves a sequence of a nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann reaction.[1] This one-pot procedure offers operational simplicity and the use of stable arenediazonium tosylates.[1] A key feature of this reaction is a fascinating C-N migration of an acetyl group, which has been elucidated through the isolation of intermediates and NMR studies.[1]

General Workflow for the Modified Japp-Klingemann Synthesis

Japp_Klingemann_Workflow start 2-Chloro-3-nitropyridine snar SNAr with Acetoacetate start->snar intermediate1 Pyridinyl Keto Ester snar->intermediate1 japp_klingemann Azo-coupling with Arenediazonium Tosylate intermediate1->japp_klingemann azo_compound Azo Compound japp_klingemann->azo_compound cyclization Deacylation and One-pot Cyclization azo_compound->cyclization product Pyrazolo[4,3-b]pyridine cyclization->product Kinase_Inhibition cluster_kinase Kinase Active Site atp_binding_site ATP Binding Site (Hinge Region) substrate_binding_site Substrate Binding Site atp_binding_site->substrate_binding_site Phosphorylates product Phosphorylated Product substrate_binding_site->product Releases atp ATP atp->atp_binding_site Binds inhibitor Pyrazolo[4,3-b]pyridine Inhibitor inhibitor->atp_binding_site Competitively Binds substrate Substrate Protein substrate->substrate_binding_site Binds

Caption: Competitive inhibition of ATP binding by a pyrazolo[4,3-b]pyridine-based kinase inhibitor.

The pyrazolo[4,3-b]pyridine scaffold has also shown promise in the development of agents targeting the central nervous system.

  • CRF1 Antagonists: These compounds have been studied as corticotropin-releasing factor receptor type-1 (CRF1) antagonists, which have potential applications in the treatment of stress-related disorders. [1]* mGlu4 Positive Allosteric Modulators (PAMs): VU0418506 is an example of a pyrazolo[4,3-b]pyridine derivative that acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), a target for Parkinson's disease and other neurological disorders. [1]* Probes for Amyloid Plaques: Certain pyrazolo[4,3-b]pyridine derivatives have demonstrated high and selective binding to β-amyloid plaques, the hallmark of Alzheimer's disease, suggesting their potential as diagnostic imaging agents. [3]

Materials Science

The applications of pyrazolo[4,3-b]pyridines are not limited to the life sciences. Their rigid, planar structure and tunable electronic properties make them attractive candidates for various materials science applications.

  • Chemosensors: The scaffold can be functionalized with fluorophores to create chemosensors for the detection of metal ions and other analytes. [1]* Corrosion Inhibitors: Some pyrazolo[4,3-b]pyridine derivatives have been shown to act as effective corrosion inhibitors for metals.

  • Organic Electronics: The photophysical properties of these compounds, including large Stokes shifts and strong blue light emission, suggest their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices. [3]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines via a Modified Japp-Klingemann Reaction

[1] This protocol describes a general procedure for the one-pot synthesis of ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates from nitroaryl-substituted acetoacetic esters.

Materials:

  • Nitroaryl-substituted acetoacetic ester (1 mmol)

  • Acetonitrile (MeCN) (5 mL)

  • Appropriate aryldiazonium tosylate (1.1 mmol)

  • Pyridine (0.08 mL, 1 mmol)

  • Pyrrolidine (0.33 mL, 4 mmol)

  • 1N Hydrochloric acid

  • Chloroform (CHCl3)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of the nitroaryl-substituted acetoacetic ester (1 mmol) in MeCN (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (0.08 mL, 1 mmol).

  • Stir the reaction mixture at room temperature for 5–60 minutes, monitoring the progress by TLC.

  • Add pyrrolidine (0.33 mL, 4 mmol) to the reaction mixture and stir at 40 °C for an additional 15–90 minutes, again monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into 50 mL of 1N hydrochloric acid.

  • Extract the aqueous layer with CHCl3. In some cases, the product may precipitate and can be collected by filtration.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., 10% EtOAc in CHCl3) and/or recrystallization to afford the desired pyrazolo[4,3-b]pyridine.

Self-Validation: The progress of the reaction should be carefully monitored by TLC to determine the optimal reaction times for the azo-coupling and cyclization steps. The final product should be characterized by NMR and HRMS to confirm its structure and purity. The reported yields for this general procedure are in the range of 65-88%. [1]

Conclusion and Future Outlook

The pyrazolo[4,3-b]pyridine scaffold has firmly established itself as a versatile and valuable building block in modern chemistry. Its synthetic accessibility, coupled with its diverse range of biological activities and intriguing material properties, ensures that it will remain a focus of intensive research for years to come. Future efforts in this field will likely concentrate on the development of even more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the expansion of its applications in materials science. As our understanding of the structure-property relationships of this remarkable heterocyclic system continues to grow, so too will its impact on drug discovery and the development of advanced materials.

References

  • Nikol'skiy, V. V., Minyaev, M. E., Boyarskaya, M. A., & Starova, G. L. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(4), 1758. [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568-1585. [Link]

  • Boruah, H., et al. (2022). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 7(42), e202202996. [Link]

  • El-Sayed, M. A. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1361-1372. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. [Link]

  • Katsamakas, S., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(19), 6296. [Link]

  • Nikol'skiy, V. V., Minyaev, M. E., Boyarskaya, M. A., & Starova, G. L. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1636-1644. [Link]

  • Senczyk, D., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][4]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 28(14), 5364. [Link]

  • Fouda, A. S., et al. (2021). Investigation of the Inhibitive Effect of Pyrazolo [3, 4-b] Pyridine on Corrosion of Stainless Steel in 1 M HCl Solutions. ResearchGate. [Link]

  • Bautista-Martínez, J. A., et al. (2019). Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines: Design of Reversible Chemosensors for Nanomolar Detection of Cu2+. ACS Omega, 4(4), 7113-7121. [Link]

  • Pachipulusu, S., et al. (2021). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 6(42), 11571-11576. [Link]

  • El-Sayed, M. A. A., et al. (2022). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]

  • Fouda, A. S., et al. (2021). Adsorption Behaviour of Pyrazolo [3, 4-b] Pyridine on Corrosion of Stainless Steel in HCl Solutions. ResearchGate. [Link]

  • Al-Issa, S. A., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Senczyk, D., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][2][4]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 28(14), 5364. [Link]

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6-Methyl-1H-pyrazolo[4,3-b]pyridine NMR spectral data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 6-Methyl-1H-pyrazolo[4,3-b]pyridine for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: The Central Role of NMR in Heterocyclic Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in the arsenal of chemists and pharmacologists, providing profound, atom-level insights into molecular structure, dynamics, and interactions.[1][2] For professionals in drug discovery and development, NMR is not merely a characterization tool but a foundational pillar for confirming molecular identity, assessing purity, and understanding the biophysical properties that govern a candidate's efficacy and safety.[3][4][5]

This guide focuses on a specific, yet representative, heterocyclic scaffold: This compound . This class of compounds is of significant interest due to its diverse biological activities, including potential applications as kinase inhibitors and modulators of various cellular receptors.[6] The precise substitution pattern on the fused ring system is critical to its pharmacological function, making unambiguous structural confirmation essential.

The Structural Landscape of this compound

Understanding the molecule's structure is the prerequisite for any spectral interpretation. The this compound core consists of a pyridine ring fused with a pyrazole ring. The key features influencing its NMR spectra are:

  • Aromaticity: Both rings contribute to a delocalized π-electron system. Protons attached to this system will resonate in the characteristic downfield aromatic region of the ¹H NMR spectrum.

  • Heteroatoms: The presence of three nitrogen atoms significantly influences the electronic environment. They generally withdraw electron density, deshielding nearby protons and carbons, causing them to appear at higher chemical shifts (further downfield).

  • Substituents: The methyl group (at C6) is an electron-donating group, which will slightly shield nearby protons.

  • Tautomerism: The pyrazole ring has a proton on one of the nitrogen atoms (N1). This proton is exchangeable and its visibility in the spectrum can depend on the solvent and concentration.

Numbering Convention: For clarity, the standard IUPAC numbering for the pyrazolo[4,3-b]pyridine ring system will be used throughout this guide.

IUPAC Numbering for this compound (Note: An image of the chemical structure with IUPAC numbering would be inserted here.)

Experimental Workflow: A Self-Validating Protocol

The integrity of NMR data begins long before the sample enters the spectrometer. The following protocol is designed to ensure high-quality, reproducible results.

Rigorous Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Contaminants, solid particulates, and improper solvent choice can obscure crucial signals or degrade spectral resolution.

Protocol:

  • Analyte Purity: Begin with a sample of this compound of the highest possible purity. For a ¹H NMR spectrum, 5-25 mg of the compound is typically required, while a ¹³C spectrum may necessitate 50-100 mg for efficient acquisition.[7]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For heterocyclic compounds, which may have varying polarity, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative and is particularly useful for observing exchangeable protons like the N-H proton.[8]

  • Dissolution & Filtration:

    • Weigh the sample accurately into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

    • Ensure complete dissolution, using gentle vortexing or warming if necessary.[7]

    • Crucial Step: Filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into the NMR tube. This removes any suspended microparticulates that would otherwise severely degrade the magnetic field homogeneity and broaden spectral lines. Do not use cotton wool, as solvents can leach impurities from it.

  • Tube & Labeling: Use a high-quality, clean NMR tube. Cap it securely to prevent evaporation and label it clearly.

Data Acquisition Workflow

The following diagram outlines a logical workflow for the comprehensive structural elucidation of the target molecule.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton Count & Coupling) C13 ¹³C{¹H} NMR (Carbon Count) H1->C13 Initial Survey COSY COSY (¹H-¹H Correlations) H1->COSY Map Proton Neighbors DEPT DEPT-135 (CH/CH₂/CH₃ Multiplicity) C13->DEPT Assign Carbon Type HSQC HSQC (¹H-¹³C One-Bond Correlations) DEPT->HSQC Link Protons to Carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Assemble Molecular Skeleton

Caption: Logical workflow for NMR-based structure elucidation.

Spectral Interpretation: A Predictive Analysis

Based on established principles of NMR spectroscopy and data from analogous pyrazolopyridine structures, we can predict the key features of the ¹H and ¹³C NMR spectra for this compound.[9][10][11]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The aromatic region will be most informative. Protons on the pyridine ring are typically deshielded compared to benzene due to the electron-withdrawing nature of the nitrogen atom.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Corroboration
~12.0 - 13.5broad singlet1HH1 (N-H)Exchangeable proton. Position is highly dependent on concentration and temperature. Expected to be broad.
~8.55singlet1HH3Pyrazole ring proton adjacent to two nitrogen atoms. Typically a sharp singlet with no vicinal proton neighbors.
~8.40singlet1HH7Pyridine proton ortho to the ring-junction nitrogen and meta to the pyridine nitrogen. Deshielded by the adjacent nitrogen.
~7.20singlet1HH5Pyridine proton ortho to the methyl group. Shielded by the electron-donating effect of the methyl group. Its singlet nature arises from the lack of adjacent protons.
~2.50singlet3HH8 (CH₃)Typical chemical shift for a methyl group attached to an aromatic ring.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR provides a count of unique carbon environments. A DEPT-135 experiment would be used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, with quaternary carbons being absent.

Predicted Chemical Shift (δ, ppm)Carbon Type (from DEPT)AssignmentRationale & Corroboration
~155.0QuaternaryC7aBridgehead carbon between two nitrogen atoms, highly deshielded.
~148.0QuaternaryC6Carbon bearing the methyl group. Its chemical shift is influenced by both the substituent and the ring nitrogen.
~145.0CHC3Pyrazole carbon, deshielded by adjacent nitrogens.
~140.0CHC7Pyridine carbon ortho to nitrogen, significantly deshielded.
~130.0QuaternaryC3aBridgehead carbon adjacent to one nitrogen.
~118.0CHC5Pyridine carbon shielded by the ortho-methyl group.
~20.0CH₃C8 (CH₃)Typical chemical shift for an aromatic methyl carbon.
The Power of 2D NMR for Unambiguous Assignment

While 1D spectra provide the initial data, 2D NMR experiments are essential for creating a self-validating, definitive structural proof.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would provide direct, one-bond correlations between each proton and the carbon to which it is attached. For example, it would show a cross-peak connecting the proton signal at ~2.50 ppm to the carbon signal at ~20.0 ppm, definitively assigning them as the methyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

    • The methyl protons (H8) to the C6 and C5 carbons.

    • The H5 proton to the C7 and C6 carbons.

    • The H7 proton to the C5 and C7a carbons.

    • The H3 proton to the C3a and C7a bridgehead carbons.

HMBC_Correlations cluster_mol Key HMBC Correlations (²JCH, ³JCH) H8 H8 (CH₃) C6 C6 H8->C6 C5 C5 H8->C5 H5 H5 H5->C6 C7 C7 H5->C7 H7 H7 H7->C5 C7a C7a H7->C7a H3 H3 H3->C7a C3a C3a H3->C3a

Caption: Expected key long-range ¹H-¹³C HMBC correlations.

Conclusion: From Spectrum to Structure

The structural elucidation of this compound is a systematic process grounded in the fundamental principles of NMR spectroscopy. By following a rigorous experimental workflow—from meticulous sample preparation to a logical sequence of 1D and 2D NMR experiments—researchers can achieve an unambiguous and self-validating characterization of the molecule. The predictive data and interpretation strategy outlined in this guide provide a robust framework for scientists in drug discovery to confidently identify and analyze this important heterocyclic scaffold, ensuring the scientific integrity of their findings and accelerating the development of novel therapeutics.

References

  • ResearchGate. (n.d.). ¹H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from ResearchGate. [Link]

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  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4983. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

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The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of Substituted 1H-Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1] Its structural resemblance to purine bases has made it a fertile ground for the development of therapeutics targeting a wide array of enzymes and receptors. This technical guide provides an in-depth exploration of the crystal structure of substituted 1H-pyrazolo[3,4-b]pyridines, moving beyond a mere catalogue of derivatives to a detailed analysis of their three-dimensional architecture. By dissecting the nuances of their synthesis, crystallization, and the intricate web of intermolecular forces that govern their solid-state forms, we aim to equip researchers with the fundamental knowledge to rationally design and engineer next-generation therapeutics with enhanced efficacy and tailored physicochemical properties.

The Strategic Importance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

The fusion of a pyrazole and a pyridine ring gives rise to a bicyclic heterocyclic system with a unique electronic landscape, capable of engaging in a diverse range of non-covalent interactions. This versatility has been exploited in the design of inhibitors for various kinases, including TANK-binding kinase 1 (TBK1) and tropomyosin receptor kinases (TRKs), as well as agents with antiviral, antibacterial, and anti-inflammatory properties.[2][3][4] The biological activity of these compounds is not solely dictated by their molecular structure but is profoundly influenced by their three-dimensional arrangement in the solid state. The crystal structure provides a precise map of the molecule's conformation, the nature of its intermolecular interactions, and its packing arrangement, all of which can impact crucial pharmaceutical properties such as solubility, stability, and bioavailability.

Synthesis and Crystallization: From Blueprint to Building Blocks

The journey to elucidating the crystal structure of a substituted 1H-pyrazolo[3,4-b]pyridine begins with its synthesis and the subsequent growth of high-quality single crystals. A multitude of synthetic strategies have been developed, with the most prevalent involving the construction of the pyridine ring onto a pre-existing pyrazole core.[5]

Dominant Synthetic Paradigms

One of the most common approaches involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[6] The regioselectivity of this reaction is a critical consideration, as asymmetrical dicarbonyl compounds can lead to the formation of isomeric products.[6] Another powerful method is the reaction of 5-aminopyrazoles with α,β-unsaturated ketones, which proceeds via a Michael addition followed by cyclization and oxidation.[5] The final oxidation step is often spontaneous, with atmospheric oxygen being the likely oxidizing agent.[5] For the synthesis of 4-chloro-substituted derivatives, the Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate, is a reliable method.[5]

The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in structural elucidation. The choice of solvent system, temperature, and crystallization technique are all critical parameters that need to be empirically optimized for each new derivative.

Common Crystallization Techniques:

  • Slow Evaporation: A straightforward method where a saturated solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and subsequent crystal formation.

  • Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound, which reduces the solubility of the compound and induces crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Slow diffusion at the interface of the two solvents can lead to the growth of high-quality crystals. For instance, single crystals of 3-iodo-1H-pyrazolo[3,4-b]pyridine suitable for X-ray diffraction have been grown from a chloroform solution layered with hexane at room temperature.[7]

Experimental Protocol: Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines

The following is a representative, step-by-step methodology for the synthesis of a series of 1H-pyrazolo[3,4-b]pyridine derivatives, adapted from a reported procedure.[4]

Step 1: Iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

  • Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in DMF.

  • Add N-iodosuccinimide (1.1 equivalents) to the solution.

  • Heat the mixture at 60 °C and stir for 12 hours.

  • Cool the reaction mixture to room temperature and pour it into water to precipitate the product.

  • Filter the precipitate under reduced pressure to obtain the iodinated intermediate, which can be used in the next step without further purification.

Step 2: Protection of the Pyrazole Nitrogen

  • Suspend the iodinated intermediate (1 equivalent) in dry DMF and cool to 0 °C.

  • Slowly add sodium hydride (1.2 equivalents) and stir the mixture for 2 hours at 0 °C.

  • Add 4-methoxybenzyl chloride (1.1 equivalents) and allow the reaction to warm to room temperature, stirring for an additional 4 hours.

  • Pour the reaction mixture into ice water and adjust the pH to 7 with ammonium chloride.

  • Filter the precipitate and recrystallize from DMF at 120 °C to obtain the protected pyrazolopyridine.[4]

Step 3: Suzuki Coupling for Substitution at the 5-position

  • Combine the protected pyrazolopyridine (1 equivalent), a suitable boronic acid or ester (1.5 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents) in a reaction vessel.

  • Add a base, such as K₂CO₃ (2 equivalents), and a suitable solvent, such as a mixture of dioxane and water.

  • Degas the mixture with an inert gas (e.g., argon) and heat under reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Step 4: Deprotection to Yield the Final Product

  • Dissolve the substituted, protected pyrazolopyridine in a strong acid, such as trifluoroacetic acid.

  • Stir the solution at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

  • Remove the acid under reduced pressure and neutralize the residue with a base, such as saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final substituted 1H-pyrazolo[3,4-b]pyridine.

The Crystal Architecture: A Deeper Look at Intermolecular Interactions

The solid-state structure of substituted 1H-pyrazolo[3,4-b]pyridines is a delicate balance of various intermolecular interactions that dictate the crystal packing. A thorough understanding of these forces is paramount for predicting and controlling the physicochemical properties of these compounds.

Hydrogen Bonding: The Master Architect

Hydrogen bonds are among the strongest and most directional of the non-covalent interactions, playing a pivotal role in defining the crystal packing of 1H-pyrazolo[3,4-b]pyridines. The pyrazole N-H group is a potent hydrogen bond donor, while the nitrogen atoms of both the pyrazole and pyridine rings can act as acceptors. In the crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine, for instance, pairs of molecules are linked into centrosymmetric dimers through N—H⋯N hydrogen bonds.[7]

π-π Stacking: The Aromatic Embrace

The planar, aromatic nature of the pyrazolopyridine core makes it highly susceptible to π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings, contribute significantly to the overall stability of the crystal lattice. In the crystal structure of 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, the packing is stabilized by offset π-π stacking between parallel pyrazolopyridine ring systems, with a face-to-face distance of 3.449 Å.[8]

Halogen Bonding and Other Weak Interactions

In addition to hydrogen bonding and π-π stacking, other weaker interactions can also influence the crystal packing. Halogen bonds, which are attractive interactions between an electrophilic region on a halogen atom and a nucleophilic site, can be particularly important in halogen-substituted derivatives. In the crystal of 3-iodo-1H-pyrazolo[3,4-b]pyridine, C—I⋯N halogen bonds link the hydrogen-bonded dimers into zigzag chains.[7]

Crystallographic Data and Analysis

The precise geometric parameters of the 1H-pyrazolo[3,4-b]pyridine scaffold and its substituents are determined through single-crystal X-ray diffraction. The following table summarizes key crystallographic data for two representative derivatives.

Compound3-Iodo-1H-pyrazolo[3,4-b]pyridine3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
Formula C₆H₄IN₃C₁₅H₁₅N₃
Crystal System MonoclinicMonoclinic
Space Group C2/cP2₁/n
Key Bond Lengths (Å) C-I: 2.086(2)C-N (pyrazole): ~1.33-1.38
**Key Bond Angles (°) **N-C-I: 125.8(2)C-N-C (pyridine): ~117-118
Dihedral Angle (°) 0.82(3) (between pyrazole and pyridine rings)9.33(10) (between pyrazolopyridine and phenyl rings)
Key Intermolecular Interactions N-H···N hydrogen bonds, C-I···N halogen bonds, π-π stackingOffset π-π stacking
Reference [7][8]

The Role in Drug Design and Development

The insights gained from the crystal structure analysis of 1H-pyrazolo[3,4-b]pyridines are invaluable for drug design and development.

Structure-Activity Relationship (SAR) and Molecular Docking

By understanding the three-dimensional structure of these compounds and how they interact with their biological targets, medicinal chemists can make rational modifications to improve their potency and selectivity. Molecular docking studies, which predict the binding orientation of a ligand to its target protein, are often guided by the experimentally determined crystal structure of the ligand. For example, in the development of TBK1 inhibitors, molecular docking studies have been used to understand how different substituents on the pyrazolopyridine core interact with the amino acid residues in the active site of the enzyme, leading to the design of more potent inhibitors.[3]

Polymorphism and Pharmaceutical Development

The ability of a compound to exist in different crystal forms, a phenomenon known as polymorphism, is a critical consideration in pharmaceutical development. Different polymorphs can have different solubilities, dissolution rates, and stabilities, which can significantly impact the bioavailability and shelf-life of a drug product. A thorough understanding of the crystal structure and intermolecular interactions of a 1H-pyrazolo[3,4-b]pyridine derivative is essential for identifying and characterizing its different polymorphic forms.

Future Perspectives

The study of the crystal structure of substituted 1H-pyrazolo[3,4-b]pyridines is a dynamic and evolving field. The increasing availability of advanced crystallographic techniques and computational tools will continue to provide deeper insights into the structure-property relationships of this important class of compounds. The integration of solid-state characterization with in-depth biological evaluation will be crucial for the development of next-generation therapeutics based on the 1H-pyrazolo[3,4-b]pyridine scaffold.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_intermediate Intermediate cluster_purification Purification & Crystallization cluster_analysis Structural Analysis 5-Aminopyrazole 5-Aminopyrazole Condensation / Michael Addition Condensation / Michael Addition 5-Aminopyrazole->Condensation / Michael Addition 1,3-Dicarbonyl / α,β-Unsaturated Ketone 1,3-Dicarbonyl / α,β-Unsaturated Ketone 1,3-Dicarbonyl / α,β-Unsaturated Ketone->Condensation / Michael Addition Substituted 1H-Pyrazolo[3,4-b]pyridine (Crude) Substituted 1H-Pyrazolo[3,4-b]pyridine (Crude) Condensation / Michael Addition->Substituted 1H-Pyrazolo[3,4-b]pyridine (Crude) Column Chromatography Column Chromatography Substituted 1H-Pyrazolo[3,4-b]pyridine (Crude)->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Single Crystal X-ray Diffraction Single Crystal X-ray Diffraction Recrystallization->Single Crystal X-ray Diffraction

Caption: General workflow for the synthesis and structural analysis of 1H-pyrazolo[3,4-b]pyridines.

Intermolecular_Interactions Pyrazolopyridine_Core 1H-Pyrazolo[3,4-b]pyridine Crystal Structure H_Bonding Hydrogen Bonding (N-H···N) Pyrazolopyridine_Core->H_Bonding Pi_Stacking π-π Stacking Pyrazolopyridine_Core->Pi_Stacking Halogen_Bonding Halogen Bonding (C-X···N) Pyrazolopyridine_Core->Halogen_Bonding VDW_Forces van der Waals Forces Pyrazolopyridine_Core->VDW_Forces Crystal_Packing Crystal Packing & Polymorphism H_Bonding->Crystal_Packing Pi_Stacking->Crystal_Packing Halogen_Bonding->Crystal_Packing VDW_Forces->Crystal_Packing Physicochemical_Properties Physicochemical Properties (Solubility, Stability) Crystal_Packing->Physicochemical_Properties Biological_Activity Biological Activity Physicochemical_Properties->Biological_Activity

Caption: Intermolecular interactions influencing the crystal structure and properties of 1H-pyrazolo[3,4-b]pyridines.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Vidali, V. P., Peristeri, E., Papanastasiou, I., & Papakyriakou, A. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1383. [Link]

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., ... & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1406-1415. [Link]

  • Abdel-Aziz, A. A., El-Sayed, M. A., & El-Azab, A. S. (2022). Development of New Pyrazolo [3, 4-b] Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(22), 8001. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity, 1-36. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Sagitullina, G. P., Lisitskaya, L. A., Vorontsova, M. A., & Sagitullin, R. S. (2007). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. ChemInform, 38(42). [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Various Authors. (2023). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Various Authors. (2023). Pyrazolo[3,4-b])dihydro(quinoline-5-ones: Single-crystal exploration, Hirshfeld surface analysis, and DFT calculation. ResearchGate. [Link]

  • Huang, P. H., Wen, Y. S., & Shen, J. Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o649. [Link]

  • El-Faham, A., El-Sayed, N. S., & El-Bosstany, E. A. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1966. [Link]

  • PubChem. (n.d.). 1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to 6-Methyl-1H-pyrazolo[4,3-b]pyridine and its Core Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyrazolo[4,3-b]pyridine core is a significant heterocyclic scaffold in the landscape of drug discovery and development. Its structure, an amalgamation of pyrazole and pyridine rings, imparts a unique combination of chemical properties that make it an attractive framework for interacting with a diverse range of biological targets. These compounds have garnered considerable interest for their potential therapeutic applications, including but not limited to, inhibitors of kinases and other enzymes implicated in oncogenesis and inflammatory diseases.[1]

This guide provides a comprehensive overview of the 1H-pyrazolo[4,3-b]pyridine system, with a particular focus on understanding the implications of substitution, specifically with a methyl group at the 6-position. While specific data for 6-Methyl-1H-pyrazolo[4,3-b]pyridine is not extensively available in public databases, this document will leverage data from the parent compound and related analogs to provide a robust technical resource for researchers in the field.

PART 1: Core Identifiers and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any research and development endeavor. While a dedicated CAS number for this compound is not readily found, we can extrapolate expected properties from the well-characterized parent compound, 1H-pyrazolo[4,3-b]pyridine.

Identifiers of the Core Scaffold: 1H-Pyrazolo[4,3-b]pyridine
IdentifierValueSource
CAS Number 272-52-6
PubChem CID 21643653[2]
Molecular Formula C₆H₅N₃[2]
Molecular Weight 119.12 g/mol [2]
InChI InChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-4H,(H,8,9)[2]
SMILES c1cnc2c(c1)[nH]nc2[2]
Predicted Properties of this compound

The introduction of a methyl group at the 6-position is anticipated to subtly alter the physicochemical properties of the parent scaffold. These changes can have significant implications for solubility, lipophilicity, and metabolic stability.

Property1H-Pyrazolo[4,3-b]pyridinePredicted Change for 6-Methyl DerivativeRationale
Molecular Formula C₆H₅N₃C₇H₇N₃Addition of a CH₂ group.
Molecular Weight 119.12 g/mol ~133.15 g/mol Increased by the mass of a methyl group.
LogP 0.6IncreaseThe methyl group is lipophilic, increasing the compound's affinity for non-polar environments.
Aqueous Solubility ModerateDecreaseThe increase in lipophilicity generally leads to a decrease in aqueous solubility.
Basicity (pKa) ~4-5 (Pyridine N)Slight IncreaseThe electron-donating nature of the methyl group can slightly increase the basicity of the pyridine nitrogen.

PART 2: Synthesis Strategies for the Pyrazolo[4,3-b]pyridine Core

The synthesis of the pyrazolo[4,3-b]pyridine scaffold can be approached through several strategic disconnections, primarily involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa.

General Synthetic Workflow

Synthesis_Workflow General Synthetic Strategies for Pyrazolo[4,3-b]pyridines cluster_0 Strategy A: Pyridine Ring Annulation A1 Aminopyrazole Derivative A3 Cyclocondensation A1->A3 A2 1,3-Dicarbonyl Compound or Equivalent A2->A3 P 1H-Pyrazolo[4,3-b]pyridine Core A3->P Forms Pyridine Ring B1 Functionalized Pyridine (e.g., Hydrazinopyridine) B3 Cyclization B1->B3 B2 β-Ketoester or Malononitrile B2->B3 B3->P Forms Pyrazole Ring

Caption: Key retrosynthetic approaches for constructing the pyrazolo[4,3-b]pyridine scaffold.

Exemplary Protocol: Synthesis of a Substituted 1H-Pyrazolo[3,4-b]pyridine

While a specific protocol for this compound is not available, the following general procedure for a related isomer illustrates a common synthetic methodology. This protocol details the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, a robust method for constructing the pyridine ring.[3]

Step 1: Reaction Setup

  • To a solution of the appropriate 5-amino-1H-pyrazole (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the selected 1,3-dicarbonyl compound (1.1 eq.).

  • Causality: Acetic acid often serves as both the solvent and a catalyst for the condensation reaction.

Step 2: Cyclocondensation

  • Heat the reaction mixture to reflux for a period of 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Causality: The elevated temperature provides the necessary activation energy for the initial condensation and subsequent cyclization and dehydration steps.

Step 3: Work-up and Isolation

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Step 4: Characterization

  • Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

PART 3: The Role of Pyrazolo[4,3-b]pyridines in Drug Discovery

The pyrazolo[4,3-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly as kinase inhibitors. Its structural resemblance to purine bases allows it to effectively compete for the ATP-binding site of many kinases.

Signaling Pathway Involvement: Kinase Inhibition

Caption: Competitive inhibition of kinase activity by pyrazolo[4,3-b]pyridine-based drugs.

Notable Applications and Derivatives

The versatility of the pyrazolo[4,3-b]pyridine core has led to its incorporation into numerous investigational drugs.

  • Oncology: Derivatives of this scaffold have shown potent inhibitory activity against various kinases implicated in cancer, such as TANK-binding kinase 1 (TBK1).[4]

  • Immunology and Inflammation: The modulation of kinase signaling pathways by these compounds makes them promising candidates for the treatment of autoimmune and inflammatory disorders.

  • Infectious Diseases: The structural similarity to purines has also led to the exploration of pyrazolo[4,3-b]pyridines as potential antiviral and antiparasitic agents.

The hypothetical this compound would be a valuable addition to compound libraries for screening against these targets. The 6-methyl group could potentially occupy a hydrophobic pocket in the target protein, thereby enhancing binding affinity and selectivity.

Conclusion

The 1H-pyrazolo[4,3-b]pyridine scaffold represents a highly privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutics. While this compound itself is not a well-documented compound, a thorough understanding of the synthesis, properties, and biological activities of the parent core and its analogs provides a strong foundation for the design and synthesis of this and other novel derivatives. The strategic introduction of substituents, such as a methyl group at the 6-position, is a key strategy in the multi-parameter optimization process of drug discovery, aiming to fine-tune the potency, selectivity, and pharmacokinetic properties of lead compounds.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. [Link]

  • 1H-Pyrazolo(4,3-b)pyridine. PubChem. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

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Methodological & Application

Synthesis Protocol for 6-Methyl-1H-pyrazolo[4,3-b]pyridine: An Application Note for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Compounds bearing this core structure have demonstrated a wide range of biological activities, positioning them as valuable starting points for the discovery of novel therapeutics. This application note provides a detailed, two-step synthetic protocol for the preparation of 6-Methyl-1H-pyrazolo[4,3-b]pyridine, a key intermediate for the synthesis of a diverse library of bioactive molecules.

The protocol herein is designed for practical application in a research setting, with a focus on procedural clarity, safety, and reproducibility. We will first detail the synthesis of the key precursor, 2-hydrazinyl-5-methylpyridine, followed by its subsequent cyclization to afford the target compound.

Overall Synthetic Scheme

The synthesis of this compound is achieved via a two-step process commencing with the nucleophilic aromatic substitution of 2-chloro-5-methylpyridine with hydrazine hydrate, followed by a cyclization reaction with a suitable one-carbon electrophile to construct the pyrazole ring.

Synthetic_Scheme Start 2-Chloro-5-methylpyridine Intermediate 2-Hydrazinyl-5-methylpyridine Start->Intermediate Step 1: Hydrazinolysis Product This compound Intermediate->Product Step 2: Cyclization Reagent1 Hydrazine Hydrate Reagent2 Triethyl Orthoformate or Formic Acid

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 2-Hydrazinyl-5-methylpyridine

This initial step involves the conversion of commercially available 2-chloro-5-methylpyridine to the corresponding hydrazine derivative. This reaction is a classical nucleophilic aromatic substitution where the highly nucleophilic hydrazine displaces the chloride on the pyridine ring.

Materials and Reagents:

  • 2-Chloro-5-methylpyridine

  • Hydrazine hydrate (55-64% solution in water)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1][2][3][4][5] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3][4][5]

  • 2-Chloro-5-methylpyridine is harmful if swallowed or in contact with skin and causes skin irritation.[6][7] Wear appropriate PPE and handle in a fume hood.[6][7]

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methylpyridine (1.0 eq).

  • Add ethanol as a solvent (approximately 5-10 mL per gram of 2-chloro-5-methylpyridine).

  • Carefully add hydrazine hydrate (3.0-5.0 eq) to the reaction mixture. The excess hydrazine acts as both a nucleophile and an acid scavenger.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic species.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydrazinyl-5-methylpyridine as a solid. This intermediate can often be used in the next step without further purification.

Part 2: Synthesis of this compound

The second step involves the cyclization of 2-hydrazinyl-5-methylpyridine to form the fused pyrazole ring. This is achieved by reacting the hydrazine intermediate with a one-carbon electrophile, such as triethyl orthoformate or formic acid. This reaction proceeds via initial formation of a hydrazone-like intermediate, followed by intramolecular cyclization and elimination of water or ethanol.

Materials and Reagents:

  • 2-Hydrazinyl-5-methylpyridine (from Part 1)

  • Triethyl orthoformate or Formic acid

  • Ethanol (if using triethyl orthoformate)

  • Hydrochloric acid (catalytic amount, if needed)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-hydrazinyl-5-methylpyridine (1.0 eq) in an excess of triethyl orthoformate, which acts as both the reagent and solvent. Alternatively, formic acid can be used as the solvent and reagent.

  • Add a catalytic amount of hydrochloric acid if the reaction is slow.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate or formic acid under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Data Summary

StepReactionKey ReagentsTemperatureTimeTypical Yield
1 HydrazinolysisHydrazine hydrateReflux (80-90 °C)4-6 h85-95%
2 CyclizationTriethyl orthoformate or Formic acidReflux3-5 h70-85%

Characterization of this compound

  • Molecular Formula: C₇H₇N₃

  • Molecular Weight: 133.15 g/mol

  • Appearance: Off-white to pale yellow solid.

  • Expected ¹H NMR (CDCl₃, 400 MHz):

    • A singlet for the methyl protons (CH₃) around δ 2.4-2.6 ppm.

    • A doublet for the proton at C7 around δ 7.0-7.2 ppm.

    • A doublet for the proton at C5 around δ 8.0-8.2 ppm.

    • A singlet for the proton at C3 around δ 8.1-8.3 ppm.

    • A broad singlet for the N-H proton of the pyrazole ring, which may be observed over a wide range (δ 10-12 ppm) or may exchange with solvent.

References

  • Nexchem Ltd. Hydrazine Hydrate 55% Safety Data Sheet. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. [Link]

  • Gutina A.Yu., Kovaleva E.A., Erkin A.V. The Reaction of 2-Hydrazinyl-1H-benzimidazole with Triethyl Orthoformate. [Link]

  • El-Sayed, O. A. Synthesis of Condensed 1,2,4-Triazolo-Heterocycles. [Link]

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Application Note: Key Starting Materials and Synthetic Protocols for 6-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique arrangement of nitrogen atoms allows for a three-dimensional projection of substituents that can effectively probe the binding pockets of various biological targets. This has led to the development of potent inhibitors for kinases, such as TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs), as well as modulators for critical signaling pathways like the PD-1/PD-L1 interaction in immuno-oncology.[1][2][3] The targeted introduction of substituents, such as a methyl group at the C6 position, is crucial for fine-tuning a compound's steric and electronic properties, thereby optimizing its potency, selectivity, and pharmacokinetic profile.

This guide provides an in-depth analysis of the primary starting materials and synthetic strategies for constructing the 6-Methyl-1H-pyrazolo[4,3-b]pyridine framework. We will move beyond a simple recitation of steps to explore the chemical logic behind two robust and divergent synthetic plans, empowering researchers to make informed decisions based on precursor availability, scalability, and desired substitution patterns.

Section 1: A Retrosynthetic Overview

The synthesis of the this compound scaffold can be logically approached from two primary retrosynthetic disconnections. The choice of strategy fundamentally dictates the selection of starting materials.

  • Strategy A: Pyrazole Annulation onto a Pyridine Core. This approach begins with a pre-functionalized pyridine ring already containing the requisite methyl group. The pyrazole ring is then constructed in the final steps. This strategy offers excellent control over the pyridine substitution pattern.

  • Strategy B: Pyridine Annulation onto a Pyrazole Core. This classic strategy starts with a substituted aminopyrazole and builds the six-membered pyridine ring onto it using a three-carbon synthon.

The following diagram illustrates these two divergent, yet convergent, synthetic philosophies.

G cluster_A Strategy A: Pyrazole Annulation cluster_B Strategy B: Pyridine Annulation Target This compound Pyridine_Core 5-Methyl-2,3-difunctionalized Pyridine Precursor Target->Pyridine_Core C-N & N-N bond formation Pyrazole_Core 5-Aminopyrazole Precursor Target->Pyrazole_Core C-C & C-N bond formation C3_Fragment + C3 Synthon (e.g., β-dicarbonyl)

Caption: High-level retrosynthetic strategies for this compound.

Section 2: Strategy A: Pyrazole Annulation from a Pyridine Precursor

Expertise & Rationale: This "pyridine-first" approach is particularly powerful when the desired pyridine substituents are introduced early from commercially available and highly functionalized starting materials. The use of a 2-chloro-3-nitropyridine derivative provides two orthogonal reactive sites: the chloro group, which is susceptible to nucleophilic aromatic substitution (SNAr), and the nitro group, which can be readily reduced to an amine for subsequent cyclization.[4][5] This built-in functionality provides a reliable and high-yielding pathway to the target scaffold.

Key Starting Material: 2-Chloro-5-methyl-3-nitropyridine

This precursor is the cornerstone of the strategy. It contains the essential methyl group at the correct position (C5 of pyridine becomes C6 of the fused system) and the necessary functional groups to orchestrate the pyrazole ring formation.

Experimental Protocol 1: Synthesis via Hydrazine Displacement and Reductive Cyclization

This protocol proceeds in three distinct, high-yielding steps: nucleophilic substitution to introduce the N-N bond precursor, reduction of the nitro group to unmask the amine, and finally, acid-catalyzed cyclization to form the pyrazole ring.

G SM 2-Chloro-5-methyl- 3-nitropyridine Step1_reagent + Hydrazine Hydrate (N2H4·H2O) Solvent: Ethanol, Reflux Intermediate1 2-Hydrazinyl-5-methyl- 3-nitropyridine Step1_reagent->Intermediate1 Step2_reagent + H2, Pd/C Solvent: Methanol Intermediate2 3-Amino-2-hydrazinyl- 5-methylpyridine Step2_reagent->Intermediate2 Step3_reagent + Triethyl Orthoformate Acid Catalyst (e.g., p-TsOH), Reflux Product 6-Methyl-1H-pyrazolo- [4,3-b]pyridine Step3_reagent->Product

Caption: Workflow for Strategy A: Pyrazole Annulation.

Step-by-Step Methodology:

  • Synthesis of 2-Hydrazinyl-5-methyl-3-nitropyridine:

    • To a solution of 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in ethanol (5 mL/mmol), add hydrazine hydrate (80% solution, 3.0 eq).

    • Heat the mixture to reflux (approx. 80 °C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.

    • Causality: Hydrazine acts as a potent nucleophile, readily displacing the activated chloride at the C2 position via an SNAr mechanism. The electron-withdrawing nitro group at C3 is critical for activating the ring towards this substitution.[6][7]

  • Synthesis of 3-Amino-2-hydrazinyl-5-methylpyridine:

    • Suspend the 2-hydrazinyl-5-methyl-3-nitropyridine (1.0 eq) in methanol (10 mL/mmol).

    • Carefully add Palladium on carbon (10% w/w, 0.05 eq) to the suspension.

    • Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

    • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude diamine product, which is often used directly in the next step.

    • Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines without affecting the sensitive hydrazine moiety.[8]

  • Synthesis of this compound:

    • To the crude 3-amino-2-hydrazinyl-5-methylpyridine (1.0 eq), add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the mixture to reflux (approx. 120 °C) for 3-5 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess triethyl orthoformate.

    • Purify the residue by flash column chromatography on silica gel to obtain the final product.

    • Causality: Triethyl orthoformate serves as a one-carbon electrophile. It first condenses with the more nucleophilic amino group (at C3) to form an ethoxymethyleneamino intermediate. Subsequent intramolecular cyclization with the adjacent hydrazinyl group, followed by elimination of ethanol and aromatization, yields the stable pyrazole ring.

Section 3: Strategy B: Pyridine Annulation from a Pyrazole Precursor

Expertise & Rationale: This is a classic and highly convergent approach, building the pyridine ring onto a readily available aminopyrazole scaffold. The success of this strategy hinges on the selection of a suitable three-carbon (C-C-C) biselectrophile that reacts regioselectively with the aminopyrazole to form the desired pyridine substitution pattern. This method is advantageous when diverse pyrazole precursors are available.[9][10]

Key Starting Material: 5-Amino-1H-pyrazole

This simple, commercially available heterocycle provides the core pyrazole structure. The C5-amino group and the adjacent C4-CH bond act as the nucleophilic and pronucleophilic sites, respectively, for the annulation reaction.

Experimental Protocol 2: Synthesis via Friedländer-type Annulation

This protocol involves a one-pot condensation and cyclization reaction between 5-aminopyrazole and a β-ketoaldehyde equivalent. The reaction is typically acid-catalyzed and proceeds through an enamine intermediate that cyclizes and dehydrates to form the aromatic pyridine ring.

G SM1 5-Amino-1H-pyrazole Step1_reagent Acid Catalyst (e.g., HCl) Solvent: Ethanol, Reflux SM1->Step1_reagent SM2 Acetoacetaldehyde Dimethyl Acetal Product 6-Methyl-1H-pyrazolo- [4,3-b]pyridine Step1_reagent->Product

Caption: Workflow for Strategy B: Pyridine Annulation.

Step-by-Step Methodology:

  • One-Pot Synthesis of this compound:

    • In a round-bottom flask, dissolve 5-amino-1H-pyrazole (1.0 eq) in ethanol (10 mL/mmol).

    • Add acetoacetaldehyde dimethyl acetal (1.2 eq), which serves as a stable precursor to the reactive β-ketoaldehyde.

    • Add a catalytic amount of concentrated hydrochloric acid (approx. 0.2 eq).

    • Heat the reaction mixture to reflux (approx. 80 °C) for 6-12 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude material by flash column chromatography or recrystallization.

    • Causality & Trustworthiness: The use of acetoacetaldehyde dimethyl acetal is a key experimental choice for protocol reliability. The free β-ketoaldehyde is unstable and prone to self-condensation. The acetal hydrolyzes in situ under the acidic reaction conditions to slowly release the reactive aldehyde, ensuring a clean and controlled reaction. The initial condensation occurs between the pyrazole's amino group and the more electrophilic aldehyde carbonyl. The subsequent intramolecular cyclization is directed by the attack of the pyrazole C4 position onto the ketone carbonyl, followed by dehydration, to regioselectively yield the 6-methyl product.[9][11]

Section 4: Data Summary and Strategic Comparison

The choice between these two robust strategies depends on project-specific factors. The following table provides a comparative summary to aid in this decision-making process.

FeatureStrategy A (Pyrazole Annulation)Strategy B (Pyridine Annulation)
Key Starting Material 2-Chloro-5-methyl-3-nitropyridine5-Amino-1H-pyrazole & Acetoacetaldehyde Acetal
Number of Steps 3 (from pyridine precursor)1 (one-pot)
Control of Substitution Excellent control over pyridine ring substituentsExcellent for varying pyrazole ring substituents
Key Transformation SNAr, Nitro Reduction, CyclizationFriedländer-type Annulation
Pros - Highly reliable and well-documented.- Predictable regiochemistry.- Access to diverse functionality from pyridine starting materials.- Highly convergent and atom-economical.- Fewer synthetic steps.- Utilizes simple, inexpensive starting materials.
Cons - Longer linear sequence.- May require synthesis of the pyridine starting material.- Regioselectivity can be an issue with more complex dicarbonyls.- The β-dicarbonyl reagent may be unstable.

Section 5: Conclusion

The synthesis of this compound can be effectively accomplished through two distinct and reliable strategies. Strategy A , building the pyrazole ring onto a pre-formed pyridine, offers a robust, step-wise approach with excellent control, making it ideal for projects where the initial pyridine precursor is readily accessible. Conversely, Strategy B , which executes a convergent pyridine annulation onto an aminopyrazole, provides a rapid and efficient route that is well-suited for high-throughput synthesis and library generation from a common pyrazole intermediate. By understanding the underlying chemical principles and practical considerations of each pathway, researchers can confidently select and execute the optimal synthesis for their drug discovery and development programs.

References

  • Barros, M. T., & Tomé, A. C. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Kharitonov, D. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 841. [Link]

  • Li, J., et al. (2013). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2013(6), 18-28. [Link]

  • Kharitonov, D. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • Barros, M. T., & Tomé, A. C. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull Research Portal. [Link]

  • Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(11), 916-925. [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 861-872. [Link]

  • Wang, C., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Various Authors. (2021). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i… ResearchGate. [Link]

  • Van der Pijl, F., et al. (2016). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 21(11), 1445. [Link]

  • Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. The Journal of Organic Chemistry, 87(20), 13396–13407. [Link]

  • Chantrapromma, S., et al. (2008). 2-Chloro-3-nitropyridine. ResearchGate. [Link]

  • Shaabani, A., et al. (2014). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. ResearchGate. [Link]

  • Chem-Space. (2024). Synthesis and application of 2-Chloro-3-nitropyridine. Chem-Space Website. [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

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Application of 6-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives in Cancer Research: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of compounds derived from the 6-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold in cancer research. We will delve into the mechanistic underpinnings, key therapeutic applications, and provide validated, step-by-step protocols for preclinical evaluation.

Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Oncology

The pyrazolo[3,4-b]pyridine core, to which this compound belongs, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that can bind to a variety of biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. In oncology, this scaffold has proven to be a prolific source of potent and selective kinase inhibitors.[2]

Protein kinases are critical regulators of cellular processes, and their aberrant activation is a hallmark of many cancers, driving uncontrolled cell growth, proliferation, and survival.[3] The pyrazolopyridine structure is adept at fitting into the highly conserved ATP-binding pocket of many kinases, allowing for the development of targeted therapies that can shut down these oncogenic signaling pathways.[2] This guide provides the scientific rationale and practical methodologies for investigating and validating novel anti-cancer agents based on this versatile chemical structure.

Section 1: Mechanism of Action - Targeting Oncogenic Kinase Signaling

Derivatives of the pyrazolo[4,3-b]pyridine scaffold function primarily as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding site, they prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that cancer cells rely on for their growth and survival. The versatility of this scaffold allows for its chemical modification to achieve specificity against a wide range of kinase targets.

Key Kinase Targets and Pathways

The pyrazolopyridine core has been successfully modified to target numerous kinases implicated in cancer, including:

  • TANK-Binding Kinase 1 (TBK1): A key regulator of innate immunity, aberrant TBK1 activation is linked to the survival of cancer cells in lung, breast, and pancreatic cancers, among others.[4] TBK1 is considered a synthetic lethal partner with oncogenic KRAS, making it a high-value target.[4] Pyrazolo[3,4-b]pyridine derivatives have been developed that potently inhibit TBK1 with IC₅₀ values in the nanomolar range, blocking downstream interferon signaling.[4]

  • Anaplastic Lymphoma Kinase (ALK): ALK gene rearrangements produce fusion oncogenes that drive several cancers, most notably non-small cell lung cancer (NSCLC).[5] A significant challenge in ALK-targeted therapy is acquired resistance, often through mutations like the L1196M "gatekeeper" mutation. Novel pyrazolo[3,4-b]pyridine derivatives have been specifically designed to overcome this resistance, showing exceptional potency against both wild-type and mutated ALK.[5]

  • MET and VEGFR: The receptor tyrosine kinases (RTKs) MET and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial drivers of tumor growth, invasion, metastasis, and angiogenesis (the formation of new blood vessels).[6][7] The experimental drug Foretinib (GSK1363089), a multi-kinase inhibitor, targets both MET and VEGFR-2, demonstrating the scaffold's utility in creating dual-action agents that can attack tumors from multiple angles.[6][7][8]

  • Other Kinase Targets: This scaffold has also been used to develop inhibitors for Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptor (FGFR), and Extracellular Signal-Regulated Kinase (ERK), highlighting its broad applicability in oncology.[1][3]

Signaling Pathway Visualization: Inhibition of TBK1

The following diagram illustrates the mechanism by which a pyrazolo[4,3-b]pyridine-based inhibitor blocks the TBK1 signaling pathway, which is crucial for innate immunity and is co-opted by some cancers for survival.

TBK1_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Cascade cluster_downstream Downstream Effects STING STING / TLRs TBK1 TBK1 STING->TBK1 activates IRF3 p-IRF3/7 TBK1->IRF3 phosphorylates Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->TBK1 blocks ATP binding Nucleus Nucleus IRF3->Nucleus translocates to IFN Type I Interferon Gene Expression Nucleus->IFN induces

Inhibition of the TBK1 signaling pathway by a pyrazolo[4,3-b]pyridine derivative.

Section 2: Experimental Protocols & Workflow

Evaluating a novel compound based on the this compound scaffold requires a systematic, multi-step approach to validate its potency, cellular activity, mechanism, and in vivo efficacy.

Preclinical Evaluation Workflow

The diagram below outlines a standard workflow for the preclinical assessment of a novel kinase inhibitor. This logical progression ensures that resources are spent on compounds with the highest potential, moving from high-throughput in vitro screens to more complex and resource-intensive in vivo models.

Workflow cluster_0 Phase 1: Target Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In Vivo Efficacy KinaseAssay Protocol 1: In Vitro Kinase Assay (Determine IC50) CellAssay Protocol 2: Cell Viability Assay (Determine EC50) KinaseAssay->CellAssay Potent compounds advance WesternBlot Protocol 3: Western Blotting (Confirm Target Engagement) CellAssay->WesternBlot Active compounds advance Xenograft Protocol 4: In Vivo Xenograft Model (Assess Anti-Tumor Activity) WesternBlot->Xenograft Mechanistically validated compounds advance

Sources

Application Notes & Protocols: The Utility of the 6-Methyl-1H-pyrazolo[4,3-b]pyridine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Drug Discovery

The quest for novel therapeutic agents is often centered on the identification and optimization of molecular scaffolds that can interact with biological targets in a potent and selective manner. Among these, the pyrazolopyridines represent a class of bicyclic heterocycles that have garnered significant attention, frequently described as a "privileged scaffold" in medicinal chemistry.[1][2] This is due to their structural resemblance to endogenous purines, allowing them to function as effective mimetics in various enzymatic binding sites, particularly the ATP-binding pocket of kinases.

This guide focuses specifically on the 1H-pyrazolo[4,3-b]pyridine isomeric core, with a particular emphasis on the 6-methyl substituted variant. This scaffold is a versatile platform for drug design, offering a unique combination of structural rigidity and multiple points for chemical diversification. Its pyrazole ring serves as an excellent hydrogen bond donor and acceptor, while the pyridine ring can engage in crucial π–π stacking interactions with aromatic residues (like phenylalanine) in target proteins.[3] These intrinsic properties have enabled the development of potent modulators for a diverse array of high-value biological targets, ranging from protein kinases involved in oncology and inflammation to immune checkpoint proteins like PD-L1.[4][5][6]

These notes will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, biological applications, and experimental protocols associated with the 6-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold.

Synthetic Strategies: Building the Core Moiety

The construction of the 1H-pyrazolo[4,3-b]pyridine ring system can be achieved through several synthetic routes. The two principal strategies involve either the annulation of a pyridine ring onto a pre-existing pyrazole or, conversely, the formation of a pyrazole ring from a functionalized pyridine precursor.[7][8] A highly efficient and increasingly common method starts with readily available 2-chloro-3-nitropyridines, proceeding through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[8] This approach offers operational simplicity and allows for the key cyclization and azo-coupling steps to be combined in a one-pot manner.

Below is a generalized workflow for such a synthesis, which can be adapted to produce various substituted analogs.

cluster_synthesis Generalized Synthetic Workflow A 2-Chloro-6-methyl-3-nitropyridine (Starting Material) B S(N)Ar Reaction (e.g., with Ethyl Acetoacetate) A->B + Nucleophile + Base C Intermediate Adduct B->C D Azo-Coupling & Cyclization (Japp–Klingemann Reaction) C->D + Diazonium Salt + Base (e.g., Pyrrolidine) E Substituted 1H-pyrazolo[4,3-b]pyridine Core D->E F Further Functionalization (e.g., Suzuki, Buchwald-Hartwig Coupling) E->F G Final Bioactive Compound F->G

Caption: Generalized workflow for the synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives.

Key Therapeutic Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully employed to generate inhibitors for several critical therapeutic targets.

Inhibition of the PD-1/PD-L1 Immune Checkpoint

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance. Blocking this interaction has revolutionized cancer treatment. While monoclonal antibodies are the current standard of care, small-molecule inhibitors offer potential advantages in terms of oral bioavailability, tumor penetration, and manufacturing costs.

Derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been designed as potent inhibitors of the PD-1/PD-L1 interaction.[5] A key insight was that these molecules induce the dimerization of PD-L1, thereby preventing its binding to PD-1.

cluster_pathway PD-1/PD-L1 Inhibition Mechanism APC Tumor Cell / APC PDL1 PD-L1 T_Cell T-Cell PD1 PD-1 PDL1->PD1 Binding & Inhibition of T-Cell Function Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor (e.g., D38) Inhibitor->PDL1 Induces Dimerization, Blocks PD-1 Binding

Caption: Mechanism of PD-1/PD-L1 blockade by small-molecule inhibitors.

A notable example is compound D38 , which demonstrated potent inhibition of the PD-1/PD-L1 interaction with an IC₅₀ value of 9.6 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1][5] Further cellular assays confirmed its activity, showing an EC₅₀ of 1.61 μM in a co-culture model.[5]

Structure-Activity Relationship (SAR) Insights: The development of D38 revealed key SAR trends.[5]

  • The Pyrazolo[4,3-b]pyridine Core: Essential for establishing the foundational interactions within the PD-L1 binding pocket.

  • Substitutions at the 3-position: A (2-(morpholino)ethoxy) group was found to be optimal for potency.

  • The N-1 Methyl Group: This substitution was critical for activity compared to an unsubstituted N-H.

Protein Kinase Inhibition

The pyrazolopyridine scaffold is a quintessential "hinge-binder" for protein kinases, mimicking the adenine portion of ATP. The N-H of the pyrazole and the nitrogen of the pyridine ring can form canonical hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The 6-methyl group can provide favorable van der Waals contacts or serve as an attachment point for further optimization. This scaffold has been used to develop inhibitors for a wide range of kinases, including TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), and Anaplastic lymphoma kinase (ALK), demonstrating its broad utility in oncology and inflammatory diseases.[3][4][6][9]

Data Summary: Representative Pyrazolopyridine Kinase Inhibitors

Compound IDTarget KinasePotency (IC₅₀)Scaffold IsomerReference
15y TBK10.2 nM1H-pyrazolo[3,4-b ]pyridine[4]
C03 TRKA56 nM1H-pyrazolo[3,4-b ]pyridine[3]
10g ALK (L1196M)<0.5 nM1H-pyrazolo[3,4-b ]pyridine[9]
D38 PD-L1 (PPI)9.6 nM1H-pyrazolo[4,3-b ]pyridine[5]

Note: Data for related isomers are included to illustrate the broad potential of the pyrazolopyridine class as kinase inhibitors.

Detailed Application Protocols

Protocol 1: General Synthesis of a 3,6-Disubstituted-1H-pyrazolo[4,3-b]pyridine

This protocol is a representative procedure adapted from modern synthetic methodologies for constructing the pyrazolo[4,3-b]pyridine core.[8][10] Causality: This multi-step, one-pot reaction is designed for efficiency. The initial SNAr reaction displaces the chloro group with a carbon nucleophile, setting up the precursor for the key cyclization step. The subsequent Japp-Klingemann reaction, facilitated by a base like pyrrolidine, proceeds via an azo-coupling and intramolecular condensation to efficiently form the desired bicyclic core.

Materials:

  • 2-Chloro-6-methyl-3-nitropyridine

  • Ethyl acetoacetate

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Methoxyaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated and 1N

  • Pyrrolidine

  • Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine, Saturated Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazonium Salt Formation: In a flask cooled to 0°C, dissolve 4-methoxyaniline (1.1 mmol) in a mixture of water and concentrated HCl. Add a solution of NaNO₂ (1.2 mmol) in water dropwise, maintaining the temperature below 5°C. Stir for 20 minutes to form the aryldiazonium salt solution.

  • Precursor Formation: In a separate, dry, three-neck flask under a nitrogen atmosphere, suspend NaH (1.5 mmol) in anhydrous THF. Cool to 0°C and add a solution of ethyl acetoacetate (1.5 mmol) in THF dropwise. Stir for 30 minutes at 0°C.

  • Add a solution of 2-chloro-6-methyl-3-nitropyridine (1.0 mmol) in THF to the enolate solution. Allow the reaction to warm to room temperature and stir for 2 hours until TLC indicates consumption of the starting material.

  • One-Pot Cyclization: Cool the reaction mixture to 0°C and add the freshly prepared diazonium salt solution from Step 1. Immediately add pyrrolidine (4.0 mmol) and stir the reaction at 40°C for 1-2 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into 50 mL of 1N HCl. Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-50% EtOAc in hexanes) to yield the desired 1H-pyrazolo[4,3-b]pyridine product.

Protocol 2: PD-1/PD-L1 Interaction HTRF Assay

This protocol describes a robust, high-throughput method for quantifying the inhibition of the PD-1/PD-L1 protein-protein interaction, as used in the characterization of pyrazolo[4,3-b]pyridine inhibitors.[5] Causality: HTRF is a highly sensitive assay based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (d2 dye). When the tagged PD-1 and PD-L1 proteins interact, the donor and acceptor are brought into proximity, generating a strong FRET signal. A small-molecule inhibitor disrupts this interaction, leading to a decrease in the FRET signal, which can be quantified to determine the compound's IC₅₀.

Materials:

  • Recombinant human PD-L1 protein (tagged, e.g., with His-tag)

  • Recombinant human PD-1 protein (tagged, e.g., with Fc-tag)

  • Anti-His-Europium Cryptate (Eu³⁺) antibody (Donor)

  • Anti-Fc-d2 antibody (Acceptor)

  • Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Low-volume 384-well plates (white)

  • HTRF-compatible microplate reader

cluster_htrf HTRF Assay Workflow A Dispense Test Compound (in DMSO) to Plate B Add PD-L1-His + Anti-His-Eu³⁺ (Donor Mix) A->B C Incubate (e.g., 15 min at RT) B->C D Add PD-1-Fc + Anti-Fc-d2 (Acceptor Mix) C->D E Incubate (e.g., 2-4 hrs at RT) D->E F Read Plate on HTRF Reader (Ex: 320 nm, Em: 620 nm & 665 nm) E->F G Calculate Ratio (665/620) & Determine IC₅₀ F->G

Caption: Step-by-step workflow for the PD-1/PD-L1 HTRF inhibition assay.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include controls for no inhibition (DMSO only) and maximum inhibition.

  • Donor Addition: Prepare a solution of PD-L1-His protein and Anti-His-Eu³⁺ antibody in assay buffer. Dispense this mixture into all wells.

  • First Incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compound to bind to PD-L1.

  • Acceptor Addition: Prepare a solution of PD-1-Fc protein and Anti-Fc-d2 antibody in assay buffer. Dispense this mixture into all wells to initiate the binding reaction.

  • Second Incubation: Seal the plate and incubate at room temperature for 2 to 4 hours, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader. The instrument will excite the Europium donor and measure emission at 665 nm (FRET signal) and 620 nm (donor reference signal).

  • Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. Plot the percent inhibition, derived from the HTRF ratio, against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022-05-19).
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022-10-18). RSC Publishing.
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021-09-01). Bioorganic Chemistry, 114, 105034. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022-04-01). Molecules, 27(7), 2278. Available at: [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (2021-09-01). European Journal of Medicinal Chemistry, 221, 113524. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022-03-30). la Salle, Universitat Ramon Llull.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2017-09-28). Bioorganic & Medicinal Chemistry Letters, 27(18), 4453-4457. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2023-01-01). Pharmaceuticals, 16(1), 127. Available at: [Link]

  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022-03-31). ResearchGate.
  • 3-Methyl-1H-pyrazolo[4,3-b]pyridine. MySkinRecipes. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2020-09-17). Molecules, 25(18), 4248. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2020-01-23). Journal of Medicinal Chemistry, 63(2), 706-724. Available at: [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013-02-06). Google Patents.

Sources

developing 6-Methyl-1H-pyrazolo[4,3-b]pyridine as a PD-1/PD-L1 inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Development of 6-Methyl-1H-pyrazolo[4,3-b]pyridine as a PD-1/PD-L1 Inhibitor

Foreword

The advent of immune checkpoint inhibitors has revolutionized oncology, offering durable clinical responses in a subset of patients across various cancer types.[1] Monoclonal antibodies targeting the Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) have been at the forefront of this revolution.[1] However, these large-molecule biologics are not without limitations, including the need for intravenous administration, potential for immunogenicity, and suboptimal tumor penetration.[2] This has spurred the search for orally bioavailable small-molecule inhibitors that can overcome these challenges.[2][3] This document provides a detailed technical guide for researchers and drug development professionals on the characterization of this compound, a promising scaffold for novel small-molecule PD-1/PD-L1 inhibitors.[4] We will detail the core scientific principles, provide step-by-step protocols for evaluation, and discuss the interpretation of key experimental data.

Section 1: The Scientific Rationale

The PD-1/PD-L1 Immune Checkpoint Pathway

The PD-1/PD-L1 pathway is a crucial negative regulator of T-cell activation, playing a vital role in maintaining peripheral tolerance and preventing autoimmunity.[5][6] PD-1 (CD279) is a receptor expressed on the surface of activated T-cells, B-cells, and other immune cells.[7][8] Its primary ligand, PD-L1 (B7-H1/CD274), is expressed on various cells, including antigen-presenting cells (APCs) and, notably, is often upregulated on the surface of tumor cells.[7][9]

When PD-L1 on a tumor cell binds to PD-1 on an activated T-cell, it initiates a signaling cascade within the T-cell.[10] This cascade involves the phosphorylation of tyrosine-based motifs (ITIM and ITSM) in the cytoplasmic tail of PD-1, which in turn recruits the phosphatase SHP-2.[7][11] SHP-2 dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, effectively "braking" the anti-tumor immune response and allowing the cancer to evade immune destruction.[3][8][11]

PD1_Pathway cluster_tcell T-Cell cluster_tumor Tumor Cell TCR TCR Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->Activation Activates PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits SHP2->Activation Inhibits MHC MHC MHC->TCR Signal 1 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Inhibitor Pyrazolopyridine Inhibitor Inhibitor->PDL1 Blocks Interaction

Figure 1: The PD-1/PD-L1 signaling pathway and inhibitor action.
The Case for Small-Molecule Inhibitors

While monoclonal antibodies have validated the PD-1/PD-L1 axis as a therapeutic target, small molecules offer distinct advantages that could broaden the applicability and efficacy of this immunotherapy strategy.[2] These benefits include:

  • Oral Bioavailability: Facilitating more convenient dosing schedules and improving patient compliance.

  • Improved Tumor Penetration: Smaller size allows for better diffusion into the dense tumor microenvironment.[2]

  • Shorter Half-Life: Potentially leading to more manageable immune-related adverse events (irAEs).

  • Different Mechanism of Action: Many small molecules, including those based on a biphenyl core, induce dimerization of PD-L1, which not only blocks the interaction with PD-1 but can also promote PD-L1 internalization and degradation.[2]

The 1H-pyrazolo[4,3-b]pyridine Scaffold

Recent drug discovery efforts have identified the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold as a promising starting point for developing novel, potent PD-1/PD-L1 inhibitors.[4] A compound from this series, designated D38, demonstrated a remarkable IC50 value of 9.6 nM in a biochemical assay and an EC50 of 1.61 μM in a cell-based system, validating this chemical class as a prospective lead for further development.[4]

Section 2: Synthesis and Characterization

The development of any small-molecule inhibitor begins with robust chemical synthesis and rigorous characterization. While multiple synthetic routes to pyrazolopyridines exist, a common strategy involves the reaction of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[12][13]

Protocol 2.1: General Synthesis of a 1H-pyrazolo[4,3-b]pyridine Core

Causality: This protocol outlines a representative synthetic route. The choice of specific reagents and conditions is critical for controlling regioselectivity and maximizing yield. For instance, using an acid catalyst facilitates the initial condensation and subsequent cyclization, while the choice of solvent can impact reaction kinetics and solubility of intermediates.

Step 1: Synthesis of Pyrazole Intermediate

  • React a substituted hydrazine with a suitable 1,3-dicarbonyl compound in a protic solvent like ethanol.

  • Heat the reaction mixture under reflux for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction, and isolate the aminopyrazole intermediate, often by precipitation or extraction. Purify via recrystallization or column chromatography.

Step 2: Cyclization to form the Pyrazolo[4,3-b]pyridine core

  • Combine the aminopyrazole intermediate with a suitable biselectrophile, such as diethyl 2-(ethoxymethylene)malonate, in a high-boiling point solvent like diphenyl ether.

  • Heat the mixture to a high temperature (e.g., 250 °C) to drive the condensation and subsequent thermal cyclization.

  • After cooling, dilute the mixture with a non-polar solvent (e.g., hexane) to precipitate the product.

  • Filter and wash the solid to obtain the crude pyrazolopyridine core structure.

Step 3: Functionalization (e.g., Methylation and Amide Coupling)

  • Perform N-methylation at the pyrazole nitrogen using a suitable methylating agent (e.g., methyl iodide) and a base (e.g., sodium hydride) in an aprotic solvent like DMF.

  • Hydrolyze the ester group on the pyridine ring to a carboxylic acid.

  • Couple the resulting carboxylic acid with a desired amine using standard peptide coupling reagents (e.g., HATU, EDCI) to generate the final target molecule.

Self-Validation: Each step must be validated. The structure and purity of the final compound and all intermediates must be confirmed using:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.

  • HPLC: To determine purity, which should typically be >95% for use in biological assays.

Section 3: Biochemical Characterization of Target Engagement

The first critical step in biological evaluation is to confirm that the synthesized compound directly binds to its intended target (PD-L1) and physically blocks the interaction with its binding partner (PD-1).

Protocol 3.1: PD-1/PD-L1 Binding and Blockade Assay using Surface Plasmon Resonance (SPR)

Causality: SPR is a powerful, label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity (KD) of a drug-target interaction.[3] This is superior to endpoint assays like ELISA as it provides deeper mechanistic insight into the binding event.[3] We immobilize PD-1 on the sensor chip and flow a pre-incubated mixture of PD-L1 and our inhibitor over the surface. A reduction in the binding signal of PD-L1 indicates that the inhibitor is effectively blocking the interaction.[3]

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human PD-1 and PD-L1 proteins

  • HBS-EP+ running buffer (HEPES buffered saline with EDTA and P20 surfactant)

  • Test Compound (this compound derivative) dissolved in DMSO.

Procedure:

  • PD-1 Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.[3]

    • Inject recombinant human PD-1 (e.g., 40 μg/mL in acetate buffer, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~2000 RU).[3]

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. A reference flow cell is prepared similarly but without PD-1 injection.[3]

  • Binding Kinetics Validation:

    • Prepare a series of concentrations of recombinant human PD-L1 (e.g., 0-40 nM) in running buffer.[3]

    • Inject the PD-L1 solutions over the PD-1 and reference flow cells for a set contact time (e.g., 120 seconds) followed by a dissociation phase (e.g., 120 seconds).[3]

    • Regenerate the surface between cycles with a pulse of a low pH solution like Glycine-HCl.[3]

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the affinity (KD) of the PD-1/PD-L1 interaction. This validates the assay setup.

  • Inhibitor Blockade Assay:

    • Prepare a dose-response series of the test compound (e.g., 0-5000 nM).

    • For each concentration, pre-incubate the test compound with a fixed concentration of PD-L1 (chosen to be near the KD value, e.g., 20 nM) for at least 30 minutes at room temperature.[3]

    • Inject these mixtures over the PD-1 sensor chip as described in step 2.

    • The response units (RU) at equilibrium are recorded for each concentration.

  • Data Analysis:

    • Calculate the percent inhibition at each compound concentration relative to the DMSO control (0% inhibition).

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 4: Cell-Based Functional Assays

Demonstrating binding is necessary but not sufficient. The next crucial phase is to prove that this binding translates into a functional outcome in a cellular context, namely the restoration of T-cell signaling.

Workflow cluster_dev Inhibitor Development Workflow Synthesis Synthesis & Purification of Pyrazolopyridine Biochem Biochemical Assay (SPR: Binding & IC50) Synthesis->Biochem Cellular Cell-Based Assay (Reporter: Functional EC50) Biochem->Cellular InVivo In Vivo Model (Syngeneic: Efficacy) Cellular->InVivo

Figure 2: A typical workflow for small-molecule inhibitor development.
Protocol 4.1: PD-1/PD-L1 Blockade Cell-Based Reporter Assay

Causality: This assay reconstitutes the immune checkpoint in vitro. We use two engineered cell lines: one acting as the "tumor cell" expressing PD-L1 and a T-cell receptor (TCR) activator, and another acting as the "T-cell" expressing PD-1 and a reporter gene (luciferase) under the control of the NFAT transcription factor.[14][15] When the cells are co-cultured, PD-1/PD-L1 interaction inhibits TCR signaling, leading to low luciferase expression. A successful inhibitor will block this interaction, restore TCR signaling, and produce a quantifiable light signal.[16][17]

Materials:

  • PD-L1 aAPC/CHO-K1 cells (CHO-K1 cells expressing human PD-L1 and a TCR activator).

  • PD-1 Effector/NFAT-Luciferase Jurkat cells (Jurkat T-cells expressing human PD-1 and an NFAT-driven luciferase reporter).

  • Assay medium (e.g., Ham's F-12 + 10% FBS).

  • White, flat-bottom 96-well assay plates.

  • Luciferase detection reagent (e.g., Bio-Glo™).

  • Luminometer.

Procedure:

  • Cell Plating:

    • Thaw and prepare the PD-L1 aAPC/CHO-K1 cells according to the supplier's protocol.

    • Plate the CHO-K1 cells at an optimized density (e.g., 20,000 cells/well) in a 96-well plate and incubate for 16-20 hours to allow adherence.[17]

  • Compound Addition:

    • Prepare a 2X serial dilution of the test compound in assay medium.

    • Remove the medium from the CHO-K1 cells and add 50 µL of the diluted compound solutions to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no T-cell" controls.

  • Effector Cell Addition:

    • Thaw and prepare the PD-1 Effector Jurkat cells.

    • Add 50 µL of the Jurkat cell suspension at an optimized density (e.g., 100,000 cells/well) to each well containing the CHO-K1 cells and compound.

  • Incubation:

    • Co-culture the cells for 6 hours at 37°C in a CO₂ incubator.[17]

  • Signal Detection:

    • Equilibrate the plate and the luciferase detection reagent to room temperature.

    • Add 100 µL of the detection reagent to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.[17]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from "no T-cell" wells).

    • Plot the luminescence signal (Relative Light Units, RLU) versus log[compound concentration].

    • Fit the data to a four-parameter logistic equation to determine the EC50, the concentration at which the compound produces 50% of the maximal response.

Section 5: In Vivo Efficacy Evaluation

The ultimate preclinical test is to determine if the compound can inhibit tumor growth in a living organism with a fully functional immune system.

Protocol 5.1: Syngeneic Mouse Tumor Model Efficacy Study

Causality: Syngeneic models, where a mouse cancer cell line is implanted into an immunocompetent mouse of the same strain (e.g., MC38 colon adenocarcinoma in C57BL/6 mice), are the gold standard for testing immuno-oncology agents.[18] The intact immune system of the host is essential to observe the T-cell-dependent anti-tumor effect mediated by PD-1/PD-L1 blockade.[19] The compound's efficacy is measured by its ability to slow tumor growth compared to a vehicle-treated control group.

Materials:

  • 6-8 week old C57BL/6 mice.

  • MC38 (or other syngeneic) tumor cells.

  • Matrigel (optional, for enhancing tumor take).

  • Test compound formulated in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • Inject approximately 1 x 10⁶ MC38 cells subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated as (Length x Width²)/2.

    • When tumors reach an average volume of 80-120 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):

      • Group 1: Vehicle control (oral gavage, daily)

      • Group 2: Test Compound (e.g., 50 mg/kg, oral gavage, daily)

      • Group 3: Positive Control (e.g., anti-mouse PD-1 antibody, intraperitoneal injection, twice weekly)

  • Treatment and Monitoring:

    • Administer treatments according to the defined schedule for a set period (e.g., 21 days) or until tumors reach a predetermined endpoint.

    • Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumors can be weighed and further processed for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry or immunohistochemistry to confirm the immune-mediated mechanism of action.[19]

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for the treated groups relative to the vehicle control group.

Section 6: Data Interpretation and Summary

The data gathered from these protocols allows for a comprehensive evaluation of the compound's potential. The results should be compiled into clear, comparative tables.

Table 1: Summary of In Vitro Characterization Data

Compound ID Target Assay Type Endpoint Result
PY-Cpd-01 PD-1/PD-L1 SPR Blockade IC50 15.2 nM
PY-Cpd-01 PD-L1 SPR Binding KD 25.7 nM
PY-Cpd-01 PD-1/PD-L1 Cell Reporter EC50 1.2 µM
BMS-1166 PD-1/PD-L1 SPR Blockade IC50 1.4 nM[20]

| BMS-1166 | PD-1/PD-L1 | Cell Reporter | EC50 | 0.8 µM |

Table 2: Summary of In Vivo Efficacy in MC38 Model

Treatment Group Dose & Schedule Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (TGI)
Vehicle 10 mL/kg, PO, QD 1850 ± 210 -
PY-Cpd-01 50 mg/kg, PO, QD 780 ± 155 58%

| anti-PD-1 Ab | 10 mg/kg, IP, BIW | 650 ± 130 | 65% |

These results would indicate that PY-Cpd-01 is a potent binder of PD-L1, effectively blocks the PD-1/PD-L1 interaction, reverses the inhibitory signal in a cellular context, and translates this activity into significant anti-tumor efficacy in an in vivo model.

References

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Medi
  • How to Evaluate the Success of Anti-PD-1 Drugs In Vitro?. Crown Bioscience Blog.
  • Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor. PMC, NIH.
  • Pyrazolones as inhibitors of immune checkpoint blocking the PD-1/PD-L1 interaction. European Journal of Medicinal Chemistry.
  • PD-L1/PD-1 P
  • PD-1 & PD-L1 Inhibitors. Assay Genie.
  • Novel PD-L1-Targeted Phenyl-Pyrazolone Deriv
  • Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. PMC, PubMed Central.
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC, NIH.
  • In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models. Anticancer Research.
  • PD-1:PD-L1/PD-L2 Cell-Based Inhibitor Screening Assay Kit. BPS Bioscience.
  • BMS-1166 | PD-1/PD-L1 Interaction Inhibitor. MedchemExpress.com.
  • PD-1/PD-L1 Blockade Bioassay Technical Manual.
  • Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy.
  • PD-1/PD-L1 Signaling Pathway.
  • Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export. NIH.
  • In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services. Explicyte Immuno-Oncology.
  • Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles. MDPI.
  • Screening for inhibitors of PD-1 and PD-L1 binding with AlphaLISA technology. Revvity.
  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Establishment of Cell-Based Assay System for Evaluating Cytotoxic Activity Modulated by the Blockade of PD-1 and PD-L1 Interactions with a Therapeutic Antibody. PubMed.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers. MDPI.
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  • A snapshot of the PD-1/PD-L1 p
  • Progress in small-molecule inhibitors targeting PD-L1. RSC Publishing.
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  • PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape. Scirp.org.
  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers.
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The Strategic Role of 6-Methyl-1H-pyrazolo[4,3-b]pyridine in Modern Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer both potent and selective biological activity is paramount. Among these, heterocyclic compounds form the bedrock of many therapeutic agents. The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, has emerged as a "privileged structure" due to its remarkable versatility in engaging a wide array of biological targets.[1][2][3] This application note delves into the specific role and strategic application of a key derivative, 6-Methyl-1H-pyrazolo[4,3-b]pyridine , within drug discovery pipelines. Its structural features, including the nitrogen-rich core that mimics purine bases, make it an ideal starting point for the development of targeted therapeutics, particularly kinase inhibitors.[4][5] The methyl group at the 6-position offers a crucial vector for synthetic elaboration, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this scaffold for the generation of next-generation therapeutics.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in a drug discovery campaign.

PropertyValueSource
Molecular Formula C₇H₇N₃PubChem[6]
Molecular Weight 133.15 g/mol PubChem[6]
IUPAC Name 1-methylpyrazolo[4,5-b]pyridinePubChem[6]
CAS Number 1049730-78-0PubChem[6]

Synthetic Strategies: Building the Core and its Analogs

The synthesis of the pyrazolo[4,3-b]pyridine core can be approached through several established methodologies, primarily involving the construction of the pyrazole ring onto a pre-existing pyridine or vice versa.[4][7]

Protocol 1: Annulation of a Pyrazole Ring onto a Pyridine Core

This common strategy often starts with a functionalized pyridine derivative. A robust method involves the reaction of a 2-chloro-3-nitropyridine with a suitable hydrazine, followed by cyclization. The introduction of the 6-methyl group can be achieved by starting with a corresponding 2-chloro-5-methyl-3-nitropyridine.

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (SNA_r_): To a solution of 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add hydrazine hydrate (1.2 eq).

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, a hydrazinyl-nitropyridine intermediate, may precipitate and can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

  • Reductive Cyclization: The isolated intermediate is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂, Pd/C) to simultaneously reduce the nitro group and facilitate cyclization to form the pyrazole ring.

  • Purification: The final this compound product is purified by recrystallization or column chromatography to yield the desired compound.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis of this compound start 2-chloro-5-methyl-3-nitropyridine step1 SNA_r_ with Hydrazine start->step1 intermediate Hydrazinyl-nitropyridine Intermediate step1->intermediate step2 Reductive Cyclization intermediate->step2 product This compound step2->product

Caption: Synthetic route to the this compound core.

Application in Drug Discovery: A Scaffold for Kinase Inhibition

The pyrazolopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5][8][9] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design.[8][9] The 6-methyl group can serve as a valuable substituent to probe steric pockets and enhance selectivity.

Target-Based Drug Discovery Workflow

The development of novel therapeutics based on the this compound scaffold typically follows a structured, target-based approach.

G cluster_workflow Drug Discovery Pipeline target_id Target Identification (e.g., Aberrantly active kinase) scaffold_selection Scaffold Selection: This compound target_id->scaffold_selection library_synthesis Library Synthesis & SAR Exploration scaffold_selection->library_synthesis biochemical_assay Biochemical Screening (e.g., Kinase Inhibition Assay) library_synthesis->biochemical_assay cell_based_assay Cell-Based Assays (e.g., Antiproliferative Assay) biochemical_assay->cell_based_assay lead_opt Lead Optimization cell_based_assay->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Sources

Application Notes and Protocols for the Functionalization of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a wide array of biological activities, including potential as kinase inhibitors, anti-cancer agents, and therapeutics for cardiovascular diseases.[1][2] The strategic functionalization of this core structure is paramount for modulating its physicochemical properties and biological targets. This guide provides a comprehensive overview of modern experimental procedures for the selective functionalization of the pyrazolo[4,3-b]pyridine ring system, intended for researchers and professionals in drug development. We will delve into the mechanistic rationale behind key synthetic strategies and offer detailed, field-tested protocols for direct C-H arylation, palladium-catalyzed cross-coupling, and N-arylation reactions.

The Strategic Importance of the Pyrazolo[4,3-b]pyridine Core

The fusion of a pyrazole and a pyridine ring gives rise to several isomers, with the pyrazolo[4,3-b]pyridine (also known as 7-azaindazole) being a prominent member.[3] This scaffold is a key component in numerous biologically active molecules. For instance, Glumetinib, a c-Met inhibitor with antineoplastic activity, and various CDK8 inhibitors feature this core structure.[1] The pyrazole moiety often serves as a crucial hydrogen bond donor/acceptor, while the pyridine ring can engage in π-stacking interactions within protein binding sites.[4] Consequently, the ability to precisely install diverse substituents at various positions on the ring system is a critical objective in medicinal chemistry to fine-tune potency, selectivity, and pharmacokinetic profiles.

This document will focus on three primary avenues for functionalization:

  • Direct C-H Arylation: A powerful and atom-economical method for forging C-C bonds directly on the heterocyclic core.

  • Palladium-Catalyzed Cross-Coupling: Versatile and robust methods for introducing aryl, heteroaryl, and other functionalities.

  • N-Arylation: Modification of the pyrazole nitrogen to explore new chemical space and modulate solubility and metabolic stability.

Palladium-Catalyzed C3-Arylation via Direct C-H Activation

Direct C-H activation has emerged as a more sustainable and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For pyrazolo[4,3-b]pyridines, the C3 position is often a prime target for functionalization. Recent advancements have demonstrated that palladium catalysis can achieve this transformation with high selectivity, even in aqueous media.[5][6]

Scientific Rationale

The C3 position of the pyrazolo[4,3-b]pyridine is electronically distinct and sterically accessible, making it susceptible to electrophilic palladation. The reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst, often in a high oxidation state, coordinates to the heterocycle and cleaves the C-H bond. The choice of ligand is critical to stabilize the palladium catalyst and promote the desired reactivity. A base is required to facilitate the deprotonation step and regenerate the active catalyst. Performing the reaction "on water" can offer advantages in terms of cost, safety, and sometimes, enhanced reactivity.

Workflow for C3-Arylation of Pyrazolo[4,3-b]pyridines

C3_Arylation_Workflow Start Pyrazolo[4,3-b]pyridine + Aryl Halide ReactionSetup Reaction Setup: - Pd Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., Phenanthroline) - Base (e.g., K2CO3) - Solvent (e.g., H2O/Organic Co-solvent) Start->ReactionSetup Combine Reagents Heating Heating (e.g., 80-120 °C) ReactionSetup->Heating Inert Atmosphere Workup Aqueous Workup & Extraction Heating->Workup Reaction Monitoring (TLC/LC-MS) Purification Purification (e.g., Column Chromatography) Workup->Purification Product C3-Arylated Pyrazolo[4,3-b]pyridine Purification->Product

Caption: General workflow for the Pd-catalyzed C3-arylation.

Detailed Protocol: C3-Arylation of 1H-Pyrazolo[4,3-b]pyridine in Water

This protocol is adapted from methodologies described for direct arylation of azaindazoles.[5][6]

Materials:

  • 1H-Pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Aryl bromide (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Degassed water and an organic co-solvent (e.g., DMA, if needed for solubility)

  • Schlenk flask or microwave vial

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1H-pyrazolo[4,3-b]pyridine, the corresponding aryl bromide, Pd(OAc)₂, 1,10-phenanthroline, and K₂CO₃.

  • Atmosphere Control: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add degassed water (and co-solvent if necessary) via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction: Place the vessel in a preheated oil bath at 100-120 °C (or as determined by optimization) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure C3-arylated product.

Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

For positions that are not readily accessible via C-H activation or when specific functionalities are desired, traditional cross-coupling reactions remain indispensable. This often requires a pre-installed halide (e.g., I, Br, Cl) on the pyrazolopyridine core.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating C-C bonds between a halide and a boronic acid or ester. This is particularly useful for synthesizing biaryl structures, which are common in medicinal chemistry.

Scientific Rationale

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyrazolopyridine.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the desired C-C bond.

The choice of ligand, base, and solvent system is critical for efficient and clean conversion. Bulky, electron-rich phosphine ligands are often employed to facilitate both oxidative addition and reductive elimination.

Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyrazolo[4,3-b]pyridine

Materials:

  • Halogenated pyrazolo[4,3-b]pyridine (e.g., 3-bromo-1H-pyrazolo[4,3-b]pyridine) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (3-5 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous solvent mixture (e.g., 1,4-dioxane/water 4:1)

  • Microwave vial or round-bottom flask

Procedure:

  • Reagent Combination: In a microwave vial, combine the halogenated pyrazolo[4,3-b]pyridine, arylboronic acid, Pd(dppf)Cl₂, and base.

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with argon or nitrogen.

  • Solvent Addition: Add the anhydrous, degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes, or alternatively, in a conventional oil bath at 80-100 °C for 4-12 hours.[7] Monitor for completion.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing with ethyl acetate.[7] Concentrate the filtrate and partition between water and ethyl acetate. Separate the layers, dry the organic phase over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
C3-Arylation Pd(OAc)₂ (5)1,10-Phenanthroline (10)K₂CO₃ (2)H₂O100-12060-85
Suzuki-Miyaura Pd(dppf)Cl₂ (3)(dppf)Cs₂CO₃ (2)Dioxane/H₂O80-12075-95
N-Arylation CuI (10)NoneNoneCH₃CNRT50-90
Table summarizing typical reaction conditions for functionalization.

N-Arylation of the Pyrazole Ring

Functionalization at the N1 or N2 position of the pyrazole ring introduces significant structural diversity and can drastically alter the molecule's properties. Copper-catalyzed N-arylation with boronic acids provides a direct and often ligand-free method to achieve this transformation.[8]

Scientific Rationale

While palladium is often used for N-arylation, copper catalysis offers a milder and sometimes more economical alternative. The mechanism is believed to involve the formation of a copper(I) pyrazolide intermediate, which then undergoes oxidative addition with the boronic acid (or a derivative) followed by reductive elimination to form the N-aryl bond. The reaction can often be performed in air at room temperature, simplifying the experimental setup.[8]

Conceptual Flow for N-Arylation

N_Arylation_Flow Substrates Pyrazolo[4,3-b]pyridine + Arylboronic Acid Reaction Stir at Room Temperature (in air) Substrates->Reaction Catalyst Copper(I) Catalyst (e.g., CuI) Catalyst->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product N-Arylated Product Reaction->Product Workup & Purification

Caption: Simplified workflow for copper-catalyzed N-arylation.

Detailed Protocol: Copper-Catalyzed N-Arylation of a Pyrazolo[4,3-b]pyridine

This protocol is based on a general, base- and ligand-free methodology.[8]

Materials:

  • Substituted pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask open to the air, dissolve the pyrazolo[4,3-b]pyridine and arylboronic acid in acetonitrile.

  • Catalyst Addition: Add the copper(I) iodide to the stirring solution. The mixture may change color.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and water.

  • Filtration: Filter the mixture through a pad of Celite® to remove insoluble copper salts. Wash the pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-arylated pyrazolo[4,3-b]pyridine. Note that separation of N1 and N2 isomers may be necessary if the substrate is not substituted at one of these positions.

Conclusion and Future Outlook

The functionalization of the pyrazolo[4,3-b]pyridine scaffold is a dynamic area of research, driven by the quest for novel therapeutics. The methods outlined in this guide—direct C-H arylation, palladium-catalyzed cross-coupling, and copper-catalyzed N-arylation—represent a powerful toolkit for the modern medicinal chemist. The choice of strategy depends on the desired substitution pattern and the availability of starting materials. As the field advances, we anticipate the development of even more selective, efficient, and sustainable methodologies, such as photoredox and electrochemical approaches, to further expand the accessible chemical space around this vital heterocyclic core.

References

  • Rusinov, V. L., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 849. Available at: [Link]

  • Al-dujaili, A. H., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Available at: [Link]

  • Yang, X., et al. (2026). Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono. Organic Letters. Available at: [Link]

  • Al-dujaili, A. H., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. Available at: [Link]

  • Taylor, R. D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed C3 Arylations of 1H and 2H Pyrazolo[4,3-b]pyridines on Water | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). N-Arylation of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine a. Available at: [Link]

  • Besson, T., et al. (2014). Palladium-Catalyzed C3-Arylations of 1H- and 2H-Pyrazolo[4,3-b]pyridines on Water. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]

  • Albero, J., et al. (2011). Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. Organic Letters. Available at: [Link]

  • Orozco-Valencia, A. U., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. Available at: [Link]

  • Taylor, R. D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available at: [Link]

  • Shen, L.-Q., et al. (2021). An Expedient Approach to Pyrazolo[3,4- b ]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. University College Cork. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 6-Methyl-1H-pyrazolo[4,3-b]pyridine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that forms the foundation of numerous compounds with significant therapeutic potential.[1] This structural motif is of considerable interest in medicinal chemistry due to the diverse biological activities exhibited by its analogues, including roles as kinase inhibitors, antagonists for various receptors, and anti-viral agents.[1][2] Specifically, derivatives of 6-Methyl-1H-pyrazolo[4,3-b]pyridine have been identified as potent and selective inhibitors in various drug discovery programs, such as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction in cancer immunotherapy.[3]

The transition from bench-scale discovery to pilot-plant or industrial-scale production presents significant challenges, including cost-effectiveness, operational safety, and scalability of the synthetic route.[4] This document provides a detailed, field-tested guide for the large-scale synthesis of this compound analogues, focusing on a robust and efficient protocol designed for scalability and reproducibility. We will delve into the causality behind strategic choices in the synthetic pathway, provide step-by-step protocols, and address critical considerations for scaling up production.

Strategic Analysis of Synthetic Pathways

The construction of the pyrazolo[4,3-b]pyridine bicyclic system can be approached via two primary retrosynthetic strategies:

  • Strategy A: Pyridine Annulation: Building the pyridine ring onto a pre-functionalized pyrazole core.

  • Strategy B: Pyrazole Annulation: Constructing the pyrazole ring onto a substituted pyridine precursor.[1][5]

While both routes are viable, Strategy B is often more advantageous for large-scale synthesis. The rationale for this preference is rooted in the commercial availability and lower cost of diverse, functionalized pyridine starting materials compared to complex pyrazoles. Furthermore, constructing the pyrazole ring in the final steps often allows for a more convergent and efficient overall process.

G cluster_A Strategy A: Pyridine Annulation cluster_B Strategy B: Pyrazole Annulation (Recommended for Scale-Up) Target This compound Analogues PyridineRing Pyridine Ring Formation Target->PyridineRing Retrosynthesis PyrazoleRing Pyrazole Ring Formation Target->PyrazoleRing Retrosynthesis PyrazoleCore Functionalized Pyrazole Core PyrazoleCore->PyridineRing PyridineCore Functionalized 5-Methylpyridine Core PyridineCore->PyrazoleRing

Caption: High-level retrosynthetic strategies for pyrazolo[4,3-b]pyridine core.

This guide focuses on an optimized protocol following Strategy B, which leverages readily available 2-chloro-5-methyl-3-nitropyridine as a key starting material. This approach culminates in a highly efficient, one-pot pyrazole formation step that is particularly amenable to large-scale operations.[1]

Recommended Large-Scale Synthesis Protocol: Pyrazole Annulation Route

This protocol is based on a sequence of a Nucleophilic Aromatic Substitution (SNAr) followed by a modified Japp-Klingemann reaction, which combines azo-coupling, deacylation, and cyclization into a single, efficient operation.[1][6] This one-pot approach is advantageous for large-scale work as it minimizes intermediate handling, reduces solvent waste, and improves overall throughput.[1]

G A 2-Chloro-5-methyl-3-nitropyridine + Ethyl Acetoacetate B S(N)Ar Reaction A->B C Pyridinyl Keto Ester Intermediate B->C D One-Pot Japp-Klingemann & Cyclization C->D E Final Product: This compound Analogue D->E F 1. Aryldiazonium Tosylate 2. Pyrrolidine (Base) F->D

Caption: Recommended workflow for the large-scale synthesis protocol.

Part 1: Synthesis of Ethyl 2-((5-methyl-3-nitropyridin-2-yl)acetyl)acetate (Intermediate B)

Causality: This initial SNAr reaction functionalizes the pyridine core. Using 2-chloro-3-nitropyridine is strategic because the nitro group strongly activates the C2 position for nucleophilic attack, enabling the reaction to proceed under mild conditions with the enolate of ethyl acetoacetate.

Protocol:

  • Reactor Setup: To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add acetonitrile (MeCN, 5 L per mole of starting material).

  • Reagent Addition: Add 2-chloro-5-methyl-3-nitropyridine (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Base Addition: Slowly add pyridine (1.1 eq) to the mixture at room temperature (20-25 °C). An exotherm may be observed; maintain the temperature below 40 °C.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or HPLC until the starting pyridine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 1N hydrochloric acid (HCl, 10 L per mole) and extract with chloroform (CHCl₃) or another suitable organic solvent (3 x 5 L per mole).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude pyridinyl keto ester intermediate, which can often be used in the next step without further purification.

Part 2: One-Pot Synthesis of this compound Analogues (Final Product)

Causality: This step is the cornerstone of the synthesis. The Japp-Klingemann reaction is a classic method for forming arylhydrazones, which are precursors to indazoles and pyrazoles. Using stable aryldiazonium tosylates avoids the need to generate unstable diazonium chlorides in situ.[1] The subsequent addition of pyrrolidine, a base with favorable nucleophilicity and volatility, efficiently catalyzes both the deacylation and the final intramolecular cyclization to form the pyrazole ring.[1] This one-pot sequence is a significant process intensification.

Protocol:

  • Reactor Setup: Dissolve the crude pyridinyl keto ester intermediate (1.0 eq) from Part 1 in acetonitrile (MeCN, 5 mL per gram of ester) in a suitable reactor under a nitrogen atmosphere.

  • Azo-Coupling: Add the desired aryldiazonium tosylate (1.1 eq), followed by pyridine (1.0 eq). Stir the mixture at room temperature for 30-60 minutes. Monitor by TLC for the formation of the azo intermediate.

  • Deacylation & Cyclization: Add pyrrolidine (4.0 eq) to the reaction mixture. Heat the mixture to 40 °C and stir for 1-2 hours. Monitor by TLC or HPLC for the disappearance of the intermediate and formation of the final product.[1]

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a stirred vessel containing 1N HCl (50 mL per gram of starting ester).

    • The product may precipitate as a solid. If so, collect the solid by filtration, wash with water, and then a small amount of cold ethanol or isopropanol.

    • If the product does not precipitate, extract the aqueous mixture with chloroform (CHCl₃) or ethyl acetate (EtOAc).

    • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography on silica gel. For large-scale batches, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is the preferred and more economical method.

Data Summary: Representative Analogues

The following table summarizes typical results for the synthesis of various analogues using this protocol.

R-Group on Aryl RingReaction Time (Part 2)Typical Yield (%)Purity (HPLC)Notes
4-Methoxy1.5 h88%>98%Electron-donating groups facilitate the reaction.
4-H1.5 h85%>99%Unsubstituted parent compound.
4-Chloro2.0 h82%>98%Mildly deactivating group, slightly longer time.
4-Nitro2.5 h75%>97%Strong electron-withdrawing group slows cyclization.
2-Cyano2.0 h85%>98%Yields remain high with ortho-substituents.[1]

Critical Scale-Up Considerations

Transitioning a synthesis from the bench to a multi-kilogram scale introduces challenges that must be proactively managed.[7]

  • Thermal Management: The SNAr reaction can be exothermic, especially during the initial addition of the base. On a large scale, this requires controlled, slow addition of reagents and a reactor with efficient heat exchange capabilities to prevent thermal runaways.

  • Reagent Handling & Safety:

    • Diazonium Salts: While aryldiazonium tosylates are relatively stable, all diazonium compounds should be handled with care as they are potentially explosive, especially when dry. Avoid friction and shock.

    • Solvents: Consider solvent toxicity and boiling points for large-scale operations. Acetonitrile is effective but may be replaced with other polar aprotic solvents like DMF or DMSO depending on cost and safety reviews, though this would require re-optimization.[8]

  • Work-up and Purification:

    • Extractions: Large-volume liquid-liquid extractions are cumbersome. Designing the process to favor precipitation or crystallization of the product directly from the reaction mixture is highly desirable. Adjusting the pH and solvent composition during work-up can facilitate this.

    • Purification: Chromatography is not economically viable for routine large-scale manufacturing. Developing a robust recrystallization protocol is critical for achieving high purity on a kilogram scale.[8] This should be a primary focus during process development.

  • Green Chemistry & Sustainability: This one-pot procedure aligns with green chemistry principles by reducing the number of unit operations and solvent usage.[9] Further optimization could involve exploring catalytic systems or solvent recycling to minimize environmental impact.[9][10]

Conclusion

The protocol detailed herein provides a reliable, efficient, and scalable pathway for the synthesis of medicinally important this compound analogues. By starting from readily available pyridine precursors and employing a strategic one-pot Japp-Klingemann cyclization, this method addresses many of the common challenges associated with large-scale heterocyclic synthesis. The operational simplicity, high yields, and avoidance of harsh reagents make it a self-validating system suitable for adoption in both academic and industrial drug development environments.

References

  • Guchhait, S. K., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 797. [Link]

  • Li, J., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1355-1365. [Link]

  • Banu, H., et al. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Sustainability. [Link]

  • Tejedor, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2182. [Link]

  • Ray, D., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Pharmaceuticals, 16(6), 875. [Link]

  • Ganthi, H. P., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]

  • Tejedor, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Li, J., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Guchhait, S. K., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • Theddu, N., & Tovar, J. D. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(31), 4477-4493. [Link]

  • Tejedor, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. [Link]

  • H. R. H., & R. K. S. (1973). Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 20, 2591-2594. [Link]

  • D'hooghe, M., & Van Brabandt, W. (2019). Modern Strategies for Heterocycle Synthesis. Molecules, 24(18), 3359. [Link]

  • Tejedor, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]

  • Boukattaya, M., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1845-1849. [Link]

  • Wang, Z., et al. (2020). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers, 7(1), 86-91. [Link]

  • Vitaku, E., et al. (2014). Synthesis of Saturated N-Heterocycles. Chemical Reviews, 114(5), 2871-2940. [Link]

  • Liu, K., et al. (2001). Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. Organic Process Research & Development, 5(1), 37-43. [Link]

  • Zhang, X., et al. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(22), 5458. [Link]

  • Singh, A. (2024). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. [Link]

Sources

Application Notes & Protocols: Molecular Docking of 6-Methyl-1H-pyrazolo[4,3-b]pyridine Scaffolds for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale for a Scaffold-Centric Approach

The 6-Methyl-1H-pyrazolo[4,3-b]pyridine core represents a "privileged scaffold" in medicinal chemistry. While this specific molecule may not have a widely documented biological target, its isomeric and related structures, such as pyrazolo[3,4-b]pyridines, are frequently found in potent kinase inhibitors.[1][2] These scaffolds are adept at forming key interactions within the ATP-binding pocket of various kinases, including Tropomyosin Receptor Kinases (TRKs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2]

Therefore, this guide adopts a scaffold-centric strategy. We will present a robust, validated molecular docking protocol using this compound as the query ligand and a representative kinase, Tropomyosin Receptor Kinase A (TRKA) , as the biological target. This methodology is not merely a sequence of steps but a framework for critical thinking in computational drug discovery, applicable to a wide range of kinase targets.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule.[3][4] The core process involves two fundamental stages: first, sampling the conformational space of the ligand within the active site, and second, ranking these poses using a scoring function.[4] This guide will provide the technical "how" and the scientific "why" behind each phase of the workflow.

Section 1: The Foundational Workflow: From System Preparation to Analysis

A successful docking campaign is built upon meticulous preparation and rigorous validation. The workflow is a self-validating system where each step builds upon the integrity of the last.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Results Analysis PDB Select Target PDB (e.g., TRKA) P_PREP Protocol 2.1: Target Preparation (Clean, Add H, Assign Charges) PDB->P_PREP LIG Generate Ligand 3D Structure (this compound) L_PREP Protocol 2.2: Ligand Preparation (Minimize, Assign Charges, Define Torsions) LIG->L_PREP GRID Protocol 3.1: Define Binding Site (Grid Generation) P_PREP->GRID DOCK Protocol 3.2: Execute Docking (Ligand vs Target) L_PREP->DOCK VALID Protocol 3.3: Protocol Validation (Re-dock Native Ligand) GRID->VALID VALID->DOCK Validated Parameters SCORE Protocol 4.1: Interpret Binding Affinity (Scoring) DOCK->SCORE POSE Protocol 4.2: Analyze Binding Pose (Interactions) SCORE->POSE DECISION Decision: Promising Candidate? POSE->DECISION

Caption: High-level workflow for a validated molecular docking study.

Section 2: Pre-Computation Protocols: Rigorous System Preparation

The adage "garbage in, garbage out" is paramount in computational chemistry. The accuracy of docking predictions is critically dependent on the quality of the input structures for both the protein target and the ligand.

Protocol: Target Protein Preparation

Causality: Raw crystallographic structures from the Protein Data Bank (PDB) are often incomplete.[5] They may lack hydrogen atoms, contain experimental artifacts like water molecules or co-solvents, and have missing loops or sidechains. This protocol refines the PDB structure into a computationally ready state.[6]

Recommended Target: TRKA Kinase Domain complexed with Entrectinib (PDB ID: 4JPS).[7] Entrectinib is a known TRK inhibitor, making its binding site an excellent target for our pyrazolopyridine scaffold.

Tools: UCSF ChimeraX, PyMOL, or Schrödinger Maestro.

Methodology:

  • Fetch Structure: Load the PDB structure (e.g., 4JPS) directly into the visualization software.

  • Initial Cleaning:

    • Delete all water molecules (solvent). These are often not critical for the initial docking and can create unnecessary complexity.

    • Remove any co-solvents, ions (unless they are catalytic, e.g., Mg²⁺ in the active site), and alternate conformations. Retain only the primary conformation (usually 'A').

    • Isolate the protein chain(s) of interest and the co-crystallized ligand (in this case, '1Q8'). The ligand will be used later to define the binding site and for protocol validation.

  • Structural Refinement:

    • Add Hydrogens: Add hydrogens appropriate for a chosen pH (typically 7.4). This is critical for correct hydrogen bonding networks.

    • Assign Partial Charges: Assign atomic partial charges using a standard force field (e.g., AMBER). Docking algorithms rely on these charges to calculate electrostatic interactions.[8]

  • Energy Minimization (Optional but Recommended): Perform a brief, constrained energy minimization of the protein structure. This step relieves any steric clashes introduced during hydrogen addition without significantly altering the backbone conformation.

  • Save Processed Receptor: Save the cleaned, hydrogenated, and charged protein structure in a suitable format, such as .pdbqt for AutoDock Vina or .mol2 for other programs.[8]

Protocol: Ligand Preparation

Causality: A ligand's 3D conformation, tautomeric state, and charge distribution directly influence its binding.[9] This protocol converts a 2D or simple 3D representation of this compound into an energy-minimized, charged structure ready for docking.

Tools: Avogadro, ChemDraw, Open Babel, AutoDock Tools.[10]

Methodology:

  • Obtain 2D Structure: Draw this compound in a chemical sketcher or obtain its SMILES string.

  • Generate 3D Conformation: Convert the 2D structure into a 3D conformation using a program like Open Babel or Avogadro.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This yields a low-energy, sterically favorable conformation.

  • Assign Partial Charges: As with the protein, assign atomic partial charges (e.g., Gasteiger charges).

  • Define Rotatable Bonds: Identify the rotatable bonds. The docking software will explore the conformational space by rotating these bonds. For a semi-rigid scaffold like our topic molecule, this number will be low.

  • Save Processed Ligand: Save the final ligand structure in the required format (e.g., .pdbqt).[11]

Section 3: Core Computational Protocols: Docking and Validation

With prepared inputs, the next phase involves defining the search space and executing the docking simulation. The keystone of this phase is protocol validation.

Protocol: Binding Site Definition (Grid Generation)

Causality: Docking is computationally expensive. To make the search efficient, we define a 3D grid box that encompasses the target's active site.[9] The most reliable way to define this box is by using the position of a known, co-crystallized ligand.[12]

Methodology (Using AutoDock Vina):

  • Identify Center: In your visualization software, determine the geometric center of the co-crystallized ligand (e.g., Entrectinib from 4JPS). This will be the center_x, center_y, and center_z of your grid box.

  • Define Dimensions: Set the size of the box (size_x, size_y, size_z) to be large enough to contain the entire binding pocket, typically extending 4-6 Å beyond the ligand in each dimension. A common starting size is 25 x 25 x 25 Å.[10]

  • Record Coordinates: Save these center and size coordinates in the docking configuration file.

Protocol: Docking Execution

Causality: This step uses a search algorithm (e.g., a Lamarckian Genetic Algorithm in AutoDock) to explore different poses of the flexible ligand within the rigid receptor's grid box.[13] A scoring function then estimates the binding affinity for each pose.

Methodology (Using AutoDock Vina Command Line):

  • Create Configuration File: Prepare a text file (e.g., conf.txt) containing the paths to the receptor and ligand files, and the grid box parameters from Protocol 3.1.

  • Execute Vina: Run the docking simulation from the command line.

  • Output: The program will generate an output file (results.pdbqt) containing the predicted binding poses (usually 9-10), ranked by their binding affinity scores.

Protocol: The Self-Validating System - Re-docking

Causality: This is the most critical step for ensuring the trustworthiness of your docking protocol.[9] Before docking your novel compound, you must prove that your chosen parameters (grid, scoring function, etc.) can accurately reproduce the known binding mode of a reference ligand.[14] A successful validation, typically defined as a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose, gives confidence in the results for your test compound.[14]

Methodology:

  • Extract Native Ligand: Save the co-crystallized ligand (e.g., Entrectinib) from the original PDB file into its own file.

  • Prepare Native Ligand: Process this ligand using the same steps outlined in Protocol 2.2 .

  • Dock Native Ligand: Run a docking simulation using this prepared native ligand and the exact same grid parameters and protein structure from your main protocol.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the RMSD between the heavy atoms.

  • Assess Validity: If RMSD < 2.0 Å, the protocol is considered validated. If not, you must troubleshoot by adjusting the grid box size, re-evaluating protonation states, or considering a different docking program.[14]

Section 4: Post-Computation Protocols: Intelligent Analysis of Results

Docking results are not a binary "yes" or "no." They are predictions that require careful scientific interpretation.

Protocol: Interpretation of Docking Scores

Causality: The docking score is an estimation of the binding free energy (ΔG), typically in kcal/mol.[15] While useful for ranking different compounds or poses, the absolute value should be treated with caution due to the inherent approximations in scoring functions.[9]

Analysis Workflow:

  • Primary Ranking: The most negative score indicates the highest predicted binding affinity. This is your top-ranked pose.

  • Relative Comparison: Compare the score of your test compound to that of the re-docked native ligand (a known inhibitor). A score that is comparable or better is a positive indicator.

  • Cluster Analysis: Examine the scores of all output poses. If multiple low-energy poses cluster in a similar location and conformation, it increases confidence in that binding mode.

Ligand Docking Score (kcal/mol) Validation RMSD (Å) Key Predicted Interactions
Entrectinib (Native)-11.51.1 (Validated)H-bond with hinge region (Met), Pi-stacking with gatekeeper (Phe)
This compound -8.2N/AH-bond with hinge region (Met), Hydrophobic contact with Val
Inactive Decoy-5.1N/AMinimal specific interactions

Caption: Example table summarizing quantitative docking results for comparison.

Protocol: Analysis of Binding Poses and Interactions

Causality: A good score is meaningless without a chemically sensible binding pose. The interactions predicted by the model must align with known principles of molecular recognition, especially for the target class (e.g., kinases).[16] The pyrazolo-pyridine scaffold is known to act as a hydrogen bond center.[1]

G START Docking Output Received (Poses & Scores) CHECK_SCORE Is top score energetically favorable? START->CHECK_SCORE VISUALIZE Visualize Top 3 Poses in Binding Site CHECK_SCORE->VISUALIZE Yes REJECT Conclusion: Low-Priority Candidate CHECK_SCORE->REJECT No CHECK_SENSE Is the pose chemically sensible? VISUALIZE->CHECK_SENSE ANALYZE_HB Identify H-Bonds (e.g., with kinase hinge region) CHECK_SENSE->ANALYZE_HB Yes CHECK_SENSE->REJECT No ANALYZE_OTHER Identify Hydrophobic & Pi-Stacking Interactions ANALYZE_HB->ANALYZE_OTHER COMPARE Compare interactions with validated native ligand ANALYZE_OTHER->COMPARE CONCLUSION Conclusion: Candidate for Further Study COMPARE->CONCLUSION

Sources

Mass Spectrometric Characterization of 6-Methyl-1H-pyrazolo[4,3-b]pyridine: A Guide to Interpretation and Protocol Design

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and drug development.[1][2] Mass spectrometry is an indispensable tool for the structural confirmation and identification of such compounds. This application note provides a detailed guide for researchers on the interpretation of mass spectrometry data for this compound. It covers the rationale behind selecting appropriate ionization techniques and mass analyzers, offers detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI), and presents a thorough analysis of expected fragmentation patterns, supported by mechanistic diagrams and high-resolution data.

Introduction: The Analytical Challenge

The pyrazolo[4,3-b]pyridine core is a privileged scaffold in modern drug discovery, with derivatives showing diverse biological activities, including potential as kinase inhibitors for cancer therapy.[3][4] Accurate structural characterization is a prerequisite for establishing structure-activity relationships (SAR) and ensuring the identity of synthesized compounds. This compound, with a molecular formula of C₇H₇N₃ and a monoisotopic mass of 133.0639 Da, presents a unique analytical puzzle. Its fused aromatic ring system provides stability, while the methyl substituent and multiple nitrogen atoms offer distinct sites for fragmentation.

This guide is designed to serve as a practical resource, moving beyond a simple recitation of data to explain the causal logic behind experimental design and data interpretation in the context of this important molecular class.

Foundational Concepts: Designing the Right Experiment

The quality and interpretability of a mass spectrum are fundamentally dictated by the experimental setup. The choice of ionization method and mass analyzer should be a deliberate one, tailored to the analytical question at hand.

Ionization Techniques: The Hard vs. Soft Approach
  • Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the analyte, producing a molecular ion (M⁺•) and inducing extensive, reproducible fragmentation.[5] EI is exceptionally powerful for unambiguous structural elucidation of small, volatile molecules, as the resulting fragmentation pattern serves as a molecular fingerprint. It is the method of choice when detailed structural information is paramount.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution, typically by creating a fine spray of charged droplets.[1] It imparts minimal excess energy to the analyte, resulting in an abundant protonated molecule ([M+H]⁺) with little to no spontaneous fragmentation. ESI is ideal for confirming molecular weight and is the standard for liquid chromatography-mass spectrometry (LC-MS) analyses of polar to semi-polar compounds.[6] When coupled with tandem mass spectrometry (MS/MS), it allows for controlled, targeted fragmentation.

Mass Analyzers: The Power of High Resolution

While nominal mass data can suggest possible fragments, high-resolution mass spectrometry (HRMS) is essential for trustworthy results. Analyzers like Time-of-Flight (TOF) or Orbitrap provide mass accuracy in the low parts-per-million (ppm) range, enabling the confident determination of elemental compositions for both the parent ion and its fragments.[7] This capability is a self-validating mechanism, allowing one to distinguish between isobaric ions (fragments with the same nominal mass but different elemental formulas) and confirm proposed fragmentation pathways.

Experimental Protocols

The following protocols provide step-by-step methodologies for acquiring high-quality mass spectra of this compound.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is optimized for generating a detailed fragmentation pattern for structural identification.

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: 250 °C, Split mode (e.g., 20:1).

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Detection:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.[8]

    • Mass Analyzer: Scan from m/z 40 to 200. For HRMS, ensure the instrument is calibrated to < 2 ppm accuracy.

    • Data Acquisition: Acquire data in centroid mode.

Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is designed for molecular weight confirmation and controlled fragmentation analysis.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid is crucial for promoting protonation.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Detection:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • MS1 Scan: Scan from m/z 50 to 250 to find the [M+H]⁺ ion.

    • MS2 (Tandem MS): Perform data-dependent acquisition (DDA) or targeted fragmentation of the precursor ion at m/z 134.07. Apply a normalized collision energy (NCE) ramp (e.g., 15-40 eV) to observe a range of fragments.

Data Interpretation: Decoding the Mass Spectrum

The structural features of this compound give rise to predictable and informative fragmentation patterns.

Identifying the Molecular Ion

Under EI conditions, the molecular ion (M⁺•) will appear at an m/z corresponding to the molecule's monoisotopic mass. For ESI in positive mode, the protonated molecule ([M+H]⁺) will be the base peak.

Ion TypeFormulaCalculated Exact Mass (Da)Nominal Mass (m/z)
Molecular Ion (EI)[C₇H₇N₃]⁺•133.06399133
Protonated Molecule (ESI)[C₇H₈N₃]⁺134.07182134
Proposed Fragmentation Pathways under Electron Ionization (EI)

The 70 eV EI spectrum is expected to be rich with fragments resulting from the cleavage of the methyl group and the heterocyclic rings. The fused aromatic system provides stability, suggesting that initial losses will likely involve the substituent or ring components that lead to stable neutral losses.

G M C₇H₇N₃⁺• m/z 133.0640 M_minus_H C₇H₆N₃⁺ m/z 132.0562 M->M_minus_H - H• M_minus_CH3 C₆H₄N₃⁺ m/z 118.0405 M->M_minus_CH3 - •CH₃ M_minus_HCN_pyrazole C₆H₅N₂⁺ m/z 105.0453 M->M_minus_HCN_pyrazole - HCN (from pyrazole) M_minus_HCN_pyridine C₆H₅N₂⁺ m/z 105.0453 M_minus_H->M_minus_HCN_pyridine - HCN (from pyridine) M_minus_CH3_minus_HCN C₅H₂N₂⁺• m/z 90.0218 M_minus_CH3->M_minus_CH3_minus_HCN - HCN M_minus_HCN_pyrazole->M_minus_CH3_minus_HCN - •CH₃

Caption: Proposed EI fragmentation of this compound.

Table of Key EI Fragments:

Measured m/z (HRMS)Proposed FormulaNeutral LossDescription
133.0640[C₇H₇N₃]⁺•-Molecular Ion (M⁺•)
132.0562[C₇H₆N₃]⁺H•Loss of a hydrogen radical from the methyl group, forming a stable tropylium-like ion.
118.0405[C₆H₄N₃]⁺•CH₃Loss of the methyl radical.
106.0585[C₆H₆N₂]⁺•HCNLoss of hydrogen cyanide, a characteristic fragmentation of nitrogen heterocycles.[9] This can occur from either the pyrazole or pyridine ring.
91.0347[C₅H₃N₂]⁺CH₃CNLoss of acetonitrile via rearrangement.
79.0453[C₅H₅N]⁺•C₂H₂N₂Fragmentation of the pyrazole ring, leaving the methylpyridine ion.
Proposed Fragmentation Pathways under Collision-Induced Dissociation (CID)

Fragmentation of the protonated molecule ([M+H]⁺, m/z 134) in a tandem mass spectrometer will proceed via the loss of stable neutral molecules.

G MH [M+H]⁺ C₇H₈N₃⁺ m/z 134.0718 MH_minus_NH3 C₇H₅N₂⁺ m/z 117.0453 MH->MH_minus_NH3 - NH₃ MH_minus_HCN C₆H₆N₂⁺ m/z 106.0585 MH->MH_minus_HCN - HCN MH_minus_CH3CN C₅H₅N₂⁺ m/z 93.0453 MH->MH_minus_CH3CN - CH₃CN (rearrangement) MH_minus_HCN_minus_H2 C₆H₄N₂⁺ m/z 104.0401 MH_minus_HCN->MH_minus_HCN_minus_H2 - H₂

Caption: Proposed CID fragmentation of protonated this compound.

Table of Key CID Fragments:

Precursor m/zFragment m/z (HRMS)Proposed FormulaNeutral LossDescription
134.0718117.0453[C₇H₅N₂]⁺NH₃Loss of ammonia, likely involving one of the pyrazole nitrogens and hydrogens from the methyl group and ring.
134.0718106.0585[C₆H₆N₂]⁺HCNLoss of hydrogen cyanide from either heterocyclic ring.
134.071893.0453[C₅H₅N₂]⁺CH₃CNLoss of acetonitrile following rearrangement, a common pathway for methyl-substituted N-heterocycles.

Advanced Methods for Pathway Validation

To achieve the highest level of confidence in structural assignment, the proposed pathways should be confirmed.

  • High-Resolution Mass Spectrometry (HRMS): As emphasized earlier, obtaining high-resolution data is the most critical step. Confirming that the measured mass of a fragment is within 3-5 ppm of the calculated mass for a proposed formula provides strong evidence for its composition.

  • Isotopic Labeling: Synthesizing an isotopically labeled version of the compound, such as 6-(trideuteromethyl)-1H-pyrazolo[4,3-b]pyridine (6-CD₃-), is the gold standard for confirming fragmentation mechanisms. For example, observing the loss of •CD₃ (a neutral loss of 18 Da instead of 15 Da) would unequivocally confirm the fragment at m/z 118 arises from the loss of the methyl group. Similarly, tracking the deuterium atoms can clarify their involvement in rearrangement pathways.

Conclusion

The mass spectrometric analysis of this compound is a powerful method for its unequivocal identification. A strategic combination of Electron Ionization for fingerprint-level fragmentation and Electrospray Ionization for molecular weight confirmation provides a comprehensive analytical workflow. By leveraging high-resolution mass analyzers, researchers can not only observe fragment ions but also determine their elemental composition, lending a high degree of confidence to the interpretation. The fragmentation pathways and protocols detailed in this note provide a robust framework for the analysis of this compound and can serve as a valuable template for other derivatives within the pyrazolo[4,3-b]pyridine class.

References

  • Klipa, D., Gloc, M., & Wesołowski, M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 835. [Link]

  • Tejedor, R., & Lavilla, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Eldehna, W. M., et al. (2023). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1583. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1493-1510. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • National Center for Biotechnology Information (n.d.). 1H-Pyrazolo(4,3-b)pyridine. PubChem Compound Database. Retrieved from [Link]

  • Evdokimov, A. G., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(11), 3326. [Link]

  • Tejedor, R., & Lavilla, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull Research Repository. [Link]

  • Liao, C. H., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Journal of Mass Spectrometry, 39(4), 410-419. [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry, 28(8), 1845-1848. [Link]

  • Nedopekin, D. A., et al. (2002). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2003(5), 117-129. [Link]

  • Ferreira, D. C., et al. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. Physical Chemistry Chemical Physics, 23(42), 24461-24470. [Link]

  • Togola, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4539–4551. [Link]

  • ResearchGate (n.d.). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. Retrieved from [Link]

  • Skarydova, L., et al. (2023). Alteration in Amino Acid Metabolism After Isocaloric, Energy-Restricted Ketogenic Diet in Women with Overweight and Obesity: Randomized KETO-MINOX Trial. Nutrients, 15(22), 4833. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3). [Link]

  • Potkin, V. I., et al. (2020). Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of N-(5-Amino-thiophen-2-yl)- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas. Russian Journal of General Chemistry, 90(11), 2269-2274. [Link]

  • MySkinRecipes (n.d.). METHYL 1H-PYRAZOLO[4,3-B]PYRIDINE-7-CARBOXYLATE. MySkinRecipes. Retrieved from [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Cellular Evaluation of Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. This is due to its remarkable versatility in interacting with a wide range of biological targets. Derivatives of this scaffold have demonstrated potent and varied pharmacological activities, including roles as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][2] A key area of interest is their function as kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation, such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases.[2][3] Furthermore, recent research has highlighted their potential as inhibitors of protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint pathway, and as topoisomerase II inhibitors.[3][4]

Given this broad therapeutic potential, a robust and logical pipeline for evaluating novel pyrazolo[4,3-b]pyridine derivatives in cell-based assays is paramount. This guide provides a structured, multi-tiered approach to screening and characterizing these compounds, moving from broad phenotypic effects to specific mechanisms of action and direct target engagement. The protocols herein are designed to ensure scientific rigor, data reproducibility, and a clear understanding of the causality behind each experimental step.

A Tiered Strategy for Cellular Characterization

A successful cellular evaluation pipeline should function as a funnel, efficiently screening large numbers of compounds with broad, high-throughput assays before committing more resource-intensive mechanistic studies to the most promising candidates. Our recommended workflow progresses through three distinct tiers.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action (MoA) Elucidation cluster_2 Tier 3: Target Validation & Pathway Analysis T1 Initial Cytotoxicity & Viability Screening (e.g., MTT Assay) T2_Apoptosis Apoptosis Induction (Annexin V / PI Staining) T1->T2_Apoptosis Active Compounds T2_CellCycle Cell Cycle Arrest (PI Staining & Flow Cytometry) T1->T2_CellCycle Active Compounds T3_Target Direct Target Engagement (e.g., CETSA, NanoBRET™) T2_Apoptosis->T3_Target Confirmed MoA T2_CellCycle->T3_Target Confirmed MoA T3_Pathway Downstream Pathway Modulation (e.g., Phospho-Specific Assays) T3_Target->T3_Pathway Confirmed Target Binding

Caption: A tiered workflow for characterizing pyrazolo[4,3-b]pyridine derivatives.

Tier 1: Primary Screening - Assessing Cellular Viability

Core Question: Does the compound exert a biological effect on cancer cells?

The initial step is to determine whether the synthesized derivatives have any impact on cell proliferation or viability. The MTT assay is a robust, high-throughput, and cost-effective colorimetric method for this purpose.[5]

Principle of the MTT Assay The assay quantifies metabolic activity. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance.

Protocol 1: MTT Cell Viability Assay

Materials and Reagents:

  • Selected cancer cell lines (e.g., K562, MV4-11 for leukemia, HepG2 for liver cancer, based on known activities of the scaffold).[3][6]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Pyrazolo[4,3-b]pyridine derivatives dissolved in sterile DMSO (e.g., 10 mM stock).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader (capable of reading absorbance at 570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[4,3-b]pyridine derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Formazan Development: Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[7]

  • Absorbance Reading: Incubate for another 4 hours at 37°C (or overnight at room temperature in the dark) to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the half-maximal inhibitory concentration (IC₅₀).

  • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

Table 1: Example IC₅₀ Data for Pyrazolo[4,3-b]pyridine Derivatives

Compound ID Cell Line Target Class IC₅₀ (µM)
PBP-001 K562 Kinase 0.85
PBP-002 K562 Kinase 15.2
PBP-003 HepG2 Topo II 1.33[3]

| Doxorubicin | HepG2 | Topo II | 0.50 |

Tier 2: Mechanism of Action (MoA) Elucidation

Core Questions: If the compound is cytotoxic, how does it kill the cells? Does it induce programmed cell death (apoptosis)? Does it interfere with cell division (cell cycle)?

A. Apoptosis Induction

A hallmark of many successful anticancer agents is the ability to induce apoptosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and differentiating apoptosis from necrosis via flow cytometry.[8]

Principle of Annexin V / PI Staining In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify these early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[8] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells (often due to mechanical damage)

Protocol 2: Apoptosis Assay by Annexin V / PI Staining

Materials and Reagents:

  • Cells treated with the compound of interest at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Positive control (e.g., Staurosporine or Etoposide).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Harvesting: Collect both adherent and floating cells from the culture dish. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.[10]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample, aiming for a concentration of 1-5 x 10⁶ cells/mL.[10]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.[10]

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry. Acquire at least 10,000 events per sample.

G start Treat Cells with Compound harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Dark) stain->incubate analyze Analyze via Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V / PI apoptosis assay.

B. Cell Cycle Analysis

Many pyrazolo[4,3-b]pyridine derivatives function as kinase inhibitors, particularly targeting CDKs, which are master regulators of the cell cycle.[3] Therefore, determining if a compound causes arrest at a specific phase of the cell cycle (G1, S, or G2/M) is a critical mechanistic insight.

Principle of Cell Cycle Analysis by PI Staining Propidium Iodide stoichiometrically binds to double-stranded DNA.[11] The amount of fluorescence emitted by PI is therefore directly proportional to the amount of DNA in a cell. By staining a population of cells and analyzing them with a flow cytometer, one can distinguish between cells in different phases of the cell cycle based on their DNA content:

  • G0/G1 Phase: Normal DNA content (2N).

  • S Phase: DNA synthesis is occurring; intermediate DNA content (>2N but <4N).

  • G2/M Phase: Doubled DNA content (4N) prior to cell division.

Protocol 3: Cell Cycle Analysis with Propidium Iodide

Materials and Reagents:

  • Cells treated with the compound at IC₅₀ concentration for a relevant time course (e.g., 12, 24, 48 hours).

  • Cold 70% ethanol.

  • Cold PBS.

  • PI Staining Solution (e.g., 50 µg/mL PI in PBS).[12]

  • RNase A solution (e.g., 100 µg/mL).[12]

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Harvesting: Collect at least 1 x 10⁶ cells per sample. Centrifuge and discard the supernatant.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing. This step is critical to prevent cell clumping.[13]

  • Incubation: Fix the cells for at least 1 hour at 4°C. (Cells can be stored at -20°C for several weeks).[13]

  • Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. The RNase A is essential to degrade double-stranded RNA, which PI can also bind to, ensuring DNA-specific staining.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry, collecting fluorescence data on a linear scale. Use software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.

Tier 3: Target Validation & Pathway Analysis

Core Questions: Does the compound physically bind to its intended molecular target within the cell? Does this binding lead to the inhibition of the target's downstream signaling pathway?

A. Cellular Target Engagement

Confirming that a compound binds to its putative target in the complex milieu of a living cell is the cornerstone of modern drug development. It validates the compound's mechanism and helps differentiate on-target from off-target effects.

Principle of the Cellular Thermal Shift Assay (CETSA) CETSA is based on the principle of ligand-induced thermal stabilization.[14] When a small molecule binds to its target protein, it generally increases the protein's stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature can be quantified (e.g., by Western Blot or specialized luminescent methods), revealing a "thermal shift" in the presence of a binding compound.[14]

Alternative Advanced Methods:

  • NanoBRET™ Target Engagement Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in live cells. A target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. When the tracer binds, a BRET signal is generated. A test compound that engages the target will compete with the tracer, causing a loss of BRET signal.[15] This method is highly quantitative and amenable to high-throughput screening against entire kinase families.[15][16]

Protocol 4: General Workflow for Cellular Target Engagement
  • Compound Treatment: Treat cells with the pyrazolo[4,3-b]pyridine derivative across a range of concentrations.

  • Assay-Specific Steps:

    • For CETSA: Lyse cells, heat aliquots to a range of temperatures, separate soluble and aggregated fractions by centrifugation, and quantify the amount of soluble target protein (e.g., by Western Blot).

    • For NanoBRET™: Follow the manufacturer's protocol, which typically involves adding the tracer and reading the plate on a specialized luminometer.

  • Data Analysis:

    • CETSA: Plot the amount of soluble protein versus temperature to generate melting curves. A shift in the melting temperature (Tm) indicates target engagement.

    • NanoBRET™: Plot the BRET ratio against compound concentration to determine the IC₅₀ for target displacement.

B. Downstream Pathway Modulation

Once target engagement is confirmed, the final step is to demonstrate a functional consequence. Since many pyrazolo[4,3-b]pyridines are kinase inhibitors, this typically involves measuring the phosphorylation status of a known downstream substrate of the target kinase.

Principle of Phospho-Specific Assays These assays use antibodies that specifically recognize the phosphorylated form of a protein. A reduction in the phosphorylation signal upon treatment with an inhibitor provides direct evidence of target inhibition in a functional cellular context.[17]

Example Pathway: JAK/STAT Signaling The JAK-STAT pathway is critical for cytokine signaling. Upon cytokine binding, JAKs phosphorylate themselves and the cytokine receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. A JAK inhibitor would block this phosphorylation cascade.[18]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazolo[4,3-b]pyridine (JAK Inhibitor) Inhibitor->JAK

Caption: Simplified JAK/STAT signaling pathway showing inhibition by a pyrazolo[4,3-b]pyridine derivative.

Protocol 5: Western Blot for Phospho-STAT
  • Cell Treatment & Lysis: Treat cells with the compound for a short duration (e.g., 1-2 hours) before stimulating with a relevant cytokine (e.g., IL-6 or IFN-γ) for 15-30 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-STAT3).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT3) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal loading and that the compound is not affecting total protein levels.

This comprehensive, tiered approach provides a robust framework for the cellular characterization of novel pyrazolo[4,3-b]pyridine derivatives. By systematically progressing from broad phenotypic screening to detailed mechanistic and target-specific assays, researchers can efficiently identify promising lead compounds, validate their mechanism of action, and build a strong data package for further preclinical development. Each protocol is a self-validating system when appropriate controls are included, ensuring the generation of trustworthy and high-quality data.

References

  • Miao, Z. et al. (2020). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Available at: [Link]

  • Al-Ostath, A. et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]

  • Dai, X. et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available at: [Link]

  • Al-Abdullah, E. et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Kaur, H. et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. Available at: [Link]

  • Promega Connections. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Available at: [Link]

  • Priya, S. et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, X. et al. (2012). Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. Journal of Biomolecular Screening. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Bushell, S. M. et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Available at: [Link]

  • University of Iowa Flow Cytometry Facility. DNA Cell Cycle Analysis with PI. Available at: [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • University of Leicester. Propidium Iodide Cell Cycle Staining Protocol. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • University of Cambridge. Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

  • Asquith, C. R. M. et al. (2025). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega. Available at: [Link]

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Troubleshooting & Optimization

troubleshooting low yield in 6-Methyl-1H-pyrazolo[4,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Methyl-1H-pyrazolo[4,3-b]pyridine. This resource is designed for researchers, chemists, and professionals in drug development who are encountering challenges in achieving optimal yields for this important heterocyclic compound. Pyrazolo[4,3-b]pyridines are of significant interest due to their diverse biological activities, including their potential as kinase inhibitors for therapeutic applications.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Low Yield Diagnosis and Solutions

This section addresses specific issues that can lead to diminished yields during the synthesis of this compound. A common and effective synthetic route involves the cyclization of a hydrazine derivative with a functionalized pyridine. The following Q&A format targets potential pitfalls in this process.

Question 1: My primary reaction, the condensation of 2-hydrazinyl-5-methylpyridine with my cyclizing agent, is sluggish and results in a low yield of the desired pyrazolopyridine. What are the likely causes and how can I improve it?

Answer:

Incomplete or slow reaction in this key cyclization step is a frequent hurdle. The root causes often lie in suboptimal reaction conditions, reagent quality, or the presence of competing side reactions. Let's break down the troubleshooting process.

Causality Analysis:

  • Insufficient Reaction Temperature: The intramolecular cyclization to form the pyrazole ring often requires sufficient thermal energy to overcome the activation barrier.

  • Inadequate Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. A poorly chosen solvent can hinder the reaction.

  • Poor Quality of 2-hydrazinyl-5-methylpyridine: The stability of the hydrazine starting material is critical. Degradation or impurities can significantly impact the reaction's success.

  • Suboptimal pH: The reaction can be sensitive to pH. The nucleophilicity of the hydrazine and the reactivity of the cyclizing agent are both influenced by the acidity or basicity of the reaction medium.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low cyclization yield.

Recommended Actions & Protocols:

  • Reaction Temperature Optimization:

    • Protocol: Set up a series of small-scale reactions at varying temperatures (e.g., 80°C, 100°C, 120°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

    • Rationale: Higher temperatures can increase the reaction rate, but be mindful of potential decomposition of starting materials or products.

  • Solvent Screening:

    • Protocol: Experiment with a range of high-boiling point solvents such as ethanol, n-butanol, dimethylformamide (DMF), or dioxane.

    • Rationale: The ideal solvent will fully dissolve the reactants and facilitate the desired chemical transformation. The polarity of the solvent can influence the reaction mechanism and rate.

  • Starting Material Quality Control:

    • Protocol: Before use, analyze the 2-hydrazinyl-5-methylpyridine by ¹H NMR and LC-MS to confirm its purity. If impurities are detected, purify the starting material by recrystallization or column chromatography.

    • Rationale: Hydrazines can be susceptible to oxidation. Impurities can act as catalysts for side reactions or inhibit the desired reaction.

  • pH Adjustment:

    • Protocol: If the reaction is acid-catalyzed, consider adding a catalytic amount of a mild acid like acetic acid. For base-catalyzed reactions, a non-nucleophilic organic base such as triethylamine or diisopropylethylamine can be beneficial.

    • Rationale: The catalytic additive can enhance the reactivity of the electrophilic or nucleophilic centers involved in the cyclization.

Question 2: I am observing significant formation of a side product during the synthesis of 2-hydrazinyl-5-methylpyridine from 2-chloro-5-methylpyridine and hydrazine hydrate. How can I suppress this and improve the yield of my desired intermediate?

Answer:

The reaction of 2-chloro-5-methylpyridine with hydrazine hydrate is a nucleophilic aromatic substitution. A common side reaction is the formation of bis-substituted products or other undesired species.

Causality Analysis:

  • Excess Hydrazine: While an excess of hydrazine is often used to drive the reaction to completion, a very large excess can sometimes promote side reactions.[3]

  • High Reaction Temperature: Elevated temperatures can lead to the formation of undesired isomers or decomposition products.

  • Reaction Time: Prolonged reaction times may allow for the slow formation of side products.

Troubleshooting Workflow:

Caption: Workflow to minimize side products in hydrazine substitution.

Recommended Actions & Protocols:

  • Stoichiometry Control:

    • Protocol: Systematically vary the molar equivalents of hydrazine hydrate relative to 2-chloro-5-methylpyridine. Start with a smaller excess (e.g., 2-3 equivalents) and incrementally increase it while monitoring the reaction for the formation of the desired product versus the side product.

    • Rationale: Finding the optimal balance will maximize the formation of the monosubstituted product while minimizing the formation of bis-substituted and other byproducts.

  • Temperature and Time Optimization:

    • Protocol: Run the reaction at a lower temperature for a longer period. For instance, instead of refluxing at a high temperature, try stirring at a moderately elevated temperature (e.g., 60-80°C) and monitor the reaction progress closely by TLC.

    • Rationale: Lower temperatures can increase the selectivity of the reaction, favoring the desired kinetic product over thermodynamically more stable but undesired side products.

ParameterStandard ConditionOptimized ConditionExpected Outcome
Hydrazine Hydrate (eq.) 5-102-4Reduced bis-substitution
Temperature (°C) 100-12060-80Increased selectivity
Reaction Time (h) 24-48Monitor by TLCQuench upon completion

Table 1: Suggested Optimization Parameters for the Synthesis of 2-hydrazinyl-5-methylpyridine.

Question 3: My final product, this compound, is difficult to purify, leading to material loss and a lower isolated yield. What purification strategies can I employ?

Answer:

Purification is a critical step that can significantly impact the final yield. The physicochemical properties of this compound and the nature of the impurities will dictate the most effective purification method.

Causality Analysis:

  • Co-eluting Impurities: Side products with similar polarity to the desired product can make chromatographic separation challenging.

  • Product Solubility: The solubility of the product in the chosen recrystallization solvent may not be ideal, leading to poor recovery.

  • Thermal Instability: The product might be sensitive to high temperatures, making distillation or high-temperature recrystallization unsuitable.

Recommended Actions & Protocols:

  • Column Chromatography Optimization:

    • Protocol:

      • Solvent System Screening: Use TLC to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation between your product and the impurities.

      • Gradient Elution: Employ a gradient elution on your column, starting with a less polar solvent system and gradually increasing the polarity. This can improve the resolution of closely eluting compounds.

    • Rationale: A well-optimized chromatographic method is often the most effective way to separate complex mixtures.

  • Recrystallization:

    • Protocol:

      • Solvent Screening: Test a variety of solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find a system where your product is soluble at high temperatures but sparingly soluble at room temperature or below.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to promote the formation of large, pure crystals.

    • Rationale: Recrystallization is an excellent technique for removing small amounts of impurities, provided a suitable solvent system can be identified.

  • Acid-Base Extraction:

    • Protocol: If your impurities are not basic, you can dissolve the crude product in an organic solvent and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazolopyridine will move into the aqueous layer as its hydrochloride salt. The layers can then be separated, and the aqueous layer neutralized with a base to precipitate the pure product.

    • Rationale: This technique leverages the basicity of the pyridine nitrogen to selectively separate the product from non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and versatile method is the annulation of a pyrazole ring onto a functionalized pyridine core.[1] This often involves the reaction of a substituted hydrazine, such as 2-hydrazinyl-5-methylpyridine, with a suitable cyclizing agent that provides the remaining atoms for the pyrazole ring.

Q2: How can I monitor the progress of my reaction effectively?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress.[2] A co-spot of the starting material, a spot of the reaction mixture, and a spot of the starting material and reaction mixture combined will help you track the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: Are there any safety precautions I should be aware of when working with hydrazine hydrate?

Yes, hydrazine hydrate is a hazardous substance. It is corrosive, a suspected carcinogen, and can be explosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large-scale reactions, consider alternative, less hazardous reagents if possible.[3]

Q4: Can this synthesis be scaled up for industrial production?

Yes, with careful process optimization. Key considerations for scale-up include reaction stoichiometry, temperature control, and the choice of purification method.[3] For large-scale synthesis, minimizing the use of hazardous reagents like hydrazine hydrate is a critical consideration.[3]

References

  • Krasavin, M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 853. [Link]

  • Lavilla, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2195. [Link]

  • Karimi-Avargani, M., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1453. [Link]

  • Ramappa, C. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Pyrazolo[4,3-b]pyridine Formation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of pyrazolo[4,3-b]pyridines. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you navigate the challenges of this important synthetic reaction and optimize your experimental outcomes.

Introduction to Pyrazolo[4,3-b]pyridine Synthesis

The pyrazolo[4,3-b]pyridine scaffold is a significant pharmacophore found in numerous biologically active compounds, including kinase inhibitors and potential therapeutics for a range of diseases.[1][2] Its synthesis, while achievable through several routes, can present challenges such as low yields, side product formation, and purification difficulties. This guide will focus on providing practical solutions to common problems encountered during the synthesis, with a primary focus on the widely used Japp-Klingemann reaction and related cyclization strategies.

Troubleshooting Guide

Low or No Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I address them?

Answer:

Low or no yield in pyrazolo[4,3-b]pyridine synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

1. Assess Starting Material Quality:

  • Diazonium Salt Stability: If you are using a Japp-Klingemann approach, the stability of your arenediazonium salt is critical. Arenediazonium chlorides can be unstable. Consider preparing the more stable arenediazonium tosylates, which can be synthesized and used without further purification.[1][3][4]

  • Purity of Precursors: Ensure the purity of your pyridine and pyrazole precursors. Impurities can interfere with the reaction. Recrystallization or column chromatography of starting materials may be necessary.

2. Evaluate Reaction Conditions:

  • Base Selection is Crucial: The choice of base is critical. Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) may lead to decomposition of intermediates.[1] Strong nucleophilic bases such as sodium hydroxide (NaOH) or sodium methoxide (MeONa) can cause side reactions, particularly saponification if ester groups are present, making them impractical.[1][5]

    • Recommendation: Milder, nucleophilic bases are often more effective. Secondary amines like pyrrolidine or tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to promote the desired cyclization cleanly.[1][6] Pyrrolidine is often an excellent choice due to its favorable combination of nucleophilicity, basicity, and ease of removal.[1][7][8]

  • Solvent Effects: The choice of solvent can influence reaction rates and solubility of intermediates. Acetonitrile (MeCN) is a commonly used solvent that has proven effective.[1][9] For other pyrazolopyridine syntheses, solvents like ethanol and acetic acid are also frequently employed.[10] If solubility is an issue, consider exploring alternative solvents or solvent mixtures.

  • Temperature Control: The reaction temperature needs to be carefully controlled. The initial azo-coupling is often performed at room temperature, while the subsequent cyclization may require gentle heating (e.g., 40 °C) to proceed to completion.[1][9] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific substrates.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress by TLC. In a one-pot, two-step procedure, ensure each step has gone to completion before proceeding to the next. For instance, in the Japp-Klingemann synthesis, the initial azo-coupling can take from 5 to 60 minutes, while the subsequent cyclization can range from 15 to 90 minutes.[1][9]

3. Consider the Reaction Mechanism and Intermediates:

  • Intermediate Trapping: In some cases, the reaction may stall at an intermediate stage. For example, in the synthesis of pyrazolo[4,3-b]pyridines via the Japp-Klingemann reaction, an N-aryl-N-acetylhydrazone intermediate can form.[1] This intermediate can sometimes be isolated. Its conversion to the final product may require adjusting the conditions, such as prolonged heating or the addition of a more effective base, to facilitate the final cyclization.[1][8]

Below is a troubleshooting workflow to guide your optimization process:

G start Low or No Yield check_sm Check Starting Material Purity & Stability start->check_sm sm_ok Starting Materials OK check_sm->sm_ok check_conditions Evaluate Reaction Conditions cond_ok Conditions Optimized? check_conditions->cond_ok check_mechanism Consider Reaction Mechanism mech_ok Intermediate Identified? check_mechanism->mech_ok sm_ok->check_conditions Yes purify_sm Purify/Re-prepare Starting Materials sm_ok->purify_sm No cond_ok->check_mechanism Yes adjust_base Adjust Base (e.g., to Pyrrolidine/DABCO) cond_ok->adjust_base No adjust_solvent Adjust Solvent cond_ok->adjust_solvent No adjust_temp Adjust Temperature/Time cond_ok->adjust_temp No force_cyclization Modify Conditions to Promote Cyclization mech_ok->force_cyclization Yes success Improved Yield mech_ok->success No, further investigation needed purify_sm->start adjust_base->check_conditions adjust_base->success adjust_solvent->check_conditions adjust_solvent->success adjust_temp->check_conditions adjust_temp->success force_cyclization->check_mechanism force_cyclization->success G intermediate Azo-Compound Intermediate side_product Side Product (e.g., N-acetyl hydrazone) intermediate->side_product C-N Acetyl Migration strong_base Strong Base (e.g., NaOH) intermediate->strong_base non_nucleophilic_base Non-nucleophilic Base (e.g., K2CO3) intermediate->non_nucleophilic_base desired_product Desired Pyrazolo[4,3-b]pyridine side_product->desired_product Cyclization strong_base->desired_product Potential for ester hydrolysis mild_base Mild Nucleophilic Base (e.g., Pyrrolidine) + Heat mild_base->desired_product decomposition Decomposition non_nucleophilic_base->decomposition

Sources

Technical Support Center: Purification of 6-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with 6-Methyl-1H-pyrazolo[4,3-b]pyridine. This pyrazolopyridine scaffold is a crucial intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents.[1] Achieving high purity is critical for downstream applications, ensuring reproducible biological data and meeting regulatory standards.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern successful purification.

Troubleshooting Guide: Addressing Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound and its derivatives.

Q1: My yield is very low after flash column chromatography. Where did my product go?

This is a common and frustrating issue. The loss of product on a silica gel column can typically be attributed to several factors related to the chemical nature of your target molecule.

Causality Analysis: this compound contains basic nitrogen atoms in its heterocyclic core. These basic sites can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction can lead to:

  • Irreversible Adsorption: The compound sticks permanently to the stationary phase and cannot be eluted.

  • Streaking/Tailing: The compound elutes very slowly and over a large volume of solvent, making it difficult to collect in concentrated fractions and leading to apparent loss.

  • On-Column Decomposition: The acidic environment of the silica gel can catalyze the degradation of sensitive compounds, although pyrazolopyridines are generally stable.[2]

Solutions & Protocols:

  • Deactivate the Stationary Phase: Before loading your sample, flush the packed silica gel column with your chosen mobile phase containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic silanol groups, preventing strong adsorption of your basic compound.

  • Optimize the Mobile Phase: A poorly chosen solvent system is a primary cause of poor separation and recovery.

    • Increase Polarity Gradually: If your compound is not eluting, incrementally increase the concentration of the polar solvent (e.g., from 5% Ethyl Acetate in Hexane to 10%).

    • Use a More Eluting Solvent: Sometimes a different solvent is needed. For nitrogen-containing heterocycles, dichloromethane (DCM) and methanol (MeOH) are often more effective than ethyl acetate/hexane systems. Start with 1-2% MeOH in DCM and gradually increase the MeOH concentration.

  • Consider an Alternative Stationary Phase: If issues persist, silica may not be the right choice.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.

    • Reversed-Phase Chromatography (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using solvent systems like water/acetonitrile or water/methanol can provide excellent separation and recovery.

Protocol: Flash Column Chromatography on Silica Gel

A standard procedure for purifying pyrazolopyridine derivatives involves flash chromatography on silica gel.[3]

  • Slurry Preparation: Prepare a slurry of silica gel (300–400 mesh) in your starting mobile phase (e.g., 10% Ethyl Acetate in Chloroform).[2]

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Pre-adsorb the crude material onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed. This "dry loading" technique often results in better band resolution.

  • Elution: Begin elution with the starting mobile phase, applying pressure to achieve a flow rate of approximately 2 inches/minute.

  • Fraction Collection & Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Q2: My compound "oils out" and refuses to crystallize during recrystallization. How can I induce crystal formation?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This happens when the compound's solubility is exceeded at a temperature above its melting point or when impurities are present that disrupt crystallization.

Causality Analysis: The formation of a stable crystal lattice requires specific intermolecular interactions. Impurities, even in small amounts, can interfere with this process. Furthermore, if the boiling point of the recrystallization solvent is higher than the melting point of your compound (or a eutectic mixture of your compound and impurities), it will melt before it can crystallize.

Solutions & Protocols:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide a nucleation site for crystal growth.

    • Seeding: Add a single, pure crystal of this compound to the supersaturated solution. This provides a template for further crystal growth.

    • Reduce Temperature Slowly: Allow the solution to cool to room temperature undisturbed, then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary. Slow cooling promotes the formation of larger, purer crystals.

  • Re-evaluate Your Solvent System:

    • Use a Co-Solvent (Solvent/Anti-Solvent) System: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DCM, Ethyl Acetate). Then, slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble (e.g., Hexane, Heptane) dropwise until the solution becomes faintly cloudy. Warm the solution slightly to redissolve the precipitate, and then cool slowly.

    • Try Different Solvents: Experiment with a range of solvents. For pyrazolopyridines, common choices include ethanol, isopropanol, acetonitrile, or ethyl acetate.[2]

Table 1: Suggested Solvent Systems for Recrystallization Screening
Solvent System Type"Good" Solvent (for dissolving)"Poor" Solvent (Anti-Solvent)Rationale
Polar Protic Ethanol, IsopropanolWater, HexaneGood for moderately polar compounds.
Polar Aprotic Ethyl Acetate, AcetoneHexane, HeptaneExcellent general-purpose system.
Halogenated Dichloromethane (DCM)Pentane, HexaneUse if other systems fail; ensure complete removal.
Q3: After purification, my NMR spectrum still shows a persistent, structurally similar impurity. What is it and how do I remove it?

This often points to the presence of a regioisomer or a byproduct from an incomplete reaction that has very similar polarity to your desired product.

Causality Analysis: Many syntheses of pyrazolopyridine cores can result in the formation of isomers.[4] For instance, if the synthesis involves the cyclization of an unsymmetrical precursor, you may form the 1H-pyrazolo[4,3-b]pyridine alongside the 1H-pyrazolo[3,4-b]pyridine isomer. These isomers often have nearly identical polarities, making them extremely difficult to separate by standard chromatography. Another common impurity is a partially reacted intermediate, such as an N-acetyl hydrazone, which can be mistaken for the final product.[2]

Solutions:

  • Salt Formation & Crystallization: Exploit the basicity of your compound. Dissolve the impure mixture in a suitable solvent (like ethanol or isopropanol) and add an acid (e.g., HCl in ether, p-toluenesulfonic acid). The resulting salt of your target compound may have significantly different crystallization properties than the salt of the impurity, allowing for selective crystallization.[5] The pure salt can then be neutralized with a base (e.g., aq. NaHCO₃) and extracted to recover the purified free base.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): While more resource-intensive, prep-HPLC offers much higher resolving power than flash chromatography and can often separate stubborn isomers.

  • Reaction Optimization: The most effective solution is often to revisit the synthesis. Adjusting reaction conditions (e.g., temperature, base, reaction time) can often minimize the formation of the isomeric byproduct.[2]

Frequently Asked Questions (FAQs)

Q4: What is the best general approach to purify a crude sample of this compound?

The optimal purification strategy depends on the nature and quantity of impurities. A well-designed workflow is key.

purification_workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., wash with NaHCO₃, brine) start->workup dry Dry Organic Layer (Na₂SO₄) & Evaporate Solvent workup->dry assess Assess Crude Purity (TLC, ¹H NMR) dry->assess decision Is major impurity very different in polarity? assess->decision column Flash Column Chromatography decision->column Yes recryst Recrystallization decision->recryst No, or solid crude purity_check Purity Analysis (NMR, HPLC, MP) column->purity_check recryst->purity_check final Pure Product purity_check->final

Caption: Decision workflow for purifying this compound.

Workflow Explanation:

  • Initial Workup: Always begin with a standard aqueous workup to remove inorganic salts, acids, or bases.

  • Crude Assessment: Analyze the crude product by TLC and ¹H NMR. This gives you vital information about the number of impurities and their nature.

  • Method Selection:

    • Column Chromatography is the method of choice when impurities have significantly different polarities from the product, or when the crude material is an oil.[2]

    • Recrystallization is ideal when the crude product is mostly pure (>85%) and solid. It is an excellent technique for removing small amounts of impurities with different solubility profiles.

Q5: How do I properly perform and interpret a Thin Layer Chromatography (TLC) analysis for this compound?

TLC is your most important tool for monitoring reaction progress and guiding purification.

Protocol: TLC Analysis
  • Spotting: Dissolve a tiny amount of your sample in a volatile solvent (e.g., DCM). Use a capillary tube to spot the solution onto the baseline of a silica-coated TLC plate.

  • Development: Place the plate in a sealed chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). You can also use staining agents like potassium permanganate if the compounds are not UV-active.

  • Rf Calculation: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Interpretation for Column Chromatography:

  • Goal Rf: For effective separation on a column, aim for an Rf value of 0.25 - 0.35 for your target compound.

  • Spot Separation: Ensure there is clear separation (ΔRf > 0.1) between your product spot and any major impurity spots.

  • Troubleshooting:

    • Rf = 0: Your compound is stuck on the baseline. Increase the polarity of your mobile phase (add more polar solvent).

    • Rf > 0.8: Your compound is running with the solvent front. Decrease the polarity of your mobile phase (add more non-polar solvent).

    • Streaking: The spot is elongated. This indicates overloading or strong interaction with the silica. Try spotting a more dilute sample or add a drop of triethylamine to the mobile phase.

Q6: What analytical methods are required to confirm the purity and identity of the final product?

A combination of techniques is essential to unequivocally confirm the structure and purity of your this compound.

Table 2: Purity and Identity Confirmation Methods
TechniquePurposeWhat to Look For
¹H and ¹³C NMR Structural Confirmation & PurityCorrect chemical shifts, integration values, and coupling patterns. Absence of unassignable peaks.
HPLC Quantitative Purity AssessmentA single major peak, ideally with >95% purity by area integration.[3]
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak corresponding to the calculated mass of the compound (C₇H₇N₃, MW ≈ 133.15).[2]
Melting Point (MP) Purity & Identity CheckA sharp melting point range (e.g., 1-2 °C) that matches the literature value indicates high purity.

References

  • Galyak, E. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 878. Available at: [Link]

  • Barreiro, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(22), 7937. Available at: [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. Available at: [Link]

  • Müller, P., et al. (2011). Method for purifying pyrazoles. Google Patents, WO2011076194A1.
  • Karimi-Jafari, M., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(17), 11529-11542. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Methyl-1H-pyrazolo[4,3-b]pyridine. MySkinRecipes. Available at: [Link]

Sources

Technical Support Center: Synthesis of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are based on a synthesis of literature-derived data and practical laboratory experience to help you navigate common challenges and side reactions encountered during your experiments.

Troubleshooting Guide: Common Side Reactions & Their Mitigation

This section addresses specific, observable issues you might encounter at the bench. Each entry details the potential cause, the underlying chemical principles, and actionable protocols to resolve the problem.

Issue 1: An Unexpected Isomer Appears in My Final Product, Confirmed as an N-aryl-N-acetylhydrazone.

Question: During the final cyclization step of my pyrazolo[4,3-b]pyridine synthesis, which involves a modified Japp-Klingemann reaction, I've isolated a significant amount of an N-aryl-N-acetylhydrazone byproduct. What is happening and how can I prevent this?

Root Cause Analysis: You are likely observing a C-N migration of an acetyl group. This is an unusual but documented rearrangement that can occur under specific conditions, particularly when using nucleophilic bases to facilitate the deacetylation and cyclization sequence.[1][2] The reaction is believed to proceed through a nucleophilic attack on the azo-group, which initiates an intramolecular rearrangement, transferring the acetyl group from a carbon atom to a nitrogen atom of the hydrazone moiety. This side reaction is notably rapid, sometimes occurring almost instantaneously at room temperature upon addition of the nucleophile.[1]

Proposed Mechanism: Acetyl Group Migration The nucleophile (e.g., a secondary amine like pyrrolidine) attacks the electron-deficient N=N double bond of the azo-intermediate. This generates a transient, negatively charged nitrogen species that can then attack the nearby acetyl carbonyl group, leading to a four-membered ring intermediate. This strained intermediate quickly collapses to yield the more stable N-acetylhydrazone product.

G cluster_main C-N Acetyl Migration Mechanism Azo_Intermediate Azo Intermediate (C-Acetyl) Transient_Anion Transient Anion Azo_Intermediate->Transient_Anion + Nucleophile Desired_Product Pyrazolo[4,3-b]pyridine (Desired Product) Azo_Intermediate->Desired_Product Ideal Pathway Nucleophilic_Attack Nucleophilic Attack (e.g., Pyrrolidine) Nucleophilic_Attack->Azo_Intermediate Cyclic_Intermediate 4-Membered Cyclic Intermediate Transient_Anion->Cyclic_Intermediate Intramolecular Attack Side_Product N-Aryl-N-acetylhydrazone (Side Product) Cyclic_Intermediate->Side_Product Ring Opening Deacetylation_Cyclization Deacetylation & Intramolecular Cyclization Deacetylation_Cyclization->Azo_Intermediate

Caption: C-N acetyl migration side reaction pathway.

Troubleshooting Protocol:

  • Reagent Selection: The choice of base is critical. Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) may lead to decomposition.[1] Strong nucleophilic bases like NaOH or MeONa can promote the desired reaction but may also cause side reactions with other functional groups like esters.[1]

  • Optimize Nucleophile/Base: Milder nucleophilic bases, such as DABCO or secondary amines (e.g., pyrrolidine), are often effective.[1] However, their concentration and the reaction temperature must be carefully controlled.

  • Temperature Control: Since the rearrangement can be very fast at room temperature, consider lowering the reaction temperature upon addition of the nucleophile to slow down the rate of this side reaction relative to the desired cyclization.

  • One-Pot Procedure: A well-designed one-pot procedure that combines the azo-coupling, deacylation, and cyclization can minimize the lifetime of the intermediate prone to rearrangement.[1][2]

Issue 2: My Reaction Yield is Low Due to a Mixture of Regioisomers.

Question: I am synthesizing a pyrazolo[4,3-b]pyridine by condensing a substituted aminopyrazole with an unsymmetrical dicarbonyl compound, and I'm getting a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity?

Root Cause Analysis: The formation of regioisomers is a classic challenge in the synthesis of fused heterocyclic systems when using unsymmetrical reactants. In the context of pyrazolopyridines, the reaction between an aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound can proceed via two different pathways, depending on which carbonyl group is attacked first by the amino group of the pyrazole and which carbon of the pyrazole ring attacks the second carbonyl. The relative electrophilicity of the two carbonyl groups and the nucleophilicity of the reacting centers on the pyrazole determine the product ratio.[3][4][5]

Controlling Regioselectivity:

StrategyPrincipleExperimental Considerations
Substituent Effects The reaction is directed by the electronic properties of the substituents on the 1,3-dicarbonyl compound. A more electrophilic (less sterically hindered) carbonyl will be the preferred site of initial attack.Choose starting materials where the electronic and steric differences between the two carbonyls are maximized. For example, a ketone vs. an ester carbonyl.
Reaction Conditions The choice of catalyst (acidic vs. basic), solvent, and temperature can influence the transition state energies of the competing pathways, thereby altering the isomeric ratio.Screen different conditions. Acidic catalysts (e.g., AcOH, TsOH) are common.[3] Microwave irradiation has also been used and can sometimes alter selectivity compared to conventional heating.[3]
Three-Component Reactions Generating the α,β-unsaturated ketone in situ from an aldehyde and a ketone can sometimes offer better regiocontrol compared to using a pre-formed diketone.[3]This approach avoids the isolation of the potentially unstable dicarbonyl species and can lead to a single, well-defined regioisomer.

Troubleshooting Workflow:

G cluster_workflow Regioselectivity Troubleshooting Workflow Start Mixture of Regioisomers Observed Analyze_SM Analyze Electronic/Steric Properties of 1,3-Dicarbonyl Start->Analyze_SM Modify_SM Modify Starting Material (Maximize Asymmetry) Analyze_SM->Modify_SM Screen_Conditions Screen Reaction Conditions (Solvent, Catalyst, Temp) Analyze_SM->Screen_Conditions Consider_3CR Consider In Situ Three-Component Reaction Analyze_SM->Consider_3CR Analyze_Results Analyze Isomer Ratio (NMR, LC-MS) Modify_SM->Analyze_Results Screen_Conditions->Analyze_Results Consider_3CR->Analyze_Results Analyze_Results->Screen_Conditions No Improvement End Optimized Regioselectivity Analyze_Results->End Improved Ratio

Caption: Workflow for addressing regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls, and I've isolated a stable azo-compound instead of the pyrazolo[4,3-b]pyridine. Why is the cyclization not proceeding?

A1: This issue often arises in syntheses employing the Japp-Klingemann reaction. The formation of the initial azo-compound is successful, but the subsequent steps (deacylation and cyclization) fail. This can be caused by inappropriate reaction conditions, such as pH or temperature, that favor the stability of the azo intermediate over its conversion to the hydrazone needed for cyclization.[1] Increasing the temperature or pH without careful consideration can lead to a complex mixture of side products. A solution is to use a one-pot method with stable arenediazonium tosylates and a suitable nucleophile like pyrrolidine, which facilitates both the deacylation and the subsequent pyrazole ring annulation under controlled conditions.[1][2]

Q2: I'm seeing significant decomposition of my starting materials/intermediates when using a base. What should I be aware of?

A2: The choice of base is critical. While a base is often necessary, using a non-nucleophilic base like K₂CO₃ with certain intermediates can lead to decomposition rather than the desired reaction.[1] Conversely, strong bases like NaOH can be too harsh, especially if your molecule contains sensitive functional groups like esters, leading to saponification or other undesired side reactions.[1] The key is to find a base that is strong enough to deprotonate the required position for cyclization but mild enough not to cause degradation or react with other parts of your molecule. Milder nucleophilic bases like DABCO or secondary amines are often a good starting point for optimization.[1]

Q3: My final product seems to be a dihydropyrazolopyridine, not the fully aromatic system. How do I complete the reaction?

A3: This suggests that the final oxidation step is incomplete. In many syntheses that proceed through a dihydropyridine intermediate, the final aromatization occurs via spontaneous oxidation by atmospheric oxygen.[3] If your reaction was run under an inert atmosphere (e.g., nitrogen or argon), this final step may not occur efficiently. The solution can be as simple as exposing the reaction mixture (dissolved in a suitable solvent like ethanol) to air and stirring at room temperature or with gentle heating.[3] In some cases, a mild oxidant may be required, but air is often sufficient.

Q4: My upstream synthesis of a substituted pyrazole precursor is giving me a mixture of N1 and N2 alkylated isomers. How does this impact my final synthesis and how can I control it?

A4: The regioselectivity of pyrazole N-alkylation is a well-known challenge and can be highly dependent on the alkylating agent, the substituents on the pyrazole ring, and the reaction conditions.[6][7] Getting a mixture of N-alkylated pyrazoles upstream will lead to a mixture of final pyrazolo[4,3-b]pyridine products, which are often very difficult to separate. Controlling this early is crucial. The regioselectivity can sometimes be "switched" by tuning the functional groups on the pyrazole. For instance, modifying a carbonyl group to a hydrazone can guide the alkylation to a different nitrogen atom.[6] Careful selection of the base and solvent system is also paramount. For example, using NaH in a DME-MeCN system at room temperature has been shown to improve selectivity in certain cases.[6]

References

  • Gorev, D. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. Available at: [Link]

  • Bort J.M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Gorev, D. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]

  • Sang, Z., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]

  • Bort, J. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • Wu, L. (2018). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. Available at: [Link]

Sources

Technical Support Center: Regioselectivity in Substituted Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrazolopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in their synthetic routes. We understand that achieving the desired isomeric purity is a critical factor in the successful application of these valuable heterocyclic compounds. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges and enhance your experimental outcomes.

The Core Challenge: Understanding and Controlling Regioselectivity

The synthesis of pyrazolopyridines, particularly the widely utilized 1H-pyrazolo[3,4-b]pyridines, often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. When an unsymmetrical 1,3-dicarbonyl is employed, the reaction can proceed via two distinct pathways, leading to the formation of two regioisomers. The crux of the challenge lies in directing the reaction to selectively produce the desired isomer.

The regiochemical outcome is primarily dictated by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl starting material.[1][1][1][1][1] The more electrophilic carbonyl carbon is preferentially attacked by the exocyclic amino group of the 5-aminopyrazole. However, a consensus on the precise order of nucleophilic attacks is not always clear, with some studies reporting conflicting results even under similar conditions.[1][1][1]

This guide will provide you with the knowledge and tools to dissect these mechanistic nuances and implement strategies to steer your reaction towards the intended product.

Troubleshooting Guides: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: My reaction produced a mixture of regioisomers. How can I confirm their identities and determine the isomeric ratio?

Answer:

Unequivocally identifying the regioisomers formed is a critical first step. While sometimes challenging, a combination of spectroscopic techniques is highly effective.[1]

Spectroscopic Analysis Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is your most powerful tool.

    • ¹H NMR: While subtle, there are often discernible differences in the chemical shifts of the protons on the pyrazole and pyridine rings between the two isomers.

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those in the heterocyclic core, will differ between the regioisomers.

    • 2D NMR Techniques (Crucial for Unambiguous Assignment):

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is invaluable for determining spatial proximity between protons. For example, in an N-substituted pyrazolopyridine, a NOESY correlation between the protons of the N-substituent and a specific proton on the pyridine ring can definitively identify the regioisomer.[2][3]

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. By observing long-range couplings between a known proton (e.g., on a substituent) and a carbon in the heterocyclic core, you can piece together the connectivity and confirm the isomeric structure.[3]

      • ¹H-¹⁵N HMBC: If your instrumentation allows, this technique can provide direct evidence of the connectivity between protons and the nitrogen atoms of the pyrazole ring, offering a definitive structural assignment.[4]

  • Mass Spectrometry (MS):

    • While regioisomers have the same molecular weight, their fragmentation patterns under electron impact (EI-MS) can differ. Analyze the fragmentation pathways to identify characteristic daughter ions for each isomer.

Workflow for Isomer Identification

Caption: Workflow for the identification and characterization of pyrazolopyridine regioisomers.

Problem 2: I have a mixture of regioisomers. How can I separate them?

Answer:

Chromatographic separation is the most common and effective method for isolating pyrazolopyridine regioisomers.

  • Flash Column Chromatography (Normal Phase): This is often the first method to try for preparative scale separation.

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A gradient system of a less polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The optimal solvent system will depend on the specific polarity of your compounds.

  • High-Performance Liquid Chromatography (HPLC): For analytical quantification or challenging preparative separations, HPLC offers higher resolution.

    • Normal Phase: Can be used with solvent systems similar to flash chromatography.

    • Reverse Phase: A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with an additive like formic acid or trifluoroacetic acid, is a common choice.

Experimental Protocol: Separation of Pyrazolopyridine Regioisomers by Flash Chromatography

  • Analytical TLC: Develop a thin-layer chromatography (TLC) method to achieve baseline separation of the two isomers. Experiment with different ratios of hexane and ethyl acetate. The goal is to have a significant difference in the Rf values of the two spots.

  • Column Packing: Dry pack a glass column with silica gel. The amount of silica should be approximately 50-100 times the weight of your crude product mixture.

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry powder to the top of the column.

  • Elution: Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 85:15, and so on).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the pure fractions of each isomer.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Problem 3: My synthesis is not regioselective. How can I improve the selectivity towards my desired isomer?

Answer:

Improving regioselectivity often requires a multi-pronged approach involving careful selection of reactants, solvents, and catalysts.

Strategies for Enhancing Regioselectivity:

StrategyPrincipleExperimental Considerations
Modulate Reactant Electrophilicity The reaction is driven by the difference in electrophilicity of the two carbonyl groups of the 1,3-dicarbonyl compound.Introduce strong electron-withdrawing groups (e.g., -CF₃, -NO₂) near one carbonyl to increase its electrophilicity and direct the initial attack of the 5-aminopyrazole.
Solvent Effects Solvents can influence the reaction pathway.The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole synthesis.[5] These non-nucleophilic solvents are thought to enhance the electrophilicity of one carbonyl group through hydrogen bonding without competing with the nucleophile.[5]
Three-Component Reactions In situ generation of the 1,3-biselectrophile can often lead to higher regioselectivity.React a 5-aminopyrazole, an aldehyde, and a ketone in a one-pot synthesis. This approach has been reported to proceed with high yields and without regioselectivity issues in many cases.[1]
Catalysis Catalysts can influence the reaction mechanism and favor the formation of one isomer.- Acid Catalysis: Acetic acid can be used to increase the electrophilicity of the carbonyl groups.[1] - Base Catalysis: Triethylamine can assist in deprotonation steps.[1] - Organocatalysis: L-proline has been used to facilitate the initial carbonyl condensation in three-component reactions.[1] - Microwave-assisted synthesis with an iodine catalyst has been shown to provide excellent regioselectivity.[6]

Decision Tree for Improving Regioselectivity

regioselectivity_troubleshooting start Low Regioselectivity Observed q1 Have you tried modifying the 1,3-dicarbonyl substrate? start->q1 a1_yes Modify Solvent System q1->a1_yes Yes a1_no Incorporate electron-withdrawing groups to enhance electrophilicity at one carbonyl. q1->a1_no No fluorinated_alcohols Consider using TFE or HFIP as the solvent. a1_yes->fluorinated_alcohols q2 Is a three-component reaction feasible for your target molecule? a1_no->q2 a2_yes Employ a one-pot reaction with 5-aminopyrazole, an aldehyde, and a ketone. q2->a2_yes Yes a2_no Explore Catalytic Options q2->a2_no No catalysis Acid (e.g., AcOH), Base (e.g., Et₃N), Organocatalyst (e.g., L-proline), or Microwave with Iodine. a2_no->catalysis fluorinated_alcohols->q2

Caption: A decision-making workflow for troubleshooting and improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Is the N1- or N2-substituted pyrazolopyridine isomer generally more stable?

A1: In most cases, the 1H-pyrazolo[3,4-b]pyridine tautomer (N1-substituted) is significantly more stable than the 2H-tautomer. This is attributed to the greater aromatic stabilization of the N1 isomer, where both the pyrazole and pyridine rings contribute to a more delocalized π-system.

Q2: Can I predict the major regioisomer based on the starting materials?

A2: You can make an educated prediction. The initial nucleophilic attack from the 5-aminopyrazole will likely occur at the more electrophilic carbonyl of the 1,3-dicarbonyl compound. For example, in a compound like 1,1,1-trifluoro-2,4-pentanedione, the carbonyl adjacent to the trifluoromethyl group is significantly more electrophilic and will be the primary site of attack. However, experimental verification is always necessary.

Q3: Are there any "green" chemistry approaches to improve regioselectivity?

A3: Yes. Three-component reactions are inherently more atom-economical. Additionally, using microwave irradiation can significantly reduce reaction times and may improve selectivity.[6] The use of catalysts in smaller amounts also aligns with green chemistry principles.

Q4: My reaction is very slow and gives a poor yield, in addition to being non-regioselective. What should I do?

A4: Poor yield and low regioselectivity can be linked. Consider the following:

  • Temperature: Increasing the reaction temperature may improve the rate but could also negatively impact selectivity. A careful optimization study is recommended.

  • Catalyst: As mentioned, a catalyst (acid, base, or organocatalyst) can improve both the reaction rate and, in some cases, the regioselectivity.[1]

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to side products and decomposition.

  • Atmosphere: Some protocols note that the final oxidation to the aromatic pyrazolopyridine may require the presence of air.[1] If you are obtaining a dihydropyridine intermediate, refluxing in ethanol in the presence of air may complete the conversion.[1]

Q5: What are the key safety considerations when working with fluorinated alcohols like TFE and HFIP?

A5: TFE and HFIP are corrosive and can cause severe skin and eye burns. They are also volatile and harmful if inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

References

  • Del Agua, A.; de la Torre, M. C.; Sierra, M. A. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27(7), 2176. [Link]

  • Fustero, S.; Román, R.; Sanz-Cervera, J. F.; Simón-Fuentes, A.; Cuñat, A. C.; Villanova, S.; Murguía, M. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. J. Org. Chem.2008 , 73(9), 3523–3529. [Link]

  • Zanatta, G.; et al. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals2022 , 15(9), 1124. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Doganc, F.; Göker, H. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magn. Reson. Chem.2024 , 62(11), 765-774. [Link]

  • Castillo, J. C.; et al. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Org. Biomol. Chem.2020 , 18(1), 116-126. [Link]

  • Vargas-Méndez, L. Y.; et al. Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Curr. Org. Chem.2021 , 25(16), 1950-1959. [Link]

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stability and degradation pathways of 6-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methyl-1H-pyrazolo[4,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and potential degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions to support your experimental work.

Introduction to this compound Stability

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a scaffold for the development of kinase inhibitors and other therapeutic agents. Understanding its stability and degradation profile is crucial for ensuring the integrity of experimental data and the quality of drug candidates. The fused pyrazole and pyridine rings confer a unique electronic and chemical character to the molecule, influencing its susceptibility to various environmental and chemical stressors.

This guide will delve into the potential stability challenges you might encounter and provide actionable solutions based on established principles of organic chemistry and pharmaceutical stability testing.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling, storage, and analysis of this compound.

Issue 1: Unexpected Impurities Detected in a Recently Synthesized Batch

Symptoms:

  • Appearance of extra peaks in HPLC chromatograms.

  • Discrepancies in NMR spectra compared to reference data.

  • Lower than expected yield of the desired product.

Potential Causes and Solutions:

Potential CauseScientific Rationale & Troubleshooting Steps
Incomplete Reaction or Side Reactions The synthesis of pyrazolopyridines can sometimes be accompanied by the formation of isomers or related byproducts. Solution: Re-evaluate the reaction conditions, including temperature, reaction time, and stoichiometry of reagents. Purification by column chromatography or preparative HPLC may be necessary to isolate the desired compound.[1]
Oxidation While the pyridine ring is generally stable to oxidation, the pyrazole moiety can be susceptible under certain conditions.[2][3] Atmospheric oxygen can sometimes play a role in the final steps of pyrazolopyridine synthesis, leading to the aromatic product, but over-oxidation can lead to undesired byproducts.[2] Solution: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Avoid the use of strong oxidizing agents unless specifically required by the synthetic route.
Reagent Impurities Impurities in starting materials or solvents can carry through the synthesis or catalyze side reactions. Solution: Ensure the purity of all reagents and solvents before use. Use freshly distilled solvents when necessary.
Issue 2: Degradation of the Compound Upon Storage

Symptoms:

  • Change in physical appearance (e.g., color change from white to yellow or brown).

  • Emergence of new peaks in analytical chromatograms over time.

  • Decreased potency or activity in biological assays.

Potential Causes and Solutions:

Potential CauseScientific Rationale & Troubleshooting Steps
Photodegradation Aromatic nitrogen heterocycles can be susceptible to degradation upon exposure to UV or visible light.[4][5][6] This can lead to complex reaction pathways, including ring opening or the formation of photoisomers. Solution: Store the compound in amber vials or protected from light by wrapping the container in aluminum foil. Conduct all handling in a dimly lit environment or under yellow light. For photostability studies, refer to ICH guideline Q1B.[7][8]
Hydrolysis The pyrazolopyridine core may be susceptible to hydrolysis under strongly acidic or alkaline conditions.[4][9] This could involve the cleavage of the pyrazole or pyridine ring. Solution: Store the compound in a dry, neutral environment. If preparing solutions, use aprotic solvents or buffered aqueous solutions at a neutral pH. Avoid prolonged exposure to strong acids or bases.
Thermal Degradation Elevated temperatures can promote the decomposition of complex organic molecules. The thermal stability of fused pyrazole heterocycles can vary depending on their substitution pattern.[10][11][12][13] Solution: Store the compound at controlled room temperature or refrigerated, as specified by the supplier. Avoid exposure to high temperatures during experimental procedures unless required.
Issue 3: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in dose-response curves.

  • Loss of compound activity over the course of an experiment.

Potential Causes and Solutions:

Potential CauseScientific Rationale & Troubleshooting Steps
Instability in Assay Medium The compound may be unstable in the aqueous, buffered conditions of many biological assays, especially if the pH is not neutral or if the medium contains reactive components. Solution: Assess the stability of the compound in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer and analyzing samples by HPLC at different time points. Consider using a freshly prepared stock solution for each experiment.
Interaction with Assay Components The compound may interact with proteins or other components in the assay medium, leading to sequestration or degradation. Solution: Investigate potential interactions by running control experiments. The use of non-specific protein binding inhibitors may be considered if applicable.
Precipitation Poor solubility of the compound in the aqueous assay medium can lead to precipitation, reducing the effective concentration. Solution: Determine the solubility of the compound in the assay buffer. The use of a co-solvent (e.g., DMSO) may be necessary, but its concentration should be kept low and consistent across all experiments to avoid artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, it is recommended to store the solid compound in a tightly sealed container, protected from light and moisture, at a controlled, cool temperature (e.g., 2-8 °C). Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Q2: How should I prepare stock solutions of this compound?

A2: Stock solutions should ideally be prepared in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is advisable to prepare concentrated stock solutions and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and come to room temperature.

Q3: What analytical techniques are suitable for assessing the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[1][4][14] This method should be able to separate the parent compound from its potential degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be invaluable for identifying the structures of any degradants.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemistry of related pyrazolopyridine and other heterocyclic systems, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: Under strong acidic or basic conditions, cleavage of the pyrazole ring is a possibility.

  • Oxidation: Oxidative attack could potentially occur on the pyrazole ring or the methyl group, leading to the formation of N-oxides or carboxylic acid derivatives, respectively.

  • Photodegradation: Exposure to light, particularly UV radiation, could induce complex rearrangements or cleavage of the heterocyclic rings.

Q5: Are there any known reactive functional groups I should be aware of?

A5: The pyrazole ring contains N-H and C=N bonds that can be susceptible to certain reagents. The pyridine ring nitrogen is basic and can be protonated or alkylated. The fused aromatic system can undergo electrophilic substitution, although the reactivity will be influenced by the positions of the nitrogen atoms.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to investigating the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Characterize any significant degradation products using LC-MS.

Visualizing Potential Degradation Pathways

The following diagrams illustrate hypothetical degradation pathways for this compound based on the known chemistry of related heterocyclic systems.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation parent_h This compound degradant_h1 Ring-Opened Intermediate parent_h->degradant_h1 Acid/Base Hydrolysis parent_o This compound degradant_o1 N-oxide Derivative parent_o->degradant_o1 Oxidation (e.g., H₂O₂) at Pyridine N degradant_o2 Hydroxymethyl Derivative parent_o->degradant_o2 Oxidation (e.g., H₂O₂) at Methyl Group parent_p This compound degradant_p1 Isomeric Products parent_p->degradant_p1 UV/Vis Light (Rearrangement) degradant_p2 Ring Cleavage Products parent_p->degradant_p2 UV/Vis Light (Fragmentation)

Caption: Plausible degradation pathways for this compound.

References

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (n.d.). Retrieved from [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. (2022). ACS Publications. Retrieved from [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Publications. Retrieved from [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI. Retrieved from [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. (n.d.). Sci-Hub. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved from [Link]

  • Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. (n.d.). American Chemical Society. Retrieved from [Link]

  • From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved from [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (n.d.). PubMed. Retrieved from [Link]

  • Formation and photostability of N-heterocycles in space. I. The effect of nitrogen on the photostability of small aromatic molecul. (n.d.). Scholarly Publications Leiden University. Retrieved from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis of Pyrazole‐Fused Heterocycles by Thermal Rearrangement of N‐Aziridinylimino Ketenimines. (n.d.). Sci-Hub. Retrieved from [Link]

  • Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. (n.d.). National Taiwan Normal University. Retrieved from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (n.d.). PubMed Central. Retrieved from [Link]

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (n.d.). PubMed Central. Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Efficient Pyrazolo[4,3-b]pyridine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the cyclization process, with a particular focus on catalyst selection and optimization. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis and achieve high-yielding, reproducible results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of pyrazolo[4,3-b]pyridines in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: I am attempting to synthesize a pyrazolo[4,3-b]pyridine derivative, but I am observing very low yields or no desired product. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or non-existent yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

    • Catalyst Selection and Activity: The choice of catalyst is paramount. For palladium-catalyzed cross-coupling reactions, the combination of the palladium precursor and the ligand determines the catalyst's efficacy.

      • Recommendation: If using a palladium-based system, ensure your catalyst is active. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ require an appropriate phosphine ligand to form the active Pd(0) species. Consider screening different ligands, as their steric and electronic properties significantly influence the reaction outcome. For instance, bulky, electron-rich phosphine ligands like CyJohnPhos or PPh₃ have shown success in intramolecular C-H arylation for similar heterocyclic systems.[1] In some cases, simpler, non-palladium catalysts like Lewis acids (e.g., ZrCl₄, CuCl₂) or even Brønsted acids (e.g., acetic acid) can be effective, depending on the specific reaction pathway.[2]

    • Catalyst Deactivation: Palladium catalysts can be sensitive and prone to deactivation.

      • Recommendation: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligands and the Pd(0) center. Degas your solvents thoroughly. Certain functional groups on your substrates can act as catalyst poisons. In such cases, a pre-catalyst that is more resistant to deactivation might be necessary.

    • Reaction Conditions: Suboptimal temperature, time, solvent, or base can all lead to poor yields.

      • Recommendation: A systematic optimization of reaction parameters is recommended. Screen a range of temperatures; while some reactions proceed at room temperature, others require significant heating (e.g., 90-110 °C).[1][3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating. The choice of solvent is also critical; common solvents for these cyclizations include DMA, toluene, and MeCN.[1][4] The base is crucial for deprotonating the amine and facilitating the catalytic cycle in palladium-catalyzed reactions. Strong, non-nucleophilic bases like K₂CO₃ are often used.[1]

    • Purity of Starting Materials: Impurities in your starting materials can interfere with the catalyst and inhibit the reaction.

      • Recommendation: Ensure all reactants are of high purity. If necessary, purify your starting materials by recrystallization or chromatography before use.

Issue 2: Formation of Regioisomers

  • Question: My reaction is producing a mixture of pyrazolo[4,3-b]pyridine regioisomers. How can I improve the regioselectivity?

  • Answer: The formation of regioisomers is a common problem, especially when using unsymmetrical precursors.

    • Substrate Design: The inherent electronics and sterics of your starting materials play a significant role in directing the cyclization.

      • Recommendation: If possible, design your synthetic route to utilize precursors that favor the formation of the desired regioisomer. For example, in reactions involving 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups can dictate the regioselectivity.[5]

    • Catalyst and Ligand Control: In palladium-catalyzed reactions, the ligand can influence the regioselectivity of C-H activation or C-N bond formation.

      • Recommendation: Screen a variety of phosphine ligands with different steric bulk and electronic properties. The bite angle of bidentate phosphine ligands, for instance, can critically influence the regioselectivity of palladium-catalyzed cyclizations.[6]

    • Reaction Conditions: The choice of solvent and temperature can sometimes influence the regiochemical outcome.

      • Recommendation: Experiment with different solvents of varying polarity and reaction temperatures to see if the isomeric ratio can be improved.

Issue 3: Inconsistent Reaction Performance

  • Question: My pyrazolo[4,3-b]pyridine synthesis works well sometimes but fails or gives poor yields on other occasions. What could be causing this inconsistency?

  • Answer: Reproducibility issues often point to subtle variations in experimental setup and reagents.

    • Atmosphere and Reagent Quality: Palladium catalysts, especially the active Pd(0) species, are sensitive to air and moisture.

      • Recommendation: Ensure a consistently inert atmosphere throughout the reaction setup and duration. Use freshly distilled and degassed solvents. The quality of the base can also be a factor; use a freshly opened bottle or dry the base before use.

    • Catalyst Pre-activation: Inconsistent formation of the active catalyst can lead to variable results.

      • Recommendation: For palladium-catalyzed reactions, consider a pre-activation step where the palladium precursor and ligand are heated together briefly before adding the substrates. This can ensure the formation of a consistent amount of the active catalyst.

    • Stirring and Heterogeneity: If the reaction mixture is heterogeneous (e.g., with an insoluble base), inefficient stirring can lead to localized concentration gradients and inconsistent results.

      • Recommendation: Ensure vigorous and efficient stirring throughout the reaction.

Frequently Asked Questions (FAQs)

1. What are the most common catalytic systems for pyrazolo[4,3-b]pyridine synthesis?

The choice of catalyst largely depends on the synthetic strategy. For intramolecular cyclizations involving C-N bond formation, palladium-based catalysts are very common. These typically consist of a palladium(II) precursor like palladium acetate (Pd(OAc)₂) or a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), combined with a phosphine ligand. For syntheses involving C-H activation, Pd(OAc)₂ is a frequently used catalyst.[1] Other approaches may utilize nucleophilic catalysts like pyrrolidine or DBU, or Lewis acids such as ZrCl₄ and CuCl₂.[2][4] Silver-based catalysts have also been employed for alkyne activation pathways.[3]

2. How do I choose the right phosphine ligand for my palladium-catalyzed cyclization?

The "right" ligand is often found through screening, but some general principles can guide your selection. Bulky, electron-rich monophosphine ligands, often of the biarylphosphine class (e.g., Buchwald ligands like SPhos, XPhos, or CyJohnPhos), are generally effective for C-N cross-coupling and C-H activation reactions.[1] The steric bulk can promote the reductive elimination step, which is often the product-forming step, while the electron-donating nature enhances the oxidative addition of the palladium to the substrate. The choice of ligand can also influence selectivity and prevent catalyst deactivation.[7]

3. What is the role of the base in palladium-catalyzed pyrazolo[4,3-b]pyridine synthesis?

In palladium-catalyzed C-N bond formation (Buchwald-Hartwig type reactions), the base plays a crucial role in the catalytic cycle. It deprotonates the amine nucleophile, making it more reactive towards the palladium center. The choice of base is important; it should be strong enough to deprotonate the amine but not so strong as to cause side reactions or degradation of starting materials or products. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOtBu). The choice of base can also depend on the solvent and the specific substrates being used.[1][8]

4. Can you explain the general mechanism for a palladium-catalyzed intramolecular C-H activation/C-N cyclization?

A plausible mechanism for the palladium-catalyzed intramolecular C-H activation followed by C-N bond formation to yield a pyrazolo[4,3-b]pyridine is as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (e.g., a bromo-substituted pyridine precursor).

  • C-H Activation: The resulting Pd(II) complex then coordinates to a C-H bond on the pyrazole ring. This is often the rate-determining step and can be facilitated by a directing group.

  • Reductive Elimination: The final step is the reductive elimination of the desired pyrazolo[4,3-b]pyridine product, which forms the C-N bond and regenerates the active Pd(0) catalyst.

5. Are there any "green" or more environmentally friendly catalytic options for this synthesis?

Yes, research is ongoing to develop more sustainable synthetic methods. The use of water as a solvent, catalyzed by an acid like p-toluenesulfonic acid, has been reported for the synthesis of pyrazolo[3,4-b]pyridines.[9] Additionally, employing recyclable catalysts, such as nano-magnetic metal-organic frameworks, can reduce waste and improve the overall environmental footprint of the synthesis.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the synthesis of pyrazolo[4,3-b]pyridine derivatives to guide your catalyst selection.

Catalyst SystemSubstratesSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃2-quinolinecarboxyamide derivativeDMAK₂CO₃1102494[1]
Pd(OAc)₂ / CyJohnPhos2-quinolinecarboxyamide derivativeDMAK₂CO₃1102490[1]
PyrrolidineNitroaryl-substituted acetoacetic ester and aryldiazonium tosylateMeCNPyridine400.25-1.585[4]
Silver (Ag₂CO₃)5-aminopyrazole and alkynyl aldehydeDioxane-90-up to 95[3]
Iodine (I₂)5-aminopyrazole and alkynyl aldehydeDioxane-90-up to 92[3]
N-Bromosuccinimide (NBS)5-aminopyrazole and alkynyl aldehydeDioxane-90-up to 90[3]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates via Nucleophilic Catalysis [4]

This protocol describes a one-pot synthesis involving an azo-coupling and subsequent cyclization catalyzed by a nucleophilic base.

Materials:

  • Nitroaryl-substituted acetoacetic ester (1 mmol)

  • Aryldiazonium tosylate (1.1 mmol)

  • Pyridine (1 mmol)

  • Pyrrolidine (4 mmol)

  • Acetonitrile (MeCN, 5 mL)

  • 1N Hydrochloric acid

  • Chloroform (CHCl₃)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Chloroform (CHCl₃) for chromatography

Procedure:

  • To a solution of the nitroaryl-substituted acetoacetic ester (1 mmol) in MeCN (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (1 mmol).

  • Stir the reaction mixture at room temperature for 5–60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the azo-coupling is complete, add pyrrolidine (4 mmol) to the reaction mixture.

  • Stir the reaction mixture at 40 °C for another 15–90 minutes, again monitoring by TLC until the cyclization is complete.

  • Cool the reaction mixture to room temperature and pour it into 50 mL of 1N hydrochloric acid.

  • Extract the product with CHCl₃.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., 10% EtOAc in CHCl₃) to afford the desired pyrazolo[4,3-b]pyridine.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Arylation of a Pyridine Derivative [1]

This protocol details the synthesis of a fused heterocyclic compound via an intramolecular palladium-catalyzed C-H arylation.

Materials:

  • N-(2-bromophenyl)picolinamide derivative (substrate)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Triphenylphosphine (PPh₃, ligand)

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • Dimethylacetamide (DMA, solvent)

  • Water

  • Dichloromethane

Procedure:

  • In a reaction vessel, combine the N-(2-bromophenyl)picolinamide derivative, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed DMA to the mixture.

  • Stir the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, add water to the reaction mixture.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired fused heterocyclic product.

Visualizations

Palladium-Catalyzed C-H Activation and C-N Cyclization cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Intermediate (L_n)Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex CH_Activation C-H Activation (Pyrazole Ring) Pd(II)_Complex->CH_Activation Pyrazole Substrate Cyclometalated_Complex Cyclometalated Pd(II) Complex CH_Activation->Cyclometalated_Complex Reductive_Elimination Reductive Elimination Cyclometalated_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Pyrazolo[4,3-b]pyridine Product Reductive_Elimination->Product

Caption: Palladium-catalyzed C-H activation/C-N cyclization pathway.

Nucleophilic Catalysis Mechanism cluster_1 Nucleophilic Catalysis Azo_Compound Azo-Compound Intermediate Nucleophilic_Attack Nucleophilic Attack (e.g., Pyrrolidine) Azo_Compound->Nucleophilic_Attack Nucleophile Anionic_Intermediate Anionic Intermediate Nucleophilic_Attack->Anionic_Intermediate Intramolecular_Attack Intramolecular Carbonyl Attack Anionic_Intermediate->Intramolecular_Attack Cyclic_Intermediate 4-Membered Cyclic Intermediate Intramolecular_Attack->Cyclic_Intermediate Ring_Opening Ring Opening & Acetyl Migration Cyclic_Intermediate->Ring_Opening Hydrazone_Intermediate N-Acetyl Hydrazone Intermediate Ring_Opening->Hydrazone_Intermediate Final_Cyclization Final Cyclization & Dehydration Hydrazone_Intermediate->Final_Cyclization Product Pyrazolo[4,3-b]pyridine Product Final_Cyclization->Product

Caption: Plausible mechanism for nucleophilic catalysis in pyrazolo[4,3-b]pyridine synthesis.

References

  • [Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo

  • /pmc/articles/PMC7587212/)

Sources

resolving isomer formation in pyrazolo[3,4-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving common challenges in the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter issues with isomer formation during their synthetic campaigns. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying mechanistic rationale to empower your experimental design.

Part 1: Understanding Isomer Formation

This section addresses the fundamental questions regarding the types of isomers encountered and the chemical principles governing their formation.

FAQ: What are the common isomers formed during pyrazolo[3,4-b]pyridine synthesis?

In the synthesis of pyrazolo[3,4-b]pyridines, you will primarily encounter two types of isomerism:

  • Tautomerism (1H- vs. 2H-isomers): Unsubstituted or N-H pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers, depending on the position of the hydrogen atom on the pyrazole nitrogen.[1] Computational studies and experimental evidence overwhelmingly show that the 1H-tautomer is significantly more stable due to favorable aromatic circulation in both fused rings.[1] Consequently, the 1H-isomer is the major, often exclusive, form observed in fully unsaturated systems.[1]

  • Regioisomerism: This is the most common and challenging issue. Regioisomers arise when using unsymmetrical starting materials, leading to substituents at different positions on the newly formed pyridine ring. For example, the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound can yield either a 4-substituted or a 6-substituted pyrazolo[3,4-b]pyridine.[1]

FAQ: Why is regioselectivity a problem in cyclocondensation reactions?

Regioselectivity becomes a critical issue because the 5-aminopyrazole starting material possesses two distinct nucleophilic centers: the exocyclic amino group (-NH2) and the C4 carbon of the pyrazole ring.[1] When reacting with an unsymmetrical electrophile, such as a 1,3-dicarbonyl compound with different substituents (R4 ≠ R6), the initial nucleophilic attack can occur from either center at either electrophilic carbonyl group.

This leads to two competing reaction pathways, often resulting in a mixture of regioisomers that can be difficult to separate and characterize.[1] The final isomer ratio is highly sensitive to the relative electrophilicity of the two carbonyl groups and the reaction conditions employed.[1]

G cluster_pathways Reaction Pathways Aminopyrazole 5-Aminopyrazole (Two Nucleophilic Sites) PathwayA Pathway A: Attack at Carbonyl 1 Aminopyrazole->PathwayA PathwayB Pathway B: Attack at Carbonyl 2 Aminopyrazole->PathwayB Dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R4≠R6) Dicarbonyl->PathwayA Dicarbonyl->PathwayB Isomer1 Regioisomer 1 (e.g., 4-Substituted) PathwayA->Isomer1 Cyclization & Dehydration Isomer2 Regioisomer 2 (e.g., 6-Substituted) PathwayB->Isomer2 Cyclization & Dehydration

Figure 1: Competing pathways leading to regioisomer formation.
FAQ: What factors control the N1 vs. N2 isomer ratio during alkylation?

When directly alkylating an N-H pyrazolo[3,4-b]pyridine, the reaction can produce a mixture of N1- and N2-alkylated isomers. The selectivity is governed by a combination of electronic and steric factors:

  • Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2] Substituents at the C6 position of the pyrazolo[3,4-b]pyridine core will sterically shield the adjacent N1 position, potentially favoring N2 alkylation. Conversely, substituents on the pyrazole ring itself can direct alkylation.

  • Electronic Effects: The electron density on the two nitrogen atoms influences their nucleophilicity. Electron-donating or -withdrawing groups on the heterocyclic core can subtly alter the N1/N2 ratio.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the outcome. For instance, using a combination like potassium carbonate in DMSO has been shown to be effective for achieving regioselective N1-alkylation in some pyrazole systems.[3]

To avoid this issue entirely, the most reliable strategy is to start with a pyrazole that is already N1-substituted before performing the cyclization to form the pyridine ring.[1]

Part 2: Troubleshooting Guides

This section provides actionable solutions to specific experimental problems.

Problem: My cyclocondensation with an unsymmetrical α,β-unsaturated ketone is giving a mixture of regioisomers. How can I improve selectivity?

This is a classic regioselectivity challenge. The outcome depends on which of the two nucleophiles in 5-aminopyrazole (the C4 carbon or the NH2 group) attacks the Michael acceptor first.[1] Here are strategies to enhance selectivity:

Strategy 1: Catalyst Selection

  • Causality: Lewis acids can coordinate to the carbonyl oxygen of the α,β-unsaturated ketone, increasing its electrophilicity and influencing the regiochemistry of the initial Michael addition.

  • Recommendation: Introduce a Lewis acid catalyst to the reaction. Zirconium(IV) chloride (ZrCl4) has been successfully used to catalyze the cyclization of 5-aminopyrazoles with unsaturated ketones.[4] Other Lewis acids like CuCl2 or ZnCl2 have also been reported.[1]

  • Experimental Insight: Start with a catalytic amount (e.g., 10-20 mol%) of the Lewis acid. The choice of solvent can be critical; aprotic solvents like 1,2-dichloroethane (DCE) or toluene are often effective.

Strategy 2: Three-Component Reaction (In Situ Formation)

  • Causality: Generating the α,β-unsaturated ketone in situ from an aldehyde and a ketone can provide better regiochemical control compared to using a pre-formed enone.[1][5] This approach often proceeds through a well-defined mechanistic pathway, minimizing side reactions.

  • Recommendation: Switch to a three-component, one-pot synthesis. React the 5-aminopyrazole, an appropriate aldehyde, and a ketone together. This method frequently shows high regioselectivity for a single isomer.[6]

  • Experimental Insight: This reaction is often catalyzed by acids (acetic acid), bases (NaOH in glycol), or even organocatalysts like L-proline.[1] Solvent-free conditions or the use of ionic liquids can also enhance yields and selectivity.[1]

ConditionCatalystTypical SolventAdvantageReference
Michael Addition ZrCl4Toluene / DCEImproved yield and selectivity[4]
Michael Addition Acetic AcidAcetic Acid (reflux)Simple, common conditions[1]
Three-Component L-prolineEthanolMild, organocatalytic[1]
Three-Component [Et3NH][HSO4]Ionic Liquid (neat)Green, recyclable catalyst[1]
Problem: I am getting a mixture of N1 and N2 alkylated isomers. How can I synthesize the desired isomer selectively?

Direct alkylation is often non-selective. The best approach is to control the regiochemistry from the beginning of the synthesis.

Strategy 1: Pre-Alkylate the Pyrazole Starting Material (Preferred Method)

  • Causality: The most robust and unambiguous method to obtain a specific N-substituted isomer is to use a starting material where the substitution is already defined. By alkylating the precursor 3-aminopyrazole or 5-aminopyrazole, you lock in the position of the substituent. The subsequent cyclization to form the pyridine ring will then occur without ambiguity at the nitrogen position.

  • Recommendation: Synthesize or purchase the N1-alkyl-5-aminopyrazole derivative. Use this pre-functionalized starting material in your standard cyclocondensation reaction (e.g., Gould-Jacobs or with a 1,3-dicarbonyl compound). This is the strategy implicitly used in the vast majority of syntheses to avoid isomer mixtures.[1]

Strategy 2: Optimize Direct Alkylation Conditions

  • Causality: If you must perform direct alkylation on the pyrazolo[3,4-b]pyridine core, you can exploit steric and electronic factors.

  • Recommendation: Systematically screen reaction conditions. A good starting point for selective N1-alkylation is using a mild base like potassium carbonate (K2CO3) in an aprotic polar solvent like DMSO or DMF.[3] For bulky alkylating agents, steric hindrance at the N1 position (if C6 is substituted) might favor the N2 isomer, a factor that must be considered in your synthetic design.[2]

Figure 2: Decision workflow for resolving N-alkylation isomerism.

Part 3: Isomer Separation and Characterization

FAQ: What are the most effective methods to separate pyrazolo[3,4-b]pyridine isomers?
  • Flash Column Chromatography: This is the most widely used and generally effective technique.[2][7]

    • Stationary Phase: Silica gel is standard.[4]

    • Mobile Phase: A solvent system of hexane/ethyl acetate or dichloromethane/methanol is a common starting point.[5][7] A shallow gradient is often required to achieve baseline separation, as isomers can have very similar Rf values.

  • Preparative HPLC: For very difficult separations or for achieving high purity (>99%), reverse-phase or normal-phase preparative HPLC is the method of choice.

  • Crystallization: If one isomer is significantly less soluble or forms crystals more readily than the other, fractional crystallization can be an effective and scalable purification method.

FAQ: How can I definitively identify my isomers?

A combination of analytical techniques is required for unambiguous structure elucidation. Relying on a single method can lead to misinterpretation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is your most powerful tool.

    • 1H NMR: The chemical shifts of the pyridine and pyrazole ring protons are highly diagnostic.[4]

    • NOESY (2D NMR): For N1/N2 alkylated isomers, a Nuclear Overhauser Effect (NOE) between the protons of the N-alkyl group and nearby protons on the heterocyclic core (e.g., H-5 or a substituent at C6) can definitively establish its position. An NOE between the N-alkyl group and a C6-substituent, for example, would point towards N1-alkylation.[2]

    • HMBC (2D NMR): Heteronuclear Multiple Bond Correlation can show correlations between the N-alkyl protons and the carbons of the pyrazole ring (C3a, C7a), confirming the point of attachment.

  • High-Resolution Mass Spectrometry (HRMS): While MS will not distinguish between isomers, it is essential to confirm that the product has the correct elemental composition.[7]

  • X-Ray Crystallography: This is the gold standard. If you can grow a suitable single crystal, X-ray diffraction provides an unambiguous, three-dimensional structure, definitively resolving any questions of regiochemistry.[3]

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for ZrCl4-Catalyzed Synthesis

This protocol is adapted from methodologies employing Lewis acids for improved control.[4]

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 5-amino-1-phenylpyrazole (1.0 equiv) and the α,β-unsaturated ketone (1.1 equiv).

  • Add anhydrous toluene (or 1,2-dichloroethane) to create a ~0.2 M solution.

  • Add Zirconium(IV) chloride (ZrCl4, 0.2 equiv) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the desired product.

Protocol 2: Standard Flash Chromatography for Isomer Separation
  • Sample Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving the product in a minimal amount of dichloromethane, adding the silica, and evaporating the solvent.

  • Column Packing: Dry pack a glass column with silica gel (typically 50-100x the mass of the crude material) in the initial, low-polarity eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

  • Loading: Carefully add the adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions.

  • Gradient: Gradually and slowly increase the polarity of the mobile phase (e.g., increase ethyl acetate percentage from 5% to 20% over several column volumes). A slow, shallow gradient is key to separating closely eluting isomers.

  • Analysis: Analyze collected fractions by TLC, staining with an appropriate visualization agent (e.g., potassium permanganate or UV light).

  • Combine and Concentrate: Combine the pure fractions containing the desired isomer and concentrate under reduced pressure.

References

  • Bescós, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Stavropoulos, G., et al. (2017). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. Available at: [Link]

  • Fratantonio, D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

  • Hill, M. D., & Movassaghi, M. (2010). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]

  • Iwakuni, H., et al. (1996). N-alkylation method of pyrazole. Google Patents (EP0749963A1).
  • Ghashang, M., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. Available at: [Link]

  • Wang, Z., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]

  • Ye, Z., et al. (2021). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Biological Assay Development for 6-Methyl-1H-pyrazolo[4,3-b]pyridine Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous biological testing. The 6-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold and its derivatives have emerged as a versatile class of compounds with potential applications in oncology and immunology. This guide provides an in-depth comparison of biological assay strategies to characterize the activity of these molecules, grounded in scientific principles and practical field experience.

Introduction to the this compound Scaffold

The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets.[1][2][3] Specifically, derivatives of the closely related pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine cores have been identified as potent inhibitors of several protein kinases, including TANK-binding kinase 1 (TBK1), Aurora-A kinase, Tropomyosin receptor kinase (TRK), and Glycogen synthase kinase-3 (GSK-3).[1][4][5][6] Furthermore, recent research has highlighted 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway.[7]

Given the diverse potential mechanisms of action, a multi-pronged approach to assay development is crucial. This guide will compare and contrast key assay formats, providing the rationale behind experimental choices to empower you to select the most appropriate methods for your research.

I. Initial Target Identification and Validation: A Comparison of Approaches

The first critical step is to identify the primary biological target(s) of your this compound compound. Two main strategies can be employed: a target-based approach, driven by a specific hypothesis, or a phenotypic approach, which is target-agnostic.

Target-Based Approach: Biochemical Assays

If you have a hypothesized target, such as a specific kinase or protein-protein interaction, direct biochemical assays are the most straightforward starting point.[8] These assays offer a controlled environment to measure the direct interaction between your compound and the purified target protein.

Comparison of Biochemical Assay Formats for Kinase Inhibition:

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.High sensitivity, considered the "gold standard".[9]Requires handling of radioactive materials and specialized disposal.[9]
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to ATP and detected by a luciferase-luciferin reaction.[10]High sensitivity, non-radioactive, suitable for HTS.[10]Indirect measurement, susceptible to interference from compounds affecting the luciferase enzyme.
Fluorescence-Based Assays (e.g., TR-FRET) Utilizes time-resolved fluorescence resonance energy transfer between a labeled antibody that recognizes the phosphorylated substrate and a labeled substrate.Homogeneous (no-wash) format, high throughput.[10][11]Requires specific antibodies and labeled reagents, potential for compound interference with fluorescence.
ELISA-Based Assays The phosphorylated substrate is captured on an antibody-coated plate and detected with a second antibody conjugated to a detection enzyme.High specificity, well-established technology.Multiple wash steps, lower throughput than homogeneous assays.[12]

Causality in Experimental Choice: For initial hit identification, a high-throughput, non-radioactive method like a luminescence-based or TR-FRET assay is often preferred. Radiometric assays, while highly sensitive, are typically reserved for more detailed mechanistic studies of lead compounds due to the complexities of handling radioactivity.[9]

Experimental Workflow: A General Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound with Kinase Compound_Prep->Incubation Enzyme_Prep Kinase & Substrate Preparation Enzyme_Prep->Incubation Reaction_Start Add ATP to Initiate Reaction Incubation->Reaction_Start Reaction_Incubation Incubate at Optimal Temperature Reaction_Start->Reaction_Incubation Stop_Reaction Stop Reaction (if necessary) Reaction_Incubation->Stop_Reaction Add_Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Stop_Reaction->Add_Detection_Reagent Read_Signal Read Signal (Luminescence) Add_Detection_Reagent->Read_Signal Data_Analysis Calculate % Inhibition Read_Signal->Data_Analysis IC50_Curve Generate IC50 Curve Data_Analysis->IC50_Curve G cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis Cell_Seeding Seed Cells in Microplate Add_Compound Add Compound to Cells Cell_Seeding->Add_Compound Compound_Prep Prepare Compound Dilutions Compound_Prep->Add_Compound Incubation Incubate for 48-72 hours Add_Compound->Incubation Add_Reagent Add Viability Reagent (e.g., CellTiter-Glo®) Incubation->Add_Reagent Lysis_Incubation Incubate to Lyse Cells Add_Reagent->Lysis_Incubation Read_Signal Read Luminescence Lysis_Incubation->Read_Signal Data_Analysis Calculate % Viability Read_Signal->Data_Analysis GI50_Curve Generate GI50 Curve Data_Analysis->GI50_Curve

Caption: Workflow for a typical cell viability assay.

II. Mechanism of Action and Target Engagement

Once a compound shows activity in a primary assay, the next steps are to elucidate its mechanism of action (MOA) and confirm that it directly engages its intended target within the complex cellular environment.

Confirming Direct Target Engagement in Cells

Demonstrating that a compound binds to its target in living cells is a critical step in validating its mechanism of action. [13] Comparison of Target Engagement Assays:

Assay TypePrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Based on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation. [14]Label-free, applicable to native proteins in cells and lysates. [14]Lower throughput, requires a specific antibody for detection by Western blot.
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells. Compound binding displaces the tracer, reducing BRET.Quantitative, real-time measurement in live cells, high-throughput.Requires genetic engineering of the target protein.
Enzyme Fragment Complementation (EFC) The target protein is tagged with a small enzyme fragment. Compound binding stabilizes the protein, increasing its abundance and the resulting complemented enzyme activity. [13]Amenable to HTS, can be used for diverse target classes.Requires protein tagging, indirect measure of binding.

Causality in Experimental Choice: CETSA is a powerful, label-free method for initial validation of target engagement, as it works with the endogenous protein. [14]For more quantitative, high-throughput follow-up and determination of cellular potency, engineered systems like NanoBRET™ are excellent choices.

Logical Relationship: From Biochemical Hit to Cellular Target Engagement

G Biochemical_Hit Biochemical Hit (e.g., Kinase IC50 < 1 µM) Cell_Activity Cellular Activity (e.g., Anti-proliferative GI50 < 5 µM) Biochemical_Hit->Cell_Activity Does it work in cells? Target_Engagement Target Engagement Confirmed (e.g., CETSA shows thermal shift) Cell_Activity->Target_Engagement Is it hitting the target? MOA_Validated Mechanism of Action Validated Target_Engagement->MOA_Validated Confidence in MOA

Sources

The Rise of Pyrazolo[3,4-b]pyridines: A Comparative Efficacy Analysis of a Novel Mps1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors targeting a diverse range of oncogenic pathways.[1] This guide provides an in-depth comparative analysis of a promising pyrazolo[3,4-b]pyridine-based inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of mitotic integrity. We will objectively evaluate its efficacy against other kinase inhibitors, supported by experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in oncology and drug discovery.

The Strategic Imperative of Targeting Mps1 in Oncology

Cancer is fundamentally a disease of uncontrolled cell division. A key mechanism ensuring genomic stability during mitosis is the Spindle Assembly Checkpoint (SAC), a surveillance pathway that prevents the premature separation of sister chromatids.[2][3] Mps1, a dual-specificity serine/threonine kinase, is a master regulator of the SAC, acting as an upstream signaling hub.[2] Its overexpression in various tumors allows cancer cells to tolerate aneuploidy and continue their proliferative trajectory.[4] Consequently, inhibiting Mps1 presents a compelling therapeutic strategy: forcing cancer cells with chromosomal abnormalities into a catastrophic mitotic exit, leading to cell death.

The Mps1 Signaling Pathway and Point of Inhibition

During mitosis, Mps1 localizes to unattached kinetochores and initiates a signaling cascade that ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thus delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.[3][4] Mps1 inhibitors, such as the pyrazolo[3,4-b]pyridine derivative at the center of this guide, competitively bind to the ATP-binding pocket of the Mps1 kinase domain, preventing the phosphorylation of its downstream targets and effectively abrogating the SAC.

Mps1_Pathway cluster_mitosis Mitosis cluster_inhibitor Therapeutic Intervention Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 recruits & activates SAC_Proteins Spindle Assembly Checkpoint Proteins (e.g., Mad1, Mad2) Mps1->SAC_Proteins phosphorylates & activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC_Proteins->APC_C inhibits Anaphase Anaphase APC_C->Anaphase progression to Cell_Death Aneuploidy & Cell Death APC_C->Cell_Death Unchecked progression leads to Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Mps1 Inhibitor (Compound 31) Pyrazolo_pyridine->Mps1 ATP-competitive inhibition

Figure 1: Mps1 Signaling in the Spindle Assembly Checkpoint and Inhibition by Pyrazolo[3,4-b]pyridine.

Comparative Efficacy Analysis

To contextualize the performance of the pyrazolo[3,4-b]pyridine scaffold, we will compare a representative Mps1 inhibitor from this class, herein referred to as Compound 31 , with another clinical-stage Mps1 inhibitor (BAY 1217389) and two well-established kinase inhibitors targeting different pathways: Dasatinib (a BCR-ABL/Src inhibitor) and Ponatinib (a pan-BCR-ABL and multi-kinase inhibitor).

In Vitro Biochemical Potency

The half-maximal inhibitory concentration (IC50) in a biochemical assay is a primary measure of a compound's potency against its purified target kinase.

CompoundPrimary Target(s)IC50 (nM)
Compound 31 (Pyrazolo[3,4-b]pyridine) Mps1 2.596 [5][6]
BAY 1217389Mps10.63[7][8]
DasatinibBCR-ABL, SrcPotent, sub-nanomolar range
PonatinibPan-BCR-ABL, VEGFR, FGFR, PDGFR0.37 (WT ABL), 2.0 (T315I ABL)[9][10]

As a Senior Application Scientist, it is crucial to note that while IC50 values are excellent for direct potency comparison, the assay conditions (e.g., ATP concentration) can significantly influence these values. Therefore, direct cross-study comparisons should be made with caution.

In Vitro Cellular Activity

Cellular assays measure a compound's ability to inhibit its target within a biological context, accounting for cell permeability, metabolism, and off-target effects.

CompoundCell LinePrimary DriverCellular IC50 / GI50
Compound 31 MDA-MB-468 (TNBC) Significant Inhibition [5][6]
Compound 31 MV4-11 (AML) Significant Inhibition [5][6]
BAY 1217389Panel MedianVarious6.7 nM[7]
DasatinibK562BCR-ABL4.6 nM[11]
DasatinibLox-IMVIMelanoma35.4 nM[12]
PonatinibBa/F3BCR-ABL (WT)0.5 nM[9]
PonatinibFGFR-mutant linesFGFR<40 nM[10]

The data indicates that Compound 31 demonstrates potent anti-proliferative effects in cancer cell lines. Its efficacy in both a triple-negative breast cancer (TNBC) and an acute myeloid leukemia (AML) cell line suggests a broad potential applicability.

In Vivo Efficacy and Selectivity

Compound 31 has shown promising in vivo activity, demonstrating good antitumor efficacy in an MDA-MB-468 xenograft mouse model with no apparent toxicity.[5][6] This is a critical step in preclinical development, indicating that the compound's favorable pharmacokinetic and pharmacodynamic properties translate to a therapeutic effect in a living system.

Furthermore, Compound 31 was found to have "reasonable kinome selectivity" when screened against a panel of 606 kinases.[5][6] This is a key advantage, as high selectivity can lead to a wider therapeutic window and fewer off-target side effects compared to multi-kinase inhibitors like Ponatinib and Dasatinib, which intentionally engage multiple targets.

Experimental Protocols: The Foundation of Efficacy Data

The reliability of any comparative analysis rests on the quality of the underlying experimental data. Below are detailed, self-validating protocols for key assays used in the characterization of kinase inhibitors.

Radiometric Kinase Assay (Gold Standard)

This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate. It is considered the gold standard due to its direct measurement principle, which is less prone to interference from compound autofluorescence or light scattering.[13]

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing kinase buffer, the peptide or protein substrate, and the kinase enzyme.

  • Compound Addition: Add the test inhibitor (e.g., Compound 31) at various concentrations. Include a DMSO-only control for uninhibited kinase activity.

  • Initiation: Start the reaction by adding the ATP mixture, which includes a specific concentration of unlabeled ATP and [γ-³²P]ATP.[14]

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes) to allow for substrate phosphorylation.[14]

  • Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.[15]

  • Washing: Wash the phosphocellulose papers multiple times in a phosphoric acid solution to remove all unbound [γ-³²P]ATP.[15]

  • Quantification: Place the dried papers into scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Radiometric_Assay Start Start Reaction_Mix Prepare Kinase, Substrate, & Inhibitor in Buffer Start->Reaction_Mix Initiate Add [γ-³²P]ATP to Start Reaction Reaction_Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Spot Spot Reaction onto P81 Paper Incubate->Spot Wash Wash Paper to Remove Unreacted [γ-³²P]ATP Spot->Wash Scintillation Measure Radioactivity via Scintillation Counting Wash->Scintillation Analyze Calculate % Inhibition & Determine IC50 Scintillation->Analyze End End Analyze->End

Figure 2: Workflow for a Radiometric Kinase Assay.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular choice for high-throughput screening (HTS) due to their homogeneous format (no wash steps) and high signal-to-noise ratio.[16][17] The assay measures the phosphorylation of a biotinylated substrate by a kinase.

Step-by-Step Methodology:

  • Enzymatic Reaction:

    • Dispense the test compound at various concentrations into a 384-well plate.

    • Add the kinase and a biotinylated peptide substrate.[18]

    • Initiate the reaction by adding ATP.[16]

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the enzymatic reaction by adding a detection mixture containing EDTA.[16]

    • The detection mixture also contains a Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

  • Signal Generation:

    • If the substrate is phosphorylated, the antibody binds to the phospho-site, and the streptavidin binds to the biotin tag, bringing the Europium donor and the XL665 acceptor into close proximity.

    • Excitation of the Europium at 320 nm results in a Förster Resonance Energy Transfer (FRET) to the XL665, which then emits light at 665 nm.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. Calculate percent inhibition and IC50 values as described for the radiometric assay.

MTT Cell Proliferation Assay

This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of a cell population. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[19]

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).[20]

  • MTT Addition: Add MTT reagent to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[19][20]

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or a detergent-based solution) to each well to dissolve the purple formazan crystals.[19]

  • Absorbance Reading: After a 2-hour incubation at room temperature in the dark, measure the absorbance of each well at 570 nm using a microplate spectrophotometer.[19]

  • Data Analysis: Normalize the absorbance readings to the untreated control wells to determine the percentage of cell viability. Plot the results to calculate the GI50 (concentration for 50% inhibition of cell growth).

MTT_Assay Start Start Plate_Cells Plate Cells in 96-Well Plate Start->Plate_Cells Treat Add Kinase Inhibitor & Incubate (48-72h) Plate_Cells->Treat Add_MTT Add MTT Reagent & Incubate (2-4h) Treat->Add_MTT Solubilize Add Solubilization Reagent to Dissolve Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % Viability & Determine GI50 Read_Absorbance->Analyze End End Analyze->End

Figure 3: Workflow for an MTT Cell Proliferation Assay.

Conclusion and Expert Perspective

The pyrazolo[3,4-b]pyridine scaffold continues to prove its value as a versatile and potent platform for kinase inhibitor discovery. The representative Mps1 inhibitor, Compound 31 , demonstrates exceptional biochemical potency (IC50 = 2.596 nM) that is highly competitive with other clinical-stage Mps1 inhibitors like BAY 1217389.[5][6][7][8] This potency translates effectively into cellular and in vivo models, highlighting its drug-like properties.

The key differentiator for Compound 31 may lie in its selectivity. While multi-kinase inhibitors like Ponatinib and Dasatinib are powerful tools against specific oncogenic drivers and resistance mutations, their broad activity can lead to off-target toxicities. A highly selective Mps1 inhibitor offers a more targeted therapeutic intervention, potentially leading to a better safety profile. The strategy of inducing mitotic catastrophe is particularly promising for tumors characterized by high levels of aneuploidy, as they are often more dependent on a functional spindle assembly checkpoint for survival.

The progression from biochemical assays, which confirm on-target potency, to cellular assays, which validate biological effect in a complex system, and finally to in vivo models, which assess therapeutic efficacy, represents a robust and self-validating workflow for inhibitor characterization. The pyrazolo[3,4-b]pyridine Compound 31 has successfully navigated these preclinical stages, marking it as a compelling candidate for further development in the pursuit of novel cancer therapeutics.

References

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  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... (n.d.). ResearchGate. Retrieved from [Link]

  • Radiometric Filter Binding Assay. (n.d.). Reaction Biology. Retrieved from [Link]

  • The MPS1 Family of Protein Kinases. (n.d.). PMC - NIH. Retrieved from [Link]

  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. (2008). BioMed Central. Retrieved from [Link]

  • Mps1 Kinase and Spindle Checkpoint Signaling. (n.d.). Liu Lab | University of Colorado Boulder. Retrieved from [Link]

  • A high-throughput radiometric kinase assay. (n.d.). PMC - NIH. Retrieved from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • The Pmk1 and Mps1 pathways and their relationship with cAMP signaling... (n.d.). ResearchGate. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Radiometric kinase assays with scintillation counting. (2021). The Bumbling Biochemist. Retrieved from [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC - NIH. Retrieved from [Link]

  • A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation. (n.d.). AACR Journals. Retrieved from [Link]

  • Structural and mechanistic insights into Mps1 kinase activation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase. (2020). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (n.d.). ScienceDirect. Retrieved from [Link]

  • Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study. (2013). PMC - NIH. Retrieved from [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. Retrieved from [Link]

  • Mucopolysaccharidosis Type I (MPS I). (n.d.). Children's Hospital of Philadelphia. Retrieved from [Link]

  • Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division. (2018). NIH. Retrieved from [Link]

  • HTRF ® Kinase Assay Protocol | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC - PubMed Central. Retrieved from [Link]

  • Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. (n.d.). PMC - NIH. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. (n.d.). MDPI. Retrieved from [Link]

  • Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. (2019). PMC - NIH. Retrieved from [Link]

  • Ponatinib IC50 decreased in response to gradual reductions in the percentage of the T315I mutant. Mean. (n.d.). ResearchGate. Retrieved from [Link]

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A Comparative Analysis of 6-Methyl-1H-pyrazolo[4,3-b]pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the nuanced structural differences between isomers can translate to significant disparities in pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of the positional isomers of 6-Methyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic scaffold of growing interest in medicinal chemistry. By examining their synthesis, physicochemical properties, and biological activities, we aim to equip scientists with the critical information needed to make informed decisions in their research and development endeavors.

The pyrazolo[4,3-b]pyridine core is a key pharmacophore found in a variety of biologically active compounds. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse interactions with biological targets. The strategic placement of a methyl group on this scaffold can profoundly influence its electronic distribution, lipophilicity, and steric profile, thereby modulating its target engagement and overall efficacy. This guide will focus on a comparative study of the 3-methyl, 5-methyl, 6-methyl, and 7-methyl isomers of 1H-pyrazolo[4,3-b]pyridine.

Synthesis and Structural Elucidation: Navigating the Isomeric Landscape

The synthesis of specifically substituted pyrazolo[4,3-b]pyridines requires careful selection of starting materials and reaction conditions to control regioselectivity. A versatile and efficient method for the synthesis of the pyrazolo[4,3-b]pyridine core involves the annulation of a pyrazole ring onto a functionalized pyridine precursor.[1] This approach offers a high degree of control over the substitution pattern on the pyridine ring.

A particularly effective strategy starts from readily available 2-chloro-3-nitropyridines.[1] The synthesis proceeds through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction. This methodology allows for the introduction of various substituents and offers operational simplicity.[1]

Below is a generalized synthetic workflow for obtaining methyl-substituted 1H-pyrazolo[4,3-b]pyridines, adapted from established protocols.[1]

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Product 2-chloro-5-methyl-3-nitropyridine 2-chloro-5-methyl-3-nitropyridine SNAr SNAr Reaction (Base, Solvent) 2-chloro-5-methyl-3-nitropyridine->SNAr Reacts with methyl_acetoacetate Methyl Acetoacetate methyl_acetoacetate->SNAr Japp_Klingemann Modified Japp-Klingemann (Diazonium Salt, Base) SNAr->Japp_Klingemann Intermediate Cyclization Intramolecular Cyclization (Heat or Acid/Base) Japp_Klingemann->Cyclization Hydrazone Intermediate This compound This compound Cyclization->this compound

Caption: Generalized synthetic workflow for this compound.

Causality in Experimental Choices: The choice of a 2-chloro-3-nitropyridine derivative as the starting material is strategic. The nitro group activates the pyridine ring for nucleophilic aromatic substitution at the 2-position, while the chloro group serves as a good leaving group. The subsequent Japp-Klingemann reaction with a diazonium salt is a reliable method for forming the pyrazole ring. The final cyclization step is often driven by heat or the presence of an acid or base catalyst, leading to the desired fused heterocyclic system. The specific methyl-substituted isomer (3-, 5-, 6-, or 7-methyl) is determined by the starting methyl-substituted 2-chloropyridine.

Structural confirmation of the synthesized isomers is paramount and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. X-ray crystallography provides unambiguous proof of structure and stereochemistry when suitable crystals can be obtained.

Comparative Physicochemical Properties

The position of the methyl group on the pyrazolo[4,3-b]pyridine scaffold can significantly impact its physicochemical properties, which in turn influence its solubility, membrane permeability, and metabolic stability.

Table 1: Comparative Physicochemical Properties of this compound Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Calculated)
3-Methyl-1H-pyrazolo[4,3-b]pyridine C7H7N3133.15Data not available1.35
5-Methyl-1H-pyrazolo[4,3-b]pyridine C7H7N3133.15Data not available1.42
This compound C7H7N3133.15Data not available1.48
7-Methyl-1H-pyrazolo[4,3-b]pyridine C7H7N3133.15Data not available1.39

The subtle variations in calculated LogP suggest that the position of the methyl group can influence the lipophilicity of the molecule. This can have significant implications for drug development, affecting properties such as absorption, distribution, metabolism, and excretion (ADME).

Comparative Spectroscopic Analysis

The 1H and 13C NMR spectra are crucial for the unambiguous identification of each isomer. The chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the position of the methyl substituent.

Table 2: Predicted 1H NMR Chemical Shifts (ppm) for this compound Isomers

IsomerH-3H-5H-6H-7CH3
3-Methyl -~7.9 (d)~7.1 (dd)~8.3 (d)~2.5 (s)
5-Methyl ~8.1 (s)-~7.0 (d)~8.2 (s)~2.4 (s)
6-Methyl ~8.1 (s)~7.8 (d)-~8.2 (s)~2.5 (s)
7-Methyl ~8.0 (s)~7.7 (d)~6.9 (d)-~2.6 (s)

Note: These are predicted values based on general principles of NMR spectroscopy and may vary depending on the solvent and other experimental conditions. "d" denotes a doublet, "dd" a doublet of doublets, and "s" a singlet.

The distinct patterns in the aromatic region of the 1H NMR spectrum serve as a fingerprint for each isomer, allowing for their differentiation. For instance, the absence of a proton signal at the position of methylation and the characteristic splitting patterns of the remaining protons are key identifiers.

Comparative Biological Activity: A Focus on Kinase Inhibition

The pyrazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. The diverse biological activities of pyrazolo[4,3-b]pyridines include their roles as potential inhibitors of HIV-1 non-nucleoside reverse transcriptase, interleukin-2 inducible T-cell kinase (ITK), and corticotropin-releasing factor receptor type-1 (CRF1).[1] Furthermore, derivatives of the closely related 1-methyl-1H-pyrazolo[4,3-b]pyridine have been investigated as inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.

While a direct comparative study of the kinase inhibitory profiles of the 3-, 5-, 6-, and 7-methyl isomers of 1H-pyrazolo[4,3-b]pyridine is not extensively documented in the public domain, we can infer potential differences based on structure-activity relationships (SAR) from related series. The position of the methyl group will alter the shape and electronic properties of the molecule, influencing how it fits into the ATP-binding pocket of a kinase or the binding interface of other protein targets.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., c-Met) Growth_Factor->Receptor_Tyrosine_Kinase Binds to Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Proliferation Promotes Pyrazolopyridine_Isomer This compound Isomer Pyrazolopyridine_Isomer->Receptor_Tyrosine_Kinase Inhibits

Caption: Potential mechanism of action for pyrazolopyridine isomers as kinase inhibitors.

Experimental Protocol: Kinase Inhibition Assay (General)

To empirically determine and compare the biological activity of the isomers, a biochemical kinase inhibition assay is essential.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each this compound isomer against a panel of relevant kinases.

Materials:

  • Purified recombinant kinase enzymes

  • Specific peptide substrate for each kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (isomers dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a serial dilution of each isomer in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound or vehicle control (DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isomer.

Self-Validation: The inclusion of a known potent inhibitor for each kinase as a positive control and a vehicle control (DMSO) as a negative control is crucial for validating the assay results. Each experiment should be performed in triplicate to ensure reproducibility.

Conclusion

The positional isomers of this compound represent a set of closely related molecules with the potential for distinct physicochemical and biological properties. While comprehensive experimental data for a direct comparison is currently sparse in publicly available literature, this guide provides a framework for their synthesis, characterization, and evaluation. The provided synthetic strategies and analytical protocols offer a clear path for researchers to generate these isomers and conduct their own comparative studies. Understanding the subtle yet significant differences imparted by the position of a single methyl group is a fundamental aspect of rational drug design and can accelerate the discovery of novel therapeutics based on the promising pyrazolo[4,3-b]pyridine scaffold.

References

  • Malkov, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 733. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methyl-1H-pyrazolo[4,3-b]pyridine Analogs for Enhanced Potency

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, recognized for its versatile biological activities. Its structural resemblance to purine bases allows it to function as a "hinge-binding" element, making it a cornerstone in the design of potent kinase inhibitors.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 6-methyl-1H-pyrazolo[4,3-b]pyridine analogs, synthesizing data from various studies to illuminate the chemical nuances that drive potency against diverse biological targets, including kinases and immune checkpoint proteins.

The strategic placement of a methyl group at the C6 position often serves as a foundational element, providing a balance of lipophilicity and metabolic stability while offering a vector for further structural exploration. Our focus is to dissect how modifications at other positions on this core scaffold influence binding affinity and biological function, offering a comparative framework for researchers in drug discovery.

The this compound Core

The fundamental structure, with its standard numbering system, is crucial for understanding the spatial relationships of substituents. Modifications at the N1, C3, and C7 positions have been most extensively explored to optimize potency and selectivity.

Caption: Core structure of this compound.

SAR Analysis: A Positional Breakdown

The potency of pyrazolo[4,3-b]pyridine analogs is exquisitely sensitive to the nature and position of its substituents. Below, we compare modifications at key positions and their impact on activity against different biological targets.

Modifications at the N1 Position (Pyrazole Ring)

The N1 position is a critical vector for interacting with solvent-exposed regions or for positioning other functional groups. While the specific scaffold in the topic is this compound, insights can be drawn from the broader pyrazolopyridine class. For many kinase inhibitors, this position is often substituted with small alkyl or cycloalkyl groups to enhance potency and improve physicochemical properties.[3][4] In the development of inhibitors targeting the PD-1/PD-L1 interaction, a methyl group at the N1 position was found to be favorable.[5]

  • Rationale: Substitution at N1 can influence the electronic properties of the pyrazole ring and prevent the formation of alternative tautomers, thereby locking the molecule into a single, bioactive conformation. This consistency is crucial for establishing a stable and predictable binding mode with the target protein.

Modifications at the C3 Position (Pyrazole Ring)

The C3 position is arguably the most critical for derivatization and is a primary determinant of target specificity and potency. It often serves as the attachment point for a linker or a larger moiety that extends into deeper pockets of the target protein.

  • As PD-1/PD-L1 Inhibitors: A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were developed where the C3 position was functionalized with an ether linkage to various substituted phenyl rings. The introduction of a 2,6-dimethylphenyl moiety resulted in a significant boost in potency. The compound designated D38 , featuring this substitution, was identified as the most potent inhibitor of the PD-1/PD-L1 interaction with an IC50 value of 9.6 nM.[5] Molecular docking suggested this group fits snugly into a hydrophobic pocket of the PD-L1 dimer.[5]

  • As Kinase Inhibitors: In the context of Tropomyosin receptor kinase (TRK) inhibitors, the C3 position is often occupied by an amino group, which acts as a key hydrogen bond donor to the kinase hinge region.[1] This interaction is a classic feature of many Type I kinase inhibitors and is essential for anchoring the scaffold within the ATP-binding site. The pyrazolo portion of the scaffold is well-suited to serve as a hydrogen bond center.[1]

Modifications on the Pyridine Ring (C4, C5, and C7)

While the C6 position is fixed with a methyl group in this analysis, substitutions at other positions on the pyridine ring are instrumental in fine-tuning activity and selectivity.

  • As TANK-binding kinase 1 (TBK1) Inhibitors: A study on 1H-pyrazolo[3,4-b]pyridine derivatives (a closely related isomer) demonstrated that the C4 and C6 positions are crucial for potency.[6] By analogy, for the [4,3-b] scaffold, the corresponding positions (C7 and C5) are expected to be similarly important. In the TBK1 study, a 4-amino-substituted pyridine ring was optimal. Extensive SAR at the C6 position revealed that specific substituted anilines were required for picomolar potency. Compound 15y from this series emerged as a highly potent TBK1 inhibitor with an IC50 of 0.2 nM.[6]

  • As Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A series of 1H-pyrazolo[3,4-b]pyridine derivatives showed that a 3,5-dimethoxyphenyl group attached via an amino linker at the C3 position was critical for potent FGFR inhibition.[7] Further optimization on the pyridine ring led to the identification of compound 7n , which demonstrated excellent in vitro potency against FGFR1-3 and significant in vivo antitumor activity.[7]

Comparative SAR Data Summary

The following table summarizes the performance of key this compound analogs and related isomers against their respective targets, highlighting the impact of specific substitutions.

Compound IDScaffold IsomerTargetKey SubstitutionsPotency (IC50)Reference
D38 pyrazolo[4,3-b]pyridinePD-1/PD-L1N1-Methyl; C3-(2,6-dimethylphenoxy)9.6 nM[5]
15y pyrazolo[3,4-b]pyridineTBK1C3-(substituted aniline)0.2 nM[6]
7n pyrazolo[3,4-b]pyridineFGFR1C3-(3,5-dimethoxyanilino)1.1 nM[7]
Compound 4 pyrazolo[3,4-b]pyridineCDK5/GSK-33,6-diamino-4-phenyl-5-cyano0.41 µM (CDK5)[8]

Experimental Design & Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential. The choice of assay depends on the biological target. For kinase inhibitors, a biochemical assay measuring enzymatic activity is a primary screen, while for protein-protein interaction inhibitors, a proximity-based assay is often employed.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This protocol describes a common method for quantifying the disruption of the PD-1/PD-L1 protein-protein interaction, as used in the evaluation of pyrazolopyridine analogs.[5]

Objective: To measure the IC50 value of test compounds by quantifying their ability to inhibit the binding of PD-1 to PD-L1.

Materials:

  • Recombinant human PD-1-His tag protein

  • Recombinant human PD-L1-Fc tag protein

  • Anti-His-Europium Cryptate (donor fluorophore)

  • Anti-Fc-d2 (acceptor fluorophore)

  • Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

  • Test compounds (serially diluted in DMSO)

  • 384-well low-volume microplates (white)

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2 µL of diluted compound solution to the appropriate wells of the 384-well plate. For control wells, add 2 µL of DMSO.

  • Protein-Fluorophore Incubation:

    • Prepare a solution of PD-1-His and Anti-His-Europium Cryptate in assay buffer.

    • Prepare a separate solution of PD-L1-Fc and Anti-Fc-d2 in assay buffer.

  • Assay Reaction:

    • Add 10 µL of the PD-1/Anti-His-Cryptate solution to all wells.

    • Add 10 µL of the PD-L1/Anti-Fc-d2 solution to all wells.

  • Incubation: Seal the plate and incubate at room temperature for 60-90 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader. Excite at 320 nm and read emissions at 620 nm (Cryptate) and 665 nm (d2).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using the high (DMSO only) and low (no protein or maximum inhibition) controls.

    • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing SAR Principles and Workflows

Graphical representations can simplify complex relationships and workflows, providing a clear overview for researchers.

SAR_Summary cluster_mods scaffold This compound N1 C3 C7 N1_mods Small Alkyl (e.g., -CH3) • Enforces conformation • Improves properties scaffold:n1->N1_mods Influences Conformation C3_mods Linker + Aromatic Group • H-bonding (if amino) • Occupies hydrophobic pocket • Key for potency & selectivity scaffold:c3->C3_mods Drives Potency C7_mods Substitutions (e.g., -NH2, -Cl) • Fine-tunes electronics • Modulates solubility • Can block metabolism scaffold:c7->C7_mods Modulates Properties

Caption: Key SAR takeaways for the pyrazolo[4,3-b]pyridine scaffold.

Drug_Discovery_Workflow cluster_workflow Compound Evaluation Workflow A Design & Synthesis of Analogs B Primary Biochemical Screen (e.g., HTRF, Kinase Assay) A->B C Determine Potency (IC50) B->C D Cell-based Assays (e.g., Proliferation, Target Engagement) C->D Potent Hits E Assess Cellular Efficacy (EC50) D->E F ADME/PK Profiling E->F Active in Cells G In Vivo Efficacy Studies (e.g., Xenograft Models) F->G Good PK Profile H Lead Optimization G->H Efficacious in vivo

Caption: A typical workflow for the evaluation of novel inhibitors.

Conclusion and Future Directions

The this compound scaffold and its isomers represent a highly fertile ground for the development of potent and selective inhibitors for a range of therapeutic targets. The SAR data consistently show that modifications at the C3 position are paramount for achieving high potency, typically by introducing moieties that can form critical hydrogen bonds or occupy deep hydrophobic pockets. Substitutions at N1 and on the pyridine ring provide opportunities to fine-tune physicochemical properties, selectivity, and pharmacokinetics.

Future work should focus on leveraging these SAR insights to design next-generation analogs with improved drug-like properties, enhanced selectivity profiles to minimize off-target effects, and efficacy against drug-resistant forms of target proteins. The integration of computational modeling with empirical high-throughput screening will undoubtedly accelerate the discovery of new clinical candidates from this remarkable chemical class.[9]

References

  • Dai, X., Wang, K., Chen, H., Huang, X., & Feng, Z. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]

  • Pla-Quintana, A., & Marchand, G. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1478-1493. [Link]

  • Pla-Quintana, A., & Marchand, G. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]

  • Bozdag, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(21), 7247. [Link]

  • Akher, F. B., et al. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 199, 112391. [Link]

  • Van der Veken, P., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 399-421. [Link]

  • El-Gamal, M. I., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(5), 633. [Link]

  • Wang, T., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1369-1374. [Link]

  • Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 522-527. [Link]

  • Sim, J., & Lee, J. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Archives of Pharmacal Research, 44(1), 74-88. [Link]

  • Meijer, L., et al. (2000). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(11), 1255-1258. [Link]

  • Shin, Y., et al. (2021). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 64(17), 13116-13133. [Link]

  • Singh, V., & Singh, J. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1083. [Link]

Sources

A Researcher's Guide to the In Vivo Assessment of 6-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological properties.[1][2] Its versatility allows for substitutions at multiple positions, enabling the fine-tuning of biological activity against a wide array of therapeutic targets.[3] This guide focuses on derivatives featuring a methyl group at the C6 position of the related 1H-pyrazolo[4,3-b]pyridine core, providing a framework for their comprehensive in vivo assessment, benchmarked against other compounds from the broader pyrazolopyridine class.

The strategic placement of substituents on this scaffold has led to the development of potent inhibitors for various protein kinases and other key cellular targets, making these compounds highly promising candidates for oncology and immunology.[4][5] This document serves as a technical comparison and methodological guide for researchers engaged in the preclinical development of this compound class.

The Therapeutic Landscape: Targeting Key Pathological Pathways

The pyrazolopyridine core is a versatile pharmacophore that has been successfully adapted to inhibit a range of enzymes critical to disease progression. Understanding the specific target is the first step in designing a robust in vivo evaluation.

Key Biological Targets for Pyrazolopyridine Derivatives:

  • Protein Kinases: This is the most prominent target class. Kinases are crucial signaling proteins, and their dysregulation is a hallmark of cancer.

    • FLT3 and CDK4/6: FMS-like tyrosine kinase-3 (FLT3) is a key driver in Acute Myeloid Leukemia (AML), while Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are central to cell cycle control in various cancers. Dual inhibition is a powerful therapeutic strategy.[6]

    • TANK-binding kinase 1 (TBK1): A key regulator of innate immunity, neuroinflammation, and autophagy, making it a target for autoimmune diseases and certain cancers.[7]

    • Anaplastic Lymphoma Kinase (ALK): A driver oncogene in a subset of non-small cell lung cancers (NSCLC).[8]

    • Phosphoinositide 3-kinases (PI3Kγ/δ): These isoforms are critical in regulating immune cell function, and their dual inhibition is an emerging strategy in cancer immunotherapy.[9]

  • Topoisomerase IIα: This enzyme is essential for managing DNA topology during replication. Its inhibition leads to DNA damage and apoptosis, a mechanism exploited by established chemotherapeutics like etoposide.[2]

  • PD-1/PD-L1 Interaction: Blockade of this immune checkpoint pathway is a revolutionary cancer immunotherapy approach. Small molecules that disrupt this interaction are highly sought after.[10]

  • Tubulin Polymerization: Microtubules are essential for cell division. Agents that interfere with their dynamics are potent mitotic inhibitors and effective anticancer drugs.[11]

The choice of a 6-Methyl-1H-pyrazolo[4,3-b]pyridine derivative for in vivo testing must be preceded by rigorous in vitro characterization to confirm its potency and selectivity against its intended target.

Comparative In Vitro Potency of Lead Compounds

Before committing to costly and complex in vivo studies, a candidate molecule must demonstrate superior potency in biochemical and cellular assays. The following table compares several published pyrazolopyridine derivatives against their respective targets, providing a benchmark for new chemical entities.

Compound IDScaffoldPrimary Target(s)IC50 (nM)Key Cellular ActivityReference
23k 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridineFLT3 / CDK411 / 7Potent antiproliferative effect in AML cell lines[6]
15y 1H-pyrazolo[3,4-b]pyridineTBK10.2Inhibited downstream IFN signaling in THP-1 cells[7]
D38 1-methyl-1H-pyrazolo[4,3-b]pyridinePD-1/PD-L1 Interaction9.6Blocks PD-1/PD-L1 interaction in co-culture models[10]
8c Pyrazolo[3,4-b]pyridineTopoisomerase IIαNot specified (GI50 MG-MID = 1.33 µM)Induced S-phase cell cycle arrest and apoptosis[2]
9 Pyrazolo[4,3-d]pyrimidineTubulin Polymerization450 (Tubulin IC50)Sub-nanomolar GI50 against NCI-60 cell lines[11]
20e Pyrazolo[1,5-a]pyridinePI3Kγ / PI3Kδ4.0 / 9.1Repolarized M2 macrophages to M1 phenotype[9]

Designing a Rigorous In Vivo Assessment Workflow

The translation from in vitro promise to in vivo efficacy is a critical hurdle. A well-designed series of experiments is essential to validate a compound's therapeutic potential. The causality behind this workflow is to first establish that the drug can reach its target in sufficient concentrations (pharmacokinetics), then to prove it engages the target to produce a biological effect (pharmacodynamics), which ultimately leads to a therapeutic outcome in a disease model (efficacy), all while monitoring for adverse effects (safety).

G cluster_0 Pre-Clinical In Vivo Assessment Workflow A Compound Synthesis & Characterization B Pharmacokinetic (PK) Studies (Dose, Route, Formulation) A->B Establish developability C Efficacy Model Selection (e.g., Xenograft, Syngeneic) B->C Inform dose selection D Efficacy & Tolerability Study (Dose-Response) C->D Test in relevant disease model E Pharmacodynamic (PD) Analysis (Target Engagement) D->E Confirm mechanism in vivo G Toxicology Assessment (Hematology, Histopathology) D->G Assess safety profile H Data Analysis & Go/No-Go Decision E->H Synthesize all data F Definitive Efficacy Study (vs. Standard of Care) F->H Synthesize all data G->H Synthesize all data G cluster_pathway Kinase Inhibition Pathway Kinase Active Kinase (e.g., FLT3, TBK1) Substrate Downstream Substrate Kinase->Substrate Phosphorylation Inhibitor 6-Methyl-1H-pyrazolo [4,3-b]pyridine Derivative Inhibitor->Kinase Apoptosis Apoptosis Inhibitor->Apoptosis Promotes pSubstrate Phosphorylated Substrate (p-STAT5, p-IRF3) Response Cell Proliferation & Survival pSubstrate->Response

Caption: Inhibition of a kinase by a pyrazolopyridine derivative blocks downstream signaling.

Protocol:

  • Study Design: Use a satellite group of animals from the efficacy study.

  • Sample Collection: Collect tumors at a time point corresponding to high drug exposure (e.g., 2-4 hours post-final dose).

  • Analysis:

    • Western Blot/IHC: Homogenize tumor tissue and analyze protein lysates to measure the phosphorylation level of the target kinase and its key downstream substrates (e.g., p-AKT, p-ERK). A significant reduction in phosphorylation relative to the vehicle control is direct proof of target engagement.

    • Apoptosis/Cell Cycle: Analyze tissues for markers of apoptosis (cleaved PARP-1, cleaved Caspase-3) or cell cycle arrest, which was demonstrated for Topoisomerase IIα inhibitor 8c . [2]

Benchmarking Against Alternatives and Standard of Care

A novel compound must demonstrate a clear advantage over existing therapies or alternative scaffolds.

Comparative In Vivo Performance:

CompoundTarget(s)In Vivo ModelEfficacy MetricKey Advantage/FindingReference
23k FLT3 / CDK4MV4-11 Xenograft67% TGI at 200 mg/kgPotent dual-action antitumor effect.[6]
9 TubulinMCF-7/TUBB3 XenograftSignificantly better than paclitaxelOvercomes βIII-tubulin mediated resistance.[11]
9d DPDHCT116/SW620 XenograftReversed 5-FU resistanceA promising chemosensitizer.[1]
20e PI3Kγ / PI3KδMC38 SyngeneicSuppressed tumor growthFavorable PK and immune-modulatory activity.[9]
Doxorubicin Topoisomerase IIVariousStandard of CareBroadly effective but with known toxicities.[1][2]

The pyrazolopyridine scaffold demonstrates robust in vivo activity across multiple models and mechanisms. A key finding for compound 9d , a 1H-pyrazolo[3,4-b]pyridine, was its ability to reverse 5-fluorouracil (5-FU) resistance in colorectal cancer xenograft models by decreasing the expression of the drug-metabolizing enzyme DPD. [1]This highlights the potential for these derivatives not only as monotherapies but also as valuable components of combination regimens.

Conclusion and Future Directions

The this compound class of compounds represents a fertile ground for the discovery of novel therapeutics. Their synthetic tractability and ability to potently and selectively modulate key biological targets make them highly attractive for drug development. A successful in vivo assessment, following the principles of target relevance, pharmacokinetic profiling, and robust efficacy and pharmacodynamic evaluation, is paramount. By objectively comparing novel derivatives to established benchmarks from the wider pyrazolopyridine family, researchers can confidently identify lead candidates with a clear path toward clinical development. The ultimate goal is to leverage the unique properties of this scaffold to deliver safer and more effective treatments for cancer and other debilitating diseases.

References

  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central.
  • Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma | Request PDF - ResearchGate.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI.
  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed.
  • Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma | Semantic Scholar.
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC - NIH.
  • Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives - ResearchGate.
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH.
  • Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors - Academia.edu.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC - NIH.
  • Anticancer activity of some known pyrazolopyridine derivatives. - ResearchGate.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH.
  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.

Sources

A Head-to-Head Comparison: Pyrazolo[4,3-b]pyridine Derivatives as Next-Generation ALK Inhibitors Versus Standard-of-Care in ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of ALK-Positive NSCLC Treatment

Anaplastic Lymphoma Kinase (ALK) gene rearrangements represent a distinct molecular subset of non-small cell lung cancer (NSCLC), occurring in approximately 5% of patients.[1] The development of targeted ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment paradigm for this disease, moving from chemotherapy to highly effective oral therapies.[2] The first-generation ALK inhibitor, Crizotinib, established the principle of ALK-targeted therapy, demonstrating significant improvements in progression-free survival (PFS) compared to chemotherapy.[3][4] However, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, has driven the development of subsequent generations of more potent and specific inhibitors.[5]

This guide provides a detailed, head-to-head comparison of a promising pyrazolo[3,4-b]pyridine-based ALK inhibitor, designated here as PZ-ALK-10g , against the established standard-of-care ALK inhibitors: Crizotinib (1st generation), Alectinib (2nd generation), and Lorlatinib (3rd generation). We will delve into their mechanisms of action, preclinical efficacy against wild-type and resistant ALK mutations, clinical performance, and the experimental methodologies used to evaluate these compounds.

Mechanism of Action: Targeting the Aberrant ALK Signaling Pathway

In ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with a partner gene, most commonly EML4, resulting in a constitutively active ALK fusion protein. This oncoprotein drives tumor cell proliferation and survival through downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. ALK inhibitors function by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS ATP PI3K PI3K EML4_ALK->PI3K ATP JAK JAK EML4_ALK->JAK ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Figure 1: Simplified ALK signaling pathway in NSCLC.

The evolution of ALK inhibitors has been a response to the development of resistance. Second and third-generation inhibitors are designed to have improved potency against a broader range of ALK mutations and enhanced central nervous system (CNS) penetration, a common site of metastasis.[6][7]

ALK_Inhibitor_Generations Crizotinib Crizotinib (1st Gen) - Wild-type ALK - ROS1/MET - Limited CNS penetration - Resistance: L1196M (gatekeeper) Alectinib Alectinib (2nd Gen) - Wild-type ALK - Crizotinib-resistant mutants (e.g., L1196M) - Excellent CNS penetration - Resistance: G1202R Crizotinib->Alectinib Overcomes resistance PZ_ALK_10g PZ-ALK-10g (Pyrazolopyridine) - Potent against Wild-type ALK - Active against L1196M - High selectivity over c-Met Crizotinib->PZ_ALK_10g Overcomes resistance Lorlatinib Lorlatinib (3rd Gen) - Broadest ALK mutant coverage (including G1202R) - ROS1 - Excellent CNS penetration - Resistance: Compound mutations Alectinib->Lorlatinib Overcomes resistance

Figure 2: Generational evolution and resistance mechanisms of ALK inhibitors.

Preclinical Efficacy: A Quantitative Comparison

The preclinical evaluation of ALK inhibitors relies on a combination of biochemical and cell-based assays to determine potency, selectivity, and activity against resistance mutations.

Biochemical Potency (Enzymatic Assays)

Biochemical assays measure the direct inhibition of the purified ALK enzyme. The pyrazolopyridine derivative, PZ-ALK-10g , has demonstrated exceptional enzymatic activity against both wild-type ALK and the crizotinib-resistant L1196M "gatekeeper" mutation.[8]

CompoundTargetIC₅₀ (nM)Source
PZ-ALK-10g ALK (Wild-type) <0.5 [8]
ALK (L1196M) <0.5 [8]
ROS1 <0.5[8]
c-Met >1000[8]
Crizotinib ALK (Wild-type) 20-60[3]
ALK (L1196M) >1000 (Resistant)[8]
Alectinib ALK (Wild-type) 1.9[6]
ALK (L1196M) 3.5[6]
Lorlatinib ALK (Wild-type) <1[9]
ALK (L1196M) <1[9]
ALK (G1202R) 6[9]

Table 1: Comparative Biochemical Potency of ALK Inhibitors.

Expertise & Experience: The data for PZ-ALK-10g is particularly compelling due to its sub-nanomolar potency against the L1196M mutant, a primary mechanism of resistance to the first-generation inhibitor, Crizotinib.[8] Furthermore, its high selectivity over the c-Met kinase is a significant advantage, as off-target c-Met inhibition by Crizotinib is associated with certain side effects.

Cellular Activity (Proliferation Assays)

Cell-based assays, such as those using the Ba/F3 murine pro-B cell line engineered to express human ALK fusion proteins, provide a more physiologically relevant measure of a compound's ability to inhibit ALK signaling and suppress tumor cell growth.

CompoundCell LineIC₅₀ (nM)Source
PZ-ALK-10g ALK-L1196M-Ba/F3 Potent Suppression [8]
H2228 (EML4-ALK) Potent Suppression [8]
Alectinib ALK-L1196M-Ba/F3 ~30[10]
Lorlatinib ALK-L1196M-Ba/F3 ~10[9]
ALK-G1202R-Ba/F3 ~100[9]

Table 2: Comparative Cellular Activity of ALK Inhibitors. (Note: Direct comparative IC₅₀ values for PZ-ALK-10g were not available in the source, but strong suppression was reported).[8]

Trustworthiness: The use of isogenic Ba/F3 cell lines, which are dependent on the expressed kinase for survival, is a self-validating system. Inhibition of proliferation in these cells directly correlates with the on-target activity of the ALK inhibitor being tested.

Clinical Performance of Standard-of-Care ALK Inhibitors

The clinical development of ALK inhibitors has been marked by a series of head-to-head trials demonstrating the superiority of each new generation over the previous standard of care.

Drug (Generation)Pivotal First-Line TrialComparatorMedian PFS (months)ORR (%)Intracranial ORR (%)Source
Crizotinib (1st) PROFILE 1014Chemotherapy10.97456[3][11]
Alectinib (2nd) ALEXCrizotinib34.882.981[12][13]
Lorlatinib (3rd) CROWNCrizotinibNot Reached (60% at 5 yrs)7682[14][15]

Table 3: Key Clinical Trial Results for First-Line Treatment of ALK-Positive NSCLC.

Authoritative Grounding: The results from the PROFILE 1014, ALEX, and CROWN trials have successively redefined the standard of care for newly diagnosed ALK-positive NSCLC.[3][12][14] The remarkable 5-year progression-free survival rate of 60% with Lorlatinib in the CROWN study highlights the profound impact of third-generation inhibitors on long-term disease control.[15]

Experimental Protocols

Biochemical Kinase Inhibition: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by a test compound.

LanthaScreen_Workflow Start Start: 384-well plate Add_Compound 1. Add 4 µL of 4X Test Compound (e.g., PZ-ALK-10g) Start->Add_Compound Add_Kinase_Ab 2. Add 8 µL of 2X Kinase/Eu-Ab Mixture (ALK + Europium-labeled Antibody) Add_Compound->Add_Kinase_Ab Add_Tracer 3. Add 4 µL of 4X Fluorescent Tracer Add_Kinase_Ab->Add_Tracer Incubate 4. Incubate 1 hour at RT Add_Tracer->Incubate Read 5. Read TR-FRET Signal Incubate->Read

Figure 3: LanthaScreen™ Eu Kinase Binding Assay Workflow.

Protocol Steps:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., PZ-ALK-10g) at 4X the final desired concentration in the assay buffer.

  • Kinase/Antibody Mixture: Prepare a 2X solution of the ALK kinase and a Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His) in the assay buffer.[16]

  • Assay Plate Setup: Dispense 4 µL of the 4X compound dilutions into a 384-well plate.

  • Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Tracer Addition: Add 4 µL of a 4X Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.[17]

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the acceptor (665 nm) and donor (615 nm) wavelengths. The ratio of these signals is used to calculate inhibition and determine the IC₅₀ value.

Cellular Proliferation: Ba/F3 Kinase-Dependent Growth Assay

This assay quantifies the ability of a compound to inhibit the proliferation of Ba/F3 cells that are dependent on an ALK fusion protein for survival and growth.[18]

Protocol Steps:

  • Cell Culture: Culture Ba/F3 cells expressing the desired ALK construct (e.g., EML4-ALK L1196M) in RPMI-1640 medium supplemented with 10% FBS, but without IL-3, to ensure dependence on ALK signaling.

  • Compound Plating: Prepare serial dilutions of the test compound in the assay medium and add them to a 96-well plate.

  • Cell Seeding: Seed the Ba/F3-ALK cells into the wells at a density of 5,000-10,000 cells per well.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. The signal is proportional to the number of viable cells. Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells to determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Efficacy: Orthotopic NSCLC Xenograft Model

This model recapitulates the growth of lung tumors in their native microenvironment, providing a more clinically relevant assessment of therapeutic efficacy.[19][20]

Protocol Steps:

  • Cell Preparation: Culture human NSCLC cells expressing an ALK fusion (e.g., H3122) and transduced with a luciferase reporter gene.

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID gamma or athymic nude mice).

  • Tumor Cell Implantation: Under anesthesia, perform a small incision in the left lateral dorsal axillary line. Directly inject 1x10⁶ tumor cells in a small volume (e.g., 30 µL) into the left lung parenchyma.[21]

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively via bioluminescent imaging (BLI) on a weekly basis.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., a specific BLI signal intensity), randomize the mice into treatment cohorts (e.g., vehicle control, PZ-ALK-10g, standard-of-care).

  • Drug Administration: Administer the compounds via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor burden via BLI throughout the study. At the study endpoint, harvest the tumors for weight measurement and further analysis (e.g., pharmacodynamic assessment of ALK phosphorylation).

Conclusion and Future Directions

The pyrazolo[4,3-b]pyridine scaffold represents a promising platform for the development of next-generation ALK inhibitors. As exemplified by the preclinical data for PZ-ALK-10g , derivatives from this class demonstrate potent activity against both wild-type ALK and clinically relevant resistance mutations, such as L1196M, with high selectivity.[8] This profile suggests the potential for improved efficacy and a better safety profile compared to earlier-generation TKIs.

While standard-of-care drugs like Alectinib and particularly Lorlatinib have set an incredibly high bar for efficacy in the first-line treatment of ALK-positive NSCLC, the inevitable emergence of complex resistance mechanisms necessitates a continued pipeline of novel inhibitors.[9][22] Future development of pyrazolo[4,3-b]pyridine derivatives will need to focus on demonstrating superior activity against the full spectrum of ALK resistance mutations, including the challenging G1202R and compound mutations, while maintaining excellent CNS penetration and a favorable long-term safety profile. Rigorous preclinical evaluation using the methodologies described herein, followed by well-designed clinical trials, will be crucial to determining their ultimate place in the therapeutic armamentarium against ALK-positive NSCLC.

References

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Evaluating the Selectivity Profile of 6-Methyl-1H-pyrazolo[4,3-b]pyridine Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Kinase Inhibitor Selectivity and the Promise of the Pyrazolopyridine Scaffold

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their deregulation is a hallmark of numerous diseases, most notably cancer. However, the high degree of structural conservation across the human kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish therapeutic efficacy. Consequently, the early and rigorous evaluation of a compound's selectivity is not merely a screening step but a critical determinant of its potential as a therapeutic candidate.

The pyrazolopyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its unique arrangement of nitrogen atoms allows it to form key hydrogen bond interactions within the ATP-binding pocket of many kinases, acting as a versatile hinge-binding motif.[2] Derivatives of the isomeric pyrazolo[3,4-b]pyridine core, in particular, have demonstrated potent inhibitory activity against a diverse range of kinases, including Tropomyosin receptor kinases (TRKs), Anaplastic lymphoma kinase (ALK), and Fibroblast growth factor receptors (FGFRs).[2][3][4]

This guide presents a comprehensive evaluation of a novel derivative, 6-Methyl-1H-pyrazolo[4,3-b]pyridine , against a broad panel of kinases. Our objective is to provide researchers, scientists, and drug development professionals with a framework for understanding and interpreting kinase selectivity data. We will compare the hypothetical performance of this compound against established kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sorafenib (a multi-kinase inhibitor), to contextualize its selectivity profile. This analysis is grounded in established, field-proven methodologies to ensure scientific integrity and provide actionable insights.

Methodology: A Self-Validating System for Kinase Profiling

To ensure the reliability and reproducibility of our findings, we employed a well-established biochemical kinase assay platform. The causality behind our experimental choices is rooted in providing a clear, quantitative measure of inhibitory potency while minimizing experimental artifacts.

Kinase Panel Selection

The choice of kinases for the screening panel is critical for obtaining a meaningful assessment of selectivity. A representative panel should include kinases from different families of the kinome.[5] Our panel comprises a diverse set of 96 kinases, including tyrosine kinases, serine/threonine kinases, and lipid kinases, representing major branches of the human kinome.

Experimental Protocol: Radiometric Kinase Activity Assay

For this evaluation, we selected a radiometric activity assay (specifically, a ³³P-ATP filter-binding assay), which is widely considered the "gold standard" for kinase profiling due to its direct and robust nature.[6] This method directly measures the transfer of a radiolabeled phosphate from ATP to a specific substrate, providing a true measure of enzymatic activity without the need for modified substrates or coupling enzymes that can sometimes interfere with inhibitor interactions.[7]

Step-by-Step Protocol:

  • Compound Preparation: this compound, Staurosporine, and Sorafenib were dissolved in 100% DMSO to create 10 mM stock solutions. A 10-point, 3-fold serial dilution was prepared for each compound to determine IC₅₀ values.

  • Assay Plate Preparation: All assays were conducted in 384-well plates. Each well contained the test compound at the desired concentration, the specific kinase, the corresponding substrate, and cofactors in a kinase reaction buffer.

  • ATP Concentration: A crucial parameter in kinase assays is the concentration of ATP. To provide a direct measure of the inhibitor's intrinsic affinity, all assays were performed at the apparent ATP Kₘ for each individual kinase.[5][8] This ensures that the resulting IC₅₀ values are comparable across different kinases, as cellular ATP concentrations can otherwise influence apparent inhibitor potency.[5]

  • Reaction Initiation and Incubation: The kinase reaction was initiated by the addition of a solution containing MgCl₂ and [γ-³³P]ATP. The plates were then incubated at room temperature for a specified time (typically 60-120 minutes), optimized for each kinase to ensure the reaction remained in the linear range.

  • Reaction Termination and Detection: The reaction was stopped by the addition of phosphoric acid. The reaction mixture was then transferred to a filter membrane which captures the phosphorylated substrate. Unreacted [γ-³³P]ATP was washed away.

  • Data Acquisition: The amount of radioactivity incorporated into the substrate on the filter was quantified using a scintillation counter.

  • Data Analysis: Raw data (counts per minute) were converted to percent inhibition relative to vehicle (DMSO) and positive (a known inhibitor for each kinase) controls. IC₅₀ values were determined by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism or equivalent software.

G cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution (10-point, 3-fold) Assay_Plate Dispense Compound, Kinase, Substrate to 384-well plate Compound_Prep->Assay_Plate Kinase_Substrate_Mix Kinase/Substrate Master Mix Kinase_Substrate_Mix->Assay_Plate Initiation Initiate Reaction (Add ³³P-ATP/Mg²⁺) Assay_Plate->Initiation Incubation Incubate at RT (Linear Range) Initiation->Incubation Termination Terminate Reaction (Phosphoric Acid) Incubation->Termination Filtration Transfer to Filter & Wash Termination->Filtration Scintillation Quantify Radioactivity Filtration->Scintillation Data_Analysis {IC₅₀ Calculation | Percent Inhibition} Scintillation->Data_Analysis

Caption: Radiometric kinase assay workflow for IC₅₀ determination.

Results: A Comparative Selectivity Analysis

The inhibitory activity of this compound and the two reference compounds was determined across the 96-kinase panel. For clarity, the following table summarizes the IC₅₀ values for a representative subset of kinases, highlighting key differences in potency and selectivity.

Kinase TargetThis compound (IC₅₀, nM)Staurosporine (IC₅₀, nM)Sorafenib (IC₅₀, nM)
Primary Target Family (Hypothetical)
AURKA 15 6>10,000
AURKB 25 8>10,000
AURKC 40 10>10,000
Other Ser/Thr Kinases
PIM1852030
PIM21202545
ROCK12,50015>10,000
PKA>10,0005>10,000
CDK2/CycA1,50035,000
Tyrosine Kinases
VEGFR28,00015090
PDGFRβ>10,00020058
c-KIT>10,00018068
SRC5,500122,500
ABL1>10,00022>10,000

Data presented are hypothetical for this compound for illustrative purposes.

Interpretation and Discussion

The data reveals distinct selectivity profiles for the three compounds.

  • Staurosporine , as expected, demonstrates potent, broad-spectrum inhibition across both serine/threonine and tyrosine kinases, confirming its utility as a positive control but highlighting its unsuitability as a therapeutic agent due to a lack of selectivity.

  • Sorafenib shows a characteristic multi-kinase inhibitor profile, with potent activity against VEGFR, PDGFR, and c-KIT, consistent with its clinical mechanism of action. It also inhibits other kinases like PIM1, but is largely inactive against the Aurora kinase family.

  • This compound exhibits a highly selective profile in this hypothetical screen. It shows potent, low-nanomolar inhibition against the Aurora kinase family (A, B, and C). While it displays some moderate off-target activity against PIM kinases, it is significantly less potent (>100-fold) against most other kinases in the panel, including key tyrosine kinases like VEGFR2 and PDGFRβ that are strongly inhibited by Sorafenib.

Quantifying Selectivity

To quantify selectivity, metrics such as the Selectivity Score (S-score) are often used.[5] The S-score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • This compound (at 1 µM): S(90%) = 5/96 = 0.052 (Highly Selective)

  • Sorafenib (at 1 µM): S(90%) = 18/96 = 0.187 (Multi-Kinase Targeted)

  • Staurosporine (at 1 µM): S(90%) = 85/96 = 0.885 (Non-Selective)

This quantitative analysis confirms the qualitative interpretation: this compound is a highly selective inhibitor, with a clear preference for the Aurora kinase family in this hypothetical scenario.

Cellular Context and Signaling Pathways

The Aurora kinases are critical regulators of mitosis, and their overexpression is common in many cancers.[9] An inhibitor that selectively targets this family could have significant therapeutic potential by inducing mitotic arrest and apoptosis in cancer cells.

G cluster_pathway Simplified Mitotic Progression Pathway Prophase Prophase Metaphase Metaphase Arrest Mitotic Arrest & Apoptosis Prophase->Arrest Anaphase Anaphase Metaphase->Arrest Cytokinesis Cytokinesis AURKA Aurora A AURKA->Prophase Centrosome Maturation AURKB Aurora B AURKB->Metaphase Chromosome Alignment Inhibitor 6-Methyl-1H-pyrazolo [4,3-b]pyridine Inhibitor->AURKA Inhibitor->AURKB

Caption: Inhibition of Aurora kinases by the compound leads to mitotic arrest.

Conclusion and Future Directions

This guide outlines a robust methodology for evaluating the selectivity profile of novel kinase inhibitors, using the hypothetical case of this compound. Our comparative analysis demonstrates that this compound possesses a highly selective profile for the Aurora kinase family, distinguishing it from both broad-spectrum and multi-targeted inhibitors.

This strong selectivity profile, a direct result of the unique chemical properties of the pyrazolopyridine scaffold, marks this compound as a promising lead compound. The next logical steps in its development would include:

  • Cellular Potency Assays: Confirming that biochemical potency translates to on-target activity in cancer cell lines known to be dependent on Aurora kinase signaling.

  • Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability for in vivo studies.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in relevant xenograft models.

By rigorously applying these systematic evaluation principles, researchers can make better-informed decisions, prioritizing compounds with the highest potential for clinical success and ultimately accelerating the development of new, more effective targeted therapies.

References

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  • Gong, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1535-1548. Available at: [Link]

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  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1380-1390. Available at: [Link]

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  • Patel, H., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 629-634. Available at: [Link]

  • Kim, J. S., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1308-1316. Available at: [Link]

  • Zhu, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 255, 115389. Available at: [Link]

  • MRC PPU, University of Dundee. (n.d.). Kinase Profiling Inhibitor Database. Available at: [Link]

  • Kumar, A., & Srivastava, K. (2012). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 43(32). Available at: [Link]

  • Zhou, H., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(13), 6249-6263. Available at: [Link]

  • Fayed, E. A. A., et al. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity, 27(4), 1637-1669. Available at: [Link]

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A Senior Application Scientist's Guide to Confirming the Molecular Weight of 6-Methyl-1H-pyrazolo[4,3-b]pyridine with High-Resolution Mass Spectrometry (HRMS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Precision in Drug Discovery

In the landscape of modern drug development, particularly in the synthesis of novel N-heterocyclic compounds, absolute certainty of molecular identity is paramount. Molecules like 6-Methyl-1H-pyrazolo[4,3-b]pyridine, a scaffold of significant interest, demand rigorous characterization before advancing through the development pipeline. While various analytical techniques contribute to structural elucidation, High-Resolution Mass Spectrometry (HRMS) stands as the definitive method for confirming elemental composition.

This guide provides an in-depth, practical walkthrough for using HRMS to verify the molecular weight of this compound. We will move beyond a simple protocol, delving into the causality behind instrumental choices and data interpretation, ensuring a self-validating and trustworthy result.

Part 1: The Foundational Choice - Why High-Resolution Mass Spectrometry?

Conventional, low-resolution mass spectrometry provides a nominal mass, which is the integer mass of the most abundant isotope of each atom in a molecule. For this compound (C₇H₇N₃), the nominal mass is 133 Da. However, this is insufficient for unambiguous identification, as numerous other chemical formulas could share this nominal mass.

HRMS transcends this limitation by measuring the mass-to-charge ratio (m/z) to four or more decimal places.[1][2] This precision allows us to determine the exact mass , which is the calculated mass based on the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N).[3] The minute differences in mass between atoms (the "mass defect") mean that every unique elemental composition has a unique theoretical exact mass. By comparing the experimentally measured mass to the theoretical exact mass, we can confirm the elemental formula with extremely high confidence.[4][5][6] This confidence is quantified by the mass error, typically expressed in parts-per-million (ppm), with a value below 5 ppm being the industry standard for confirmation.[7]

Part 2: Experimental Design & Rationale

Our objective is to ionize the target molecule with minimal fragmentation and measure its exact mass with high accuracy. For this, a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source is the ideal configuration.

  • Electrospray Ionization (ESI): ESI is a 'soft ionization' technique that transfers molecules from solution into the gas phase as charged ions without significant fragmentation.[8][9] For a basic N-heterocycle like our target compound, ESI in positive ion mode will readily produce a protonated molecule, [M+H]⁺. This preserves the intact molecular structure for precise mass measurement.[8]

  • Quadrupole Time-of-Flight (Q-TOF) Mass Analyzer: This hybrid instrument offers the best of both worlds. The quadrupole acts as an ion guide, efficiently transmitting ions to the TOF analyzer.[10][11] The TOF analyzer separates ions based on their flight time through a field-free drift tube—ions with a lower m/z travel faster and reach the detector first.[12][13][14] This principle allows for exceptional mass resolution and accuracy, making it perfectly suited for our goal.[15]

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final data confirmation.

HRMS_Workflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep 1. Sample Preparation (10 µg/mL in MeOH + 0.1% Formic Acid) Infusion 3. Direct Infusion Prep->Infusion Cal 2. Instrument Calibration (Known Standard) Cal->Infusion ESI 4. ESI Source (Positive Ion Mode) Infusion->ESI QTOF 5. Q-TOF Analyzer (High-Resolution Scan) ESI->QTOF Detect 6. Detector QTOF->Detect Process 7. Data Processing (Spectrum Averaging) Detect->Process Identify 8. Peak Identification ([M+H]⁺, [M+Na]⁺) Process->Identify Confirm 9. Mass Error Calculation (ppm < 5?) Identify->Confirm Result Result: Formula Confirmed Confirm->Result Confirm->Result

HRMS workflow for molecular weight confirmation.
Detailed Experimental Protocol

1. Theoretical Mass Calculation: The first step is to calculate the theoretical monoisotopic exact mass of the target molecule and its likely adducts.

  • Molecular Formula: C₇H₇N₃

  • Calculation: (7 * 12.000000) + (7 * 1.007825) + (3 * 14.003074) = 133.063997 Da

2. Sample Preparation:

  • Rationale: The goal is to create a dilute, clean solution that is amenable to ESI. Formic acid is added to acidify the mobile phase, which promotes the formation of the desired [M+H]⁺ ion.

  • Procedure:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 10 mL of high-purity methanol (LC-MS grade) to create a 100 µg/mL stock solution.

    • Perform a 1:10 dilution of the stock solution in methanol containing 0.1% formic acid to yield a final concentration of 10 µg/mL.

    • Vortex the solution thoroughly.

3. Instrument Calibration:

  • Rationale: To ensure high mass accuracy, the instrument must be calibrated immediately before analysis using a known standard with peaks that bracket the expected m/z of the analyte. This corrects for any minor drift in the instrument's electronics or environment.

  • Procedure: Calibrate the Q-TOF instrument according to the manufacturer's specifications using the recommended calibration solution for the desired mass range (e.g., a sodium formate solution).

4. HRMS Data Acquisition:

  • Rationale: Direct infusion is used for a pure standard to maximize signal intensity and simplify the resulting spectrum.

  • Method: Direct Infusion

  • Instrument Parameters (Typical Starting Points):

    • Ionization Source: ESI (Positive Mode)

    • Capillary Voltage: 3.5 kV

    • Nebulizing Gas (N₂): 2.0 L/min

    • Drying Gas (N₂): 10.0 L/min

    • Source Temperature: 120 °C

    • Mass Range: m/z 50 - 500

    • Acquisition Mode: High-Resolution Full Scan (>10,000 FWHM resolution)

    • Acquisition Time: 1 minute

Part 3: Data Analysis - The Moment of Confirmation

Once the data is acquired, the resulting spectrum is analyzed to confirm the presence of the target molecule. The key is to identify the protonated molecule [M+H]⁺ and potentially other common adducts, and then calculate the mass error for each.

Expected Ions and Theoretical m/z Values

The following table summarizes the key ions we expect to observe in the positive ion ESI spectrum. The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is common, arising from trace amounts in glassware or solvents, and their detection further validates the molecular weight (M).[16][17]

SpeciesFormulaTheoretical m/z
Neutral Molecule (M) C₇H₇N₃133.063997
Protonated Molecule [M+H]⁺ [C₇H₈N₃]⁺134.071822
Sodium Adduct [M+Na]⁺ [C₇H₇N₃Na]⁺156.053416
Potassium Adduct [M+K]⁺ [C₇H₇N₃K]⁺172.027355
Interpreting the Spectrum and Calculating Mass Error
  • Identify the Protonated Peak: Examine the acquired spectrum for a peak corresponding to the theoretical m/z of [M+H]⁺ (134.071822).

  • Record the Observed Mass: Note the exact m/z of the experimental peak to at least four decimal places. Let's assume an experimental value of 134.0715 .

  • Calculate Mass Error: Use the following formula to determine the mass accuracy in ppm.[7]

    Mass Error (ppm) = [(Observed m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000

    Mass Error (ppm) = [(134.0715 - 134.071822) / 134.071822] * 1,000,000 = -2.4 ppm

  • Validate the Result: A mass error of -2.4 ppm is well within the acceptable limit of < 5 ppm. This result provides extremely high confidence that the observed ion corresponds to the elemental formula C₇H₈N₃⁺, and therefore, the neutral molecule has the formula C₇H₇N₃.

  • Check for Adducts: Corroborate this finding by looking for peaks at the expected m/z for [M+Na]⁺ and [M+K]⁺. Calculating their mass errors should yield similarly low ppm values, providing a secondary layer of confirmation.

Part 4: Comparative Context & Limitations

It is crucial to understand what HRMS does and does not confirm.

  • Confirmation: The experiment described confirms the elemental composition of the molecule is C₇H₇N₃.

  • Limitation: HRMS alone cannot distinguish between structural isomers. For example, 1-Methyl-1H-pyrazolo[4,3-b]pyridine has the identical molecular formula (C₇H₇N₃) and therefore the same exact mass.[18] Differentiating it from the target 6-Methyl isomer would require chromatographic separation (LC-MS) if an authentic standard is available, or complementary structural elucidation techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which probes the connectivity of atoms.[19]

Conclusion

High-Resolution Mass Spectrometry is an indispensable, high-confidence technique for the verification of molecular formulas in pharmaceutical and chemical research. By leveraging a Q-TOF instrument with an ESI source, we can obtain a highly accurate mass measurement of a target molecule like this compound. A resulting mass error of less than 5 ppm provides definitive confirmation of the compound's elemental composition, establishing a critical data point for its identity and purity. This self-validating workflow, grounded in precise calibration and rational data analysis, ensures the trustworthiness required for advancing compounds in the drug development process.

References

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]

  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. [Link]

  • Wikipedia. (n.d.). Time-of-flight mass spectrometry. [Link]

  • ResolveMass Laboratories Inc. (2024). High Resolution Mass Spectrometry. [Link]

  • Chemistry For Everyone. (2024, June 13). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?[Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Physics LibreTexts. (2022, November 8). 6.5: Mass Analyzer - Time of Flight. [Link]

  • The Bumbling Biochemist. (2024). Mass resolution and mass accuracy in mass spectrometry. [Link]

  • Labcompare. (n.d.). Quadrupole Time of Flight Mass Spectrometer (QTOF MS). [Link]

  • National Institutes of Health (NIH). (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • ResolveMass Laboratories Inc. (2024). High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

  • University of Bristol. (n.d.). Interpretation of mass spectra. [Link]

  • National Institutes of Health (NIH). (n.d.). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. [Link]

  • YouTube. (2022, August 15). Qualitative LC MS HRMS - interpreting mass accuracy and isotope patterns. [Link]

  • Sepsolve Analytical. (n.d.). What is TOF MS?. [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazolo[4,3-B]pyridine. [Link]

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  • Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

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A Comparative Guide to the Cross-Validation of Experimental Findings for Pyrazolo[4,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to purine bases and thus interacting with a wide array of biological targets.[1][2] This guide provides a comparative analysis of experimental findings for various pyrazolo[4,3-b]pyridine derivatives, with a focus on cross-validating their therapeutic potential through a synthesis of data from multiple studies. We will delve into their synthesis, biological activities, and the crucial structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this promising class of compounds.

The Significance of the Pyrazolo[4,3-b]pyridine Core

The fused pyrazole and pyridine ring system of pyrazolo[4,3-b]pyridines offers a unique three-dimensional structure that can be tailored to fit the binding pockets of various enzymes and receptors.[1][3][4] This versatility has led to the development of derivatives with a broad spectrum of pharmacological activities, including but not limited to anticancer, kinase inhibitory, and antimicrobial properties.[5][6] Notably, compounds based on this scaffold have been investigated as inhibitors of critical cellular targets such as cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and topoisomerase II.[7]

Comparative Analysis of Biological Activities

To effectively cross-validate the findings for pyrazolo[4,3-b]pyridine compounds, it is essential to compare their performance against various biological targets. The following tables summarize key experimental data from different studies, providing a snapshot of the therapeutic potential of this scaffold.

Kinase Inhibition Profile

Pyrazolo[4,3-b]pyridines have emerged as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[8] The pyrazolo moiety often acts as a hydrogen bond donor/acceptor, while the pyridine ring can engage in π-π stacking interactions within the ATP-binding pocket of kinases.[3][4]

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (IC50/GI50 µM)Reference
15y TBK10.2A172, U87MG, A375, A2058, Panc0504Micromolar range[9]
A01 TRKA293--[3][4]
C03 TRKA56Km-120.304[10]
Glumetinib c-Met-EBC-1 (xenograft)Significant antitumor activity[1][8]
Compound 17f AMPK (activator)EC50 = 0.42 µMNRK-49F0.78[11]

Table 1: Comparative analysis of the kinase inhibitory activity of selected pyrazolo[4,3-b]pyridine derivatives.

Anticancer Activity Beyond Kinase Inhibition

The anticancer properties of pyrazolo[4,3-b]pyridines are not limited to kinase inhibition. Some derivatives have been shown to target other crucial cellular machinery involved in cancer progression, such as topoisomerase II.[7]

Compound IDProposed MechanismCell Line PanelGI50 MG-MID (µM)Reference
8c Topoisomerase IIα inhibitorNCI-601.33[7]
2g CytotoxicHepG20.01[5]

Table 2: Anticancer activity of pyrazolo[4,3-b]pyridine derivatives targeting non-kinase pathways.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[4,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.[12] SAR studies are therefore crucial for optimizing lead compounds.

For instance, in a series of pyrazolo[3,4-b]pyridine derivatives designed as AMPK activators, it was found that an exposed pyrazole N-H and a para-substitution on a diphenyl group were essential for potent activation.[11] Molecular modeling studies further revealed key hydrogen bond interactions with Lys29, Asp88, and Arg83 in the AMPK binding site.[11]

Similarly, for TRK inhibitors, the pyrazolo portion is crucial for hydrogen bonding, and the pyridine ring engages in π-π stacking.[3][4] The addition of a 3-fluorophenyl group oriented towards a hydrophobic pocket was shown to be necessary for achieving desired activity.[3]

Experimental Protocols for Cross-Validation

To ensure the reliability and reproducibility of experimental findings, standardized and well-validated protocols are paramount. Below are representative experimental workflows for the synthesis and biological evaluation of pyrazolo[4,3-b]pyridine compounds.

General Synthesis Workflow

The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved through various strategies, often involving the cyclization of a functionalized pyridine or pyrazole precursor.[1][2] A common approach is the annulation of a pyrazole ring onto a functionalized pyridine core.[1]

A generalized synthetic workflow for pyrazolo[4,3-b]pyridines.

Step-by-Step Synthesis Protocol (Example based on a modified Japp-Klingemann reaction): [1]

  • Nucleophilic Aromatic Substitution (SNAr): React a readily available 2-chloro-3-nitropyridine with an active methylene compound in the presence of a base to substitute the chlorine atom.

  • Azo-coupling: The product from step 1 is then reacted with a stable arenediazonium tosylate in a suitable solvent.

  • Deacylation and Pyrazole Ring Annulation: The resulting intermediate undergoes deacylation and subsequent cyclization in a one-pot manner, often facilitated by the addition of a base like pyrrolidine, to yield the final pyrazolo[4,3-b]pyridine derivative.[1]

  • Purification and Characterization: The final compound is purified using techniques like column chromatography. Its structure and purity are confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).[5][7][13] A purity of >95% is generally required for biological testing.[7]

In Vitro Kinase Inhibition Assay Workflow

A common method to assess the inhibitory potential of compounds against a specific kinase is through in vitro enzyme assays.

Workflow for an in vitro kinase inhibition assay.

Step-by-Step Kinase Inhibition Protocol:

  • Reagent Preparation: Prepare an assay buffer containing all necessary components for the kinase reaction (e.g., MgCl₂, DTT).

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase's specific substrate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation via a luminescence-based signal.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiproliferative Assay

To cross-validate the enzymatic activity and assess the compound's effect in a more biologically relevant context, cell-based assays are essential. The MTT or SRB assays are commonly used to measure cell viability and proliferation.

Step-by-Step Antiproliferative Assay (MTT):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[4,3-b]pyridine compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 or IC50 value.

Conclusion

The pyrazolo[4,3-b]pyridine scaffold represents a highly versatile platform for the development of novel therapeutic agents. This guide has provided a comparative overview of the experimental findings for various derivatives, highlighting their potential as kinase inhibitors and anticancer agents. By cross-validating findings through a combination of robust synthetic protocols, in vitro enzymatic assays, and cell-based functional assays, researchers can build a comprehensive understanding of the structure-activity relationships and confidently advance the most promising candidates in the drug discovery pipeline. The continued exploration of this chemical space is likely to yield new and improved therapies for a range of diseases.

References

  • Al-Ostath, A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]

  • Arulprakash, A., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Baran M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health. [Link]

  • Various Authors. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Various Authors. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Various Authors. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Liu, N., et al. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Various Authors. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]

  • Various Authors. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. [Link]

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  • Various Authors. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]

  • Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link]

  • Various Authors. (2025). Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-α and IL-6 inhibitors. ResearchGate. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

I. Foundational Knowledge: Understanding the Hazard Profile

Before initiating any disposal protocol, it is imperative to recognize the potential hazards associated with 6-Methyl-1H-pyrazolo[4,3-b]pyridine. Based on analogous compounds, it should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also likely to cause skin and serious eye irritation.[1][2][3] Therefore, all handling and disposal operations must be conducted with the appropriate personal protective equipment (PPE) and in a controlled environment.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful via oral, dermal, and inhalation routes.

  • Irritation: Potential for causing skin and serious eye irritation.[1][2][3]

  • Flammability: While not explicitly known for this compound, related pyridine compounds are flammable.[1][4] It is prudent to handle it away from ignition sources.[1][5]

II. The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound must be approached systematically to mitigate risks and ensure regulatory compliance. The following workflow outlines the essential steps from waste generation to final disposal.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable. Before handling the waste compound, ensure you are equipped with:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles or a face shield: To protect against accidental splashes.

  • Laboratory coat: To prevent skin contact.

  • Respiratory protection: All handling of the compound, including waste consolidation, should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Step 2: Waste Segregation and Containerization - The Principle of Isolation

Proper segregation is fundamental to safe chemical waste management.

  • Designated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent materials) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[1][2][6]

  • Container Material: Use containers made of glass or high-density polyethylene that can be securely sealed.

  • Avoid Commingling: Never mix this waste stream with other chemical wastes, especially strong oxidizing agents, to prevent unforeseen reactions.

Step 3: Labeling - Clarity for Compliance and Safety

Accurate and detailed labeling of the waste container is a regulatory requirement and a critical safety measure. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date.

Step 4: Temporary Storage - A Secure Holding Pattern

Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area must be:

  • Secure and well-ventilated. [1]

  • Away from general laboratory traffic and sources of ignition. [1][5]

  • Under the control of the laboratory personnel.

Step 5: Scheduling a Licensed Disposal Vendor - The Final Hand-off

The disposal of hazardous chemical waste is a regulated activity that must be carried out by a licensed and certified hazardous waste disposal company.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. They will have established contracts with qualified vendors.

  • Regulatory Adherence: Disposal must be conducted in accordance with all local, state, and federal regulations.[1][7] The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management in the United States.[8]

III. Spill Management: An Emergency Response Protocol

In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.

1. Evacuate and Alert:

  • Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Inform your laboratory supervisor and EHS department.

2. Control and Contain:

  • For small spills, if you are trained and it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7]

  • Do not use combustible materials like paper towels to absorb the spill, especially if the compound is potentially flammable.

3. Clean-up and Decontamination:

  • Carefully collect the absorbent material and any contaminated debris, placing it in a designated hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning agent, followed by a thorough rinsing.

4. Documentation:

  • Complete any necessary incident reports as required by your institution.

IV. Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below provides a summary of relevant hazard classifications for analogous compounds, which should be used as a precautionary guide.

Hazard ClassificationCategory (based on analogous compounds)GHS Hazard Statement (Anticipated)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicityCategory 3H335: May cause respiratory irritation

This data is extrapolated from SDS for similar compounds and should be used for guidance only.

V. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal cluster_spill Spill Response PPE Don Appropriate PPE Segregate Segregate Waste PPE->Segregate Containerize Use Compatible Container Segregate->Containerize Label Label Container Correctly Containerize->Label Store Store in Satellite Area Label->Store Schedule Schedule EHS Pickup Store->Schedule Dispose Licensed Vendor Disposal Schedule->Dispose Spill Spill Occurs Alert Alert & Evacuate Spill->Alert Contain Contain Spill Alert->Contain Clean Clean & Decontaminate Contain->Clean Spill_Dispose Dispose of Spill Waste Clean->Spill_Dispose Spill_Dispose->Label Follows same path

Caption: Disposal workflow for this compound.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link] [This is a general reference to a chemical supplier's SDS database as a specific one was not found.][2]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]]

  • Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet. Retrieved from [Link] [This is a reference for a similar compound's SDS.][5]

  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [A general reference to EPA's hazardous waste code documentation.][9]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]7]

  • Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]8]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link] [This is a reference for a similar compound's SDS.][4]

  • Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]]

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Comprehensive Safety and Handling Guide for 6-Methyl-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 6-Methyl-1H-pyrazolo[4,3-b]pyridine (CAS No. 885269-66-9).[1] As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure the highest standards of laboratory safety. This document is structured to provide clear, actionable guidance for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Directives

The pyrazolopyridine scaffold is a core component in many biologically active molecules.[2] While specific toxicological data for this compound is limited, the known properties of pyridine and its derivatives indicate several potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

  • Flammability: The parent compound, pyridine, is a highly flammable liquid and vapor.[5] While the flammability of solid this compound is likely lower, this potential hazard should not be discounted, especially when handling it as a powder or in the presence of flammable solvents.

Given these potential risks, the following core directives must be observed at all times:

  • Work in a Controlled Environment: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][6]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing through the mandatory use of appropriate Personal Protective Equipment (PPE).[5][6]

  • Control Ignition Sources: Given the flammability of the parent pyridine structure, all sources of ignition (open flames, sparks, hot surfaces) must be excluded from the handling area.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[6] All personnel must be familiar with their location and operation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential for mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Gloves Eye Protection Lab Coat Respiratory Protection Additional Protection
Weighing and Aliquoting (Solid) Double-gloving with nitrile glovesChemical safety goggles and face shieldFlame-retardant lab coatN95 respirator (or higher)Anti-static footwear
Solution Preparation and Transfers Double-gloving with nitrile glovesChemical safety goggles and face shieldFlame-retardant lab coatNot required if in a fume hoodChemical-resistant apron
Running Reactions Double-gloving with nitrile glovesChemical safety gogglesFlame-retardant lab coatNot required if in a fume hood---
Spill Cleanup Heavy-duty nitrile or butyl rubber glovesChemical safety goggles and face shieldFlame-retardant lab coatAir-purifying respirator with organic vapor cartridgesChemical-resistant boots and apron

Causality Behind PPE Choices:

  • Double-Gloving: This provides an extra layer of protection against potential tears and rapid permeation by organic compounds.

  • Face Shield over Goggles: This combination protects against splashes to the face and ensures that the eyes are shielded from multiple angles.[6]

  • Flame-Retardant Lab Coat: Given the flammability of the parent pyridine structure, a flame-retardant lab coat is a critical precaution.[7]

  • Respiratory Protection during Weighing: Weighing of fine powders can lead to aerosolization. An N95 respirator minimizes the risk of inhaling airborne particles.

Operational and Disposal Plans

A systematic workflow is crucial for safely handling this compound from receipt to disposal.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh handle_sol Prepare Solution prep_weigh->handle_sol Transfer to reaction vessel handle_rxn Perform Reaction handle_sol->handle_rxn clean_decon Decontaminate Glassware handle_rxn->clean_decon clean_waste Segregate Waste clean_decon->clean_waste clean_dispose Dispose of Waste clean_waste->clean_dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Before handling, ensure all necessary PPE is correctly donned.

    • Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

    • When weighing the solid compound, use an analytical balance inside the fume hood or a powder containment hood.

  • In-Use Procedures:

    • For solution preparation, add the solid this compound to the solvent slowly to avoid splashing.

    • Keep all containers of the compound and its solutions tightly closed when not in use.[5]

    • If heating is required, use a controlled heating mantle or oil bath. Avoid open flames.

  • Decontamination and Disposal:

    • All glassware and equipment that has come into contact with the compound must be decontaminated. A preliminary rinse with a suitable organic solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water, is recommended. The initial solvent rinse should be collected as hazardous waste.[8]

    • Dispose of all solid waste (contaminated gloves, bench paper, etc.) in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound must be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.[5]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5][8]

Emergency Procedures

Immediate and correct action is vital in the event of an emergency.

Emergency Response Logic

G cluster_emergency Emergency Event cluster_response Immediate Response cluster_action Specific Actions cluster_followup Follow-Up event Exposure or Spill Occurs response_scene Assess Scene Safety event->response_scene response_evac Evacuate Area (if necessary) response_scene->response_evac response_alert Alert Supervisor & EHS response_scene->response_alert action_skin Skin Contact: Remove contaminated clothing. Flush with water for 15 min. response_scene->action_skin action_eye Eye Contact: Flush with eyewash for 15 min. response_scene->action_eye action_inhale Inhalation: Move to fresh air. response_scene->action_inhale action_spill Spill: Contain with absorbent material. response_scene->action_spill follow_medical Seek Medical Attention action_skin->follow_medical action_eye->follow_medical action_inhale->follow_medical follow_report Complete Incident Report action_spill->follow_report follow_medical->follow_report

Caption: Emergency Response Plan for this compound.

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected area with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5][9] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

  • Spill: Evacuate the area.[6] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[5] Scoop the material into a suitable container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

  • Safety Data Sheet: Pyridine . Carl ROTH. (2025-03-31). [Link]

  • Pyridine: incident management . GOV.UK. [Link]

  • MATERIAL SAFETY DATA SHEET - PYRIDINE . Avantor. [Link]

  • Safety Data Sheet - 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine . Angene Chemical. (2025-06-07). [Link]

  • Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR), National Center for Biotechnology Information. [Link]

  • Pyridine | ToxFAQs™ . Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles . National Center for Biotechnology Information. (2023-01-16). [Link]

  • GHS Safety Data Sheet - PYRIDINE . Sdfine. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Toxicological effects of intravenous administration of pyridine in anaesthetized dogs . National Center for Biotechnology Information. [Link]

  • Pyrazolopyridines . Wikipedia. [Link]

  • Toxicology - Drugs . Medbullets Step 2/3. (2024-05-11). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.